h-Val-allyl ester p-tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIRKDASFUCGOZ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746607 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88224-02-6 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Val-allyl ester p-tosylate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
H-Val-allyl ester p-tosylate, systematically named (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a key building block in synthetic organic chemistry, particularly valued in the fields of peptide synthesis and drug development. This white crystalline solid serves as a protected form of the amino acid L-valine, enabling its controlled incorporation into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with detailed experimental protocols and visualizations to support laboratory work.
Core Chemical Properties
This compound is a salt, which enhances its stability and handling properties compared to the free base form. The tosylate counterion also improves its solubility in organic solvents commonly used in synthesis.[1]
| Property | Value | Reference |
| CAS Number | 88224-02-6 | [1][2][3] |
| Molecular Formula | C15H23NO5S | [2] |
| Molecular Weight | 329.41 g/mol | [2] |
| Appearance | White solid/crystals | [2] |
| Melting Point | 117-120 °C | [2] |
| Boiling Point | 200.1 °C at 760 mmHg | [2] |
| Flash Point | 70.7 °C | [2] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents such as methanol. |
Synthesis of this compound
The primary method for synthesizing this compound is through a Fischer esterification reaction.[1] This process involves the acid-catalyzed reaction of L-valine with allyl alcohol, with p-toluenesulfonic acid serving as both the catalyst and the salt-forming agent.[1]
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from L-valine and allyl alcohol.
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and a sufficient amount of toluene to suspend the reagents.
-
Addition of Alcohol: Add a 10-fold excess of allyl alcohol to the mixture.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess allyl alcohol under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane) and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum.
Applications in Drug Development
This compound is a valuable intermediate in drug development, primarily due to its utility in peptide synthesis. The allyl ester serves as a versatile protecting group for the carboxylic acid functionality of valine, which can be selectively removed under mild conditions.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the C-terminal amino acid of a desired peptide is anchored to an insoluble resin support.[5] Subsequent amino acids are then added in a stepwise manner.[5] The use of an allyl ester allows for the temporary protection of the C-terminus while the peptide chain is elongated.
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid)[6]
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Palladium(0) catalyst (e.g., Pd(PPh3)4)
-
Allyl cation scavenger (e.g., morpholine, dimedone)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Loading (First Amino Acid): The first Fmoc-protected amino acid is attached to the resin. For a C-terminal valine, this compound would be used in solution-phase synthesis, or an Fmoc-Val-OH would be attached to a resin that allows for later cleavage to the carboxylic acid.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[6] This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (DIPEA) and then added to the resin to form a new peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[7]
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Allyl Deprotection (if used as a C-terminal protecting group in solution phase or on a specific linker): The allyl ester is cleaved under mild conditions using a palladium(0) catalyst and an allyl cation scavenger.[8]
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Reactivity
The reactivity of this compound is primarily governed by the three main functional components: the free amine, the allyl ester, and the tosylate counterion.
-
Amine Group: The primary amine of the valine residue is nucleophilic and is the site of peptide bond formation after deprotection of a temporary N-terminal protecting group. In the p-tosylate salt form, the amine is protonated, which protects it from reacting.
-
Allyl Ester: The allyl ester is a versatile protecting group for the carboxylic acid. It is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, making it an "orthogonal" protecting group.[7] The deprotection of the allyl group is typically achieved through palladium-catalyzed allylic substitution.[8]
-
Tosylate Counterion: The p-toluenesulfonate (tosylate) anion is a good leaving group, although in this compound, it primarily serves as a counterion to the protonated amine.[1]
Palladium-Catalyzed Deprotection of the Allyl Ester
The removal of the allyl protecting group is a key reaction for this compound. It proceeds via a π-allyl palladium complex.
Caption: Mechanism of palladium-catalyzed deprotection of an allyl ester.
References
- 1. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
Synthesis of H-Val-allyl ester p-tosylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of H-Val-allyl ester p-tosylate, a valuable building block in peptide synthesis and drug development. The document outlines the prevalent synthetic methodology, a detailed experimental protocol, and key quantitative data.
Core Synthesis Route: Fischer Esterification
The primary and most direct method for the synthesis of this compound is the Fischer esterification of L-valine with allyl alcohol. This reaction is catalyzed by p-toluenesulfonic acid (p-TsOH), which serves a dual role: it acts as an acid catalyst to promote the esterification and subsequently forms a stable p-tosylate salt with the amino group of the resulting valine allyl ester.[1] To drive the reversible esterification reaction to completion, water is continuously removed from the reaction mixture via azeotropic distillation, typically using toluene as the solvent and a Dean-Stark apparatus.
The overall reaction can be summarized as follows:
L-Valine + Allyl Alcohol --(p-TsOH, Toluene, Reflux)--> this compound + Water
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₅S | [2][3][4] |
| Molecular Weight | 329.41 g/mol | [2][5] |
| Melting Point | 117-120 °C | [5] |
| Optical Rotation [α]20/D | +5.5 ± 1° (c = 1% in methanol) | [5] |
| Purity (Assay) | ≥99.0% | [5] |
| Appearance | White crystalline powder | [4] |
| Storage Temperature | 2-8°C | [5] |
Detailed Experimental Protocol
This protocol is based on established Fischer esterification procedures for analogous amino acid esters, specifically the synthesis of L-valine benzyl ester p-toluenesulfonate, due to the absence of a detailed published procedure for the allyl ester.[6] Researchers should consider this a representative method that may require optimization.
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-valine, allyl alcohol, p-toluenesulfonic acid monohydrate, and toluene. A typical molar ratio would be approximately 1:1.2:1.1 (L-valine:allyl alcohol:p-toluenesulfonic acid). The amount of toluene should be sufficient to allow for efficient azeotropic removal of water.[6]
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the esterification reaction.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture. The product, this compound, is expected to crystallize from the toluene solution upon cooling.[6] To enhance precipitation, the cooled reaction mixture can be poured into a larger volume of a non-polar solvent such as diethyl ether.[6]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum to obtain a white crystalline solid.
Synthesis Workflow and Logic
The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow is designed to maximize yield and purity through the principles of equilibrium shift and crystallization.
Signaling Pathways and Experimental Logic
The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. The experimental logic is rooted in fundamental principles of organic chemistry, as illustrated in the following diagram.
References
Technical Guide: H-Val-allyl ester p-tosylate (CAS 88224-02-6)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-allyl ester p-tosylate, systematically known as (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a pivotal amino acid derivative utilized extensively in synthetic organic chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of the amino acid L-Valine. The allyl ester group provides temporary protection for the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and handling properties. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications, particularly in the context of drug development.
Compound Identification and Properties
The compound is a salt composed of the allyl ester of L-valine and p-toluenesulfonic acid. This structure makes it a valuable chiral building block in asymmetric synthesis.[1]
Table 1: Compound Identification
| Property | Value |
| CAS Number | 88224-02-6[2][3] |
| Systematic Name | 4-methylbenzenesulfonic acid;prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate[1] |
| Common Synonyms | H-Val-OAll.TosOH, L-Valine allyl ester p-toluenesulfonate salt, Allyl L-valinate 4-methylbenzenesulfonate[2][3] |
| Molecular Formula | C₁₅H₂₃NO₅S[2] (also cited as C₈H₁₅NO₂ · C₇H₈O₃S[3][4]) |
| Molecular Weight | 329.41 g/mol [2] |
| InChI Key | HSIRKDASFUCGOZ-FJXQXJEOSA-N[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White solid / crystals | [2][5] |
| Melting Point | 117-120 °C | [2][5][6] |
| Boiling Point | 200.1°C at 760 mmHg | [2] |
| Optical Rotation | [α]20/D +5.5±1° (c=1% in methanol) | [5] |
| Purity / Assay | ≥98% (HPLC) to ≥99.0% | [4][5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Deprotection
The synthesis of this compound is typically achieved via a Fischer esterification, a classic and efficient method for producing esters. The deprotection of the allyl group is a critical subsequent step in its application, usually performed under mild conditions using a palladium(0) catalyst.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes the synthesis of the title compound from L-Valine and allyl alcohol, using p-toluenesulfonic acid as both a catalyst and a salt-forming agent. The reaction proceeds by heating the components in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the ester product.
Materials:
-
L-Valine (1.0 eq)
-
Allyl alcohol (e.g., 5.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add L-Valine, p-toluenesulfonic acid monohydrate, and toluene.
-
Add allyl alcohol to the suspension.
-
Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
-
Collect the crystalline solid by filtration.
-
Wash the collected solid with cold diethyl ether or hexane to remove residual allyl alcohol and other non-polar impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Note: This is a generalized protocol. While a direct protocol for the allyl ester is not detailed in the provided results, a very similar procedure for the benzyl ester is described, which involves reacting L-valine with the corresponding alcohol (benzyl alcohol) and p-toluenesulfonic acid in toluene under azeotropic dehydration conditions.[7] This methodology is directly applicable to the synthesis of the allyl ester.
Experimental Protocol: Palladium-Catalyzed Deprotection
The allyl ester is a valuable protecting group because it can be cleaved under very mild and neutral conditions, leaving other sensitive functional groups in the molecule intact.[8] This process involves the formation of a π-allyl palladium complex.[8]
Materials:
-
H-Val-allyl ester derivative (1.0 eq)
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Allyl scavenger, e.g., Morpholine, Dimedone, or tributyltin hydride (2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the allyl-protected compound in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the allyl scavenger to the solution.
-
Add the palladium(0) catalyst to the reaction mixture. The mixture may change color, often to yellow or orange.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the deprotected carboxylic acid.
Visualized Workflows and Pathways
Synthesis Workflow
Caption: Fischer esterification workflow for the synthesis of this compound.
Deprotection Mechanism
Caption: Palladium-catalyzed deprotection of an allyl ester to yield a carboxylic acid.
Applications in Drug Development
L-Valine and its derivatives are crucial chiral building blocks in the synthesis of complex pharmaceutical agents.[9][] The title compound, as a protected form of L-Valine, is an important intermediate in the production of various therapeutics.[4] For instance, derivatives of L-Valine are key components in the synthesis of drugs like Valsartan, an Angiotensin II Receptor Blocker (ARB) used to treat high blood pressure and heart failure.[11]
Biological Context: The Renin-Angiotensin System (RAS)
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The effector peptide, Angiotensin II (Ang II), exerts its effects primarily by binding to the Angiotensin II Type 1 (AT₁) receptor.
Key effects of Ang II binding to AT₁ receptors include:
-
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[11]
-
Aldosterone Release: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.[11]
-
Cellular Growth: Promoting hypertrophy and proliferation of vascular and cardiac cells, which can contribute to cardiovascular remodeling.[3][12]
ARBs, such as Valsartan, are synthesized using valine derivatives and function by selectively blocking the AT₁ receptor. This action prevents Angiotensin II from binding, thereby inhibiting its hypertensive effects and providing therapeutic benefit in cardiovascular diseases.[1][11]
Signaling Pathway Diagram: Angiotensin II Receptor Blockade
Caption: RAAS pathway showing Angiotensin II action and the inhibitory site of ARBs like Valsartan.
References
- 1. nbinno.com [nbinno.com]
- 2. Valsartan - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Valinsllylester -p-toluolsulfonat (Salz) ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
- 11. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
L-Valine Allyl Ester p-Toluenesulfonate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valine allyl ester p-toluenesulfonate salt is a key chemical intermediate, primarily utilized in the field of peptide synthesis and broader pharmaceutical development. This whitepaper provides a detailed overview of its chemical structure, physicochemical properties, and its principal applications. A comprehensive synthesis protocol, derived from established chemical principles, is presented alongside a workflow diagram illustrating its role in solid-phase peptide synthesis (SPPS). This document serves as a technical resource for professionals engaged in synthetic organic chemistry and drug discovery.
Chemical Structure and Properties
L-Valine allyl ester p-toluenesulfonate salt is an organic salt formed by the protonation of the amino group of L-valine allyl ester by p-toluenesulfonic acid. The resulting structure consists of the L-valine allyl ester cation and the p-toluenesulfonate anion. This salt form enhances the stability and handling of the amino acid ester, making it a convenient building block in synthetic chemistry.
The chemical structure can be represented by the SMILES string: CC(C)--INVALID-LINK--C(=O)OCC=C.Cc1ccc(cc1)S([O-])(=O)=O.[1]
Physicochemical Data
The following table summarizes the key quantitative data for L-Valine allyl ester p-toluenesulfonate salt.
| Property | Value | Reference |
| CAS Number | 88224-02-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₅NO₂·C₇H₈O₃S | [2] |
| Molecular Weight | 329.41 g/mol | [1][3] |
| Appearance | White powder or crystals | [1][2] |
| Melting Point | 117-121 °C | [2] |
| Optical Rotation | [α]20/D +5.5±1°, c = 1% in methanol | [1] |
| Purity | ≥99.0% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The synthesis of L-Valine allyl ester p-toluenesulfonate salt is analogous to the Fischer-Speier esterification of other amino acids. The following protocol is a detailed methodology based on the synthesis of similar amino acid esters.
Experimental Protocol: Synthesis of L-Valine Allyl Ester p-Toluenesulfonate Salt
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add L-Valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.05 equivalents), and toluene (200 mL).
-
Azeotropic Distillation: Add allyl alcohol (3 equivalents) to the flask. Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of L-Valine.
-
Crystallization: Once the reaction is complete, cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution. To enhance precipitation, the toluene solution can be slowly added to a stirred solution of anhydrous diethyl ether (400 mL).
-
Isolation and Purification: The resulting white precipitate is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.
-
Drying: The purified L-Valine allyl ester p-toluenesulfonate salt is dried under vacuum to a constant weight.
Applications in Pharmaceutical Development
The primary application of L-Valine allyl ester p-toluenesulfonate salt is as a protected amino acid derivative in peptide synthesis.[1][2] The allyl ester serves as a protecting group for the carboxylic acid functionality of valine, which can be selectively removed under mild conditions, leaving other protecting groups intact. This orthogonality is crucial in the synthesis of complex peptides.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the amino acid building blocks are sequentially added to a growing peptide chain that is anchored to a solid support. The use of L-Valine allyl ester p-toluenesulfonate salt is particularly advantageous in solution-phase peptide synthesis and for the introduction of the C-terminal amino acid in certain SPPS strategies.
The following diagram illustrates the general workflow of incorporating an amino acid, such as L-Valine allyl ester, into a peptide chain during SPPS.
References
An In-depth Technical Guide to H-Val-allyl ester p-tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on H-Val-allyl ester p-tosylate, a key building block in modern peptide synthesis. The document outlines its chemical properties, experimental protocols for its application, and a visual representation of its role in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is the p-toluenesulfonate salt of the allyl ester of the amino acid L-valine. The tosylate salt form enhances the compound's stability and handling properties, making it a reliable reagent in multi-step organic synthesis.[1] It is widely utilized in the pharmaceutical and chemical industries as a versatile building block.[2]
Below is a summary of its key quantitative properties:
| Property | Value |
| Molecular Weight | 329.41 g/mol |
| Molecular Formula | C₁₅H₂₃NO₅S |
| CAS Number | 88224-02-6 |
| Appearance | White solid |
| Melting Point | 117-120 °C |
| Storage Temperature | 2-8°C |
| Synonyms | L-Valine allyl ester p-toluenesulfonate salt, H-Val-OAll·TosOH |
Role in Peptide Synthesis
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. This compound serves as a C-terminal amino acid derivative where the carboxylic acid group is protected as an allyl ester. The allyl protecting group is advantageous because it is stable under the conditions used for the removal of common N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), making it an "orthogonal" protecting group.[3] This orthogonality allows for selective deprotection and modification of the peptide, such as on-resin cyclization.[4][5]
Experimental Protocols
The following protocols describe the general use of this compound in the context of Solid-Phase Peptide Synthesis (SPPS), specifically focusing on the deprotection of the allyl ester.
3.1. Incorporation of H-Val-allyl ester into the Peptide Chain
The initial valine residue is typically coupled to a resin support. If starting with the free acid of a protected valine, standard coupling reagents like HBTU/HOBt can be used. In the case of using this compound directly, it would be introduced in a solution-phase synthesis or coupled to a resin-bound peptide chain.
3.2. Deprotection of the Allyl Ester Group
The removal of the allyl ester is a critical step to liberate the C-terminal carboxylic acid for subsequent reactions, such as cyclization or fragment condensation. This is typically achieved using a palladium(0) catalyst.
General Protocol for Allyl Ester Deprotection: [6]
-
Resin Swelling: Swell the peptide-bound resin in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).
-
Reagent Preparation: Prepare a solution containing the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger for the allyl group, such as phenylsilane or acetic acid/N-methylmorpholine.
-
Deprotection Reaction: Suspend the swollen resin in the reaction solvent and add the deprotection reagents. A typical mixture would involve:
-
Chloroform (approx. 35 mL per gram of resin)
-
Acetic acid (0.5 mL per gram of resin)
-
N-methylmorpholine (2 mL per gram of resin)
-
Pd(PPh₃)₄ (0.3 equivalents based on resin substitution)
-
-
Reaction Conditions: Shake the mixture at room temperature for 20 to 60 minutes. The reaction progress can be monitored by analytical techniques such as HPLC.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with a solvent like DCM to remove the catalyst and byproducts.
Recent advancements have shown that this deprotection can be accelerated using microwave irradiation, significantly reducing reaction times.[4][7]
Visualizing the Workflow
The following diagram illustrates the logical workflow of incorporating an amino acid with an allyl ester protecting group in solid-phase peptide synthesis and its subsequent deprotection.
References
- 1. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
The Role of p-Toluenesulfonate in Amino Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of p-toluenesulfonate (p-tosylate) in the chemistry of amino acid esters. A derivative of p-toluenesulfonic acid (p-TsOH), p-tosylate is a crucial entity in organic synthesis, particularly in the preparation and application of amino acid esters, which are fundamental building blocks in peptide synthesis and drug development. This guide will delve into the catalytic and protective functions of p-tosylate, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Functions of p-Tosylate in Amino Acid Ester Chemistry
The utility of p-toluenesulfonic acid and its conjugate base, p-tosylate, in the context of amino acid esters, is primarily centered around the Fischer-Speier esterification reaction. In this process, a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester. For amino acids, this reaction is complicated by the presence of both an acidic carboxyl group and a basic amino group.
The key purposes of using p-TsOH in this context are:
-
Acid Catalysis of Esterification: p-TsOH is a strong, organic-soluble acid, making it an effective catalyst for the esterification of the amino acid's carboxyl group.[1][2] Its solid, non-volatile nature also offers practical advantages in handling over mineral acids like HCl or H₂SO₄.[2]
-
Protection of the Amino Group: The amino group of the amino acid is basic and would interfere with the acid-catalyzed esterification. p-TsOH protonates the amino group, forming a stable ammonium p-toluenesulfonate salt. This in-situ protection prevents the amino group from acting as a nucleophile and allows the esterification to proceed at the carboxyl group.
-
Facilitation of Product Isolation and Purification: The resulting amino acid ester is isolated as a crystalline p-toluenesulfonate salt.[3][4] These salts are typically stable, easy to handle solids, which can be readily purified by recrystallization.[3] This is a significant advantage over isolating the free amino acid ester, which can be an oil and prone to degradation or polymerization.
-
Enhancement of Stability: The p-tosylate salt form enhances the stability of the amino acid ester, providing a longer shelf-life and preventing the free amino group from participating in undesired side reactions during storage or subsequent synthetic steps.
Quantitative Data: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonates
The following table summarizes the yields and enantiomeric excess (e.e.) for the synthesis of various L-amino acid benzyl ester p-toluenesulfonates using p-TsOH as a catalyst in cyclohexane. This method, which avoids the use of hazardous solvents like benzene and carbon tetrachloride, demonstrates the efficiency of p-TsOH in promoting the reaction while maintaining the stereochemical integrity of the amino acid.[3]
| Amino Acid | Product | Yield (%)[3] | e.e. (%)[3] |
| L-Alanine | L-Ala-OBn·TosOH | 91 | >99 |
| L-Phenylalanine | L-Phe-OBn·TosOH | 95 | >99 |
| L-Tyrosine | L-Tyr-OBn·TosOH | 93 | >99 |
| L-Phenylglycine | L-Phg-OBn·TosOH | 88 | >99 |
| L-Valine | L-Val-OBn·TosOH | 92 | >99 |
| L-Leucine | L-Leu-OBn·TosOH | 90 | >99 |
| L-Lysine | L-Lys(Z)-OBn·TosOH | 85 | >99 |
| L-Serine | L-Ser-OBn·TosOH | 89 | >99 |
| L-Methionine | L-Met-OBn·TosOH | 75 | >99 |
Experimental Protocols
General Procedure for the Preparation of L-Amino Acid Benzyl Ester p-Toluenesulfonates
This protocol is adapted from the work of Bolchi, et al. (2017) and outlines a general method for the synthesis of L-amino acid benzyl ester p-toluenesulfonates.[3]
Materials:
-
L-Amino acid (0.05 mol)
-
p-Toluenesulfonic acid monohydrate (0.06 mol, 1.2 equivalents)
-
Benzyl alcohol (0.25 mol, 5 equivalents)
-
Cyclohexane (30 mL)
-
Ethyl acetate (80 mL)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filtration paper
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the L-amino acid (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).
-
Heat the mixture to reflux with stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for 4 hours (for most amino acids) or overnight (for methionine).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (80 mL) to the reaction mixture and stir for 1 hour to precipitate the product.
-
Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethyl acetate.
-
Dry the resulting L-amino acid benzyl ester p-toluenesulfonate salt under vacuum.
Visualizing the Role of p-Tosylate
Fischer-Speier Esterification of an Amino Acid
The following diagram illustrates the mechanism of the p-TsOH-catalyzed Fischer-Speier esterification of an amino acid.
Caption: Mechanism of p-TsOH-catalyzed Fischer-Speier esterification.
Workflow for Peptide Synthesis Using Amino Acid Ester p-Tosylate Salts
The p-tosylate salt of an amino acid ester is a key intermediate in peptide synthesis. The following workflow illustrates its use in the first step of a solid-phase peptide synthesis (SPPS).
Caption: Workflow for the use of amino acid ester p-tosylate salts in peptide synthesis.
Conclusion
The use of p-toluenesulfonic acid to generate p-tosylate salts of amino acid esters is a robust and highly effective strategy in organic and medicinal chemistry. This method provides an efficient catalytic system for esterification while simultaneously offering a practical solution for the protection, isolation, and stabilization of the amino acid ester product. The high yields and preservation of stereochemical integrity, as demonstrated in the synthesis of various amino acid benzyl esters, underscore the importance of this technique. For researchers and professionals in drug development, a thorough understanding of the role of p-tosylate is essential for the efficient and reliable synthesis of peptide-based therapeutics and other complex chiral molecules.
References
The Allyl Ester: A Versatile Protecting Group for Carboxylic Acids in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the arsenal of protecting groups for carboxylic acids, the allyl ester has emerged as a particularly valuable tool due to its unique combination of stability and mild cleavage conditions. This technical guide provides a comprehensive overview of the allyl ester protecting group, detailing its introduction, cleavage, stability profile, and applications, with a focus on quantitative data and detailed experimental protocols.
Introduction to the Allyl Ester Protecting Group
The allyl ester is prized for its robustness under a wide range of reaction conditions, including both acidic and basic environments, where many other common ester protecting groups are labile.[1][2] This stability makes it an "orthogonal" protecting group, meaning it can be selectively removed in the presence of other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3] This orthogonality is particularly crucial in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where precise control over the deprotection sequence is paramount.[3]
The deprotection of allyl esters is most commonly achieved under very mild and neutral conditions via a palladium(0)-catalyzed reaction.[4] This process involves the formation of a π-allylpalladium complex, which is then trapped by a nucleophilic scavenger, liberating the free carboxylic acid.[4] The mildness of this cleavage protocol allows for the deprotection of sensitive substrates that would not tolerate the harsh acidic or basic conditions required for other ester protecting groups.
Protection of Carboxylic Acids as Allyl Esters
Several methods are available for the formation of allyl esters from carboxylic acids. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
Common Synthesis Methods
A summary of common methods for the synthesis of allyl esters is presented in Table 1. Fischer esterification, while straightforward, is an equilibrium reaction and may require forcing conditions.[5] Reaction with allyl halides under basic conditions is a widely used and generally high-yielding method. For more specialized applications, transesterification and palladium-catalyzed C-H oxidation offer alternative routes.[6][7]
Table 1: Summary of Common Methods for the Synthesis of Allyl Esters
| Method | Reagents and Conditions | Typical Yields | Notes |
| Fischer Esterification | Allyl alcohol, acid catalyst (e.g., H₂SO₄, TsOH), heat | Moderate to High | Equilibrium reaction; water removal may be necessary.[5][6] |
| Alkylation with Allyl Halide | Carboxylic acid, base (e.g., K₂CO₃, Cs₂CO₃), allyl bromide or chloride, solvent (e.g., DMF, acetone) | High | Generally applicable and high-yielding. |
| Transesterification | Methyl or ethyl ester, allyl acetate, metal alkoxide catalyst (e.g., NaOCH₃) | ~90% | Useful for substrates where the free acid is not readily available.[6] |
| Palladium-Catalyzed C-H Oxidation | Carboxylic acid, terminal olefin, Pd(II) catalyst, sulfoxide ligand, oxidant | Good to Excellent | Direct method from C-H bonds; offers high atom economy.[7] |
Experimental Protocol: Esterification of a Carboxylic Acid with Allyl Bromide
This protocol describes a general procedure for the protection of a carboxylic acid as an allyl ester using allyl bromide and potassium carbonate.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Allyl bromide (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrate.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired allyl ester.
Deprotection of Allyl Esters
The hallmark of the allyl ester protecting group is its facile cleavage under mild, palladium(0)-catalyzed conditions. This section details the mechanism and provides a standard protocol for this transformation.
Mechanism of Palladium-Catalyzed Deprotection
The cleavage of an allyl ester proceeds via the Tsuji-Trost reaction mechanism.[4] A palladium(0) catalyst undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex and releasing the carboxylate anion.[8] A nucleophilic "allyl scavenger" then attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct.[9]
Caption: Mechanism of Pd(0)-catalyzed deprotection of an allyl ester.
Common Deprotection Methods
A variety of palladium catalysts and allyl scavengers can be employed for the deprotection of allyl esters. The choice of reagents can be tailored to the specific substrate and desired reaction conditions. Table 2 summarizes some common deprotection systems.
Table 2: Common Reagents for Palladium-Catalyzed Deprotection of Allyl Esters
| Palladium Catalyst | Allyl Scavenger | Solvent | Typical Yields | Reference |
| Pd(PPh₃)₄ | Morpholine | THF | High | [10] |
| Pd(PPh₃)₄ | Pyrrolidine | CH₂Cl₂ | >95% | [10] |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | CH₂Cl₂ | High | |
| Pd(PPh₃)₄ | Phenylsilane | CH₂Cl₂ | High | |
| Pd₂(dba)₃ / PPh₃ | Triethylammonium formate | THF | 73-92% | [11] |
| 10% Pd/C | Ammonium formate | Methanol | High | [12] |
dba = dibenzylideneacetone
Experimental Protocol: Deprotection Using Pd(PPh₃)₄ and a Scavenger
This protocol provides a general method for the cleavage of an allyl ester using tetrakis(triphenylphosphine)palladium(0) and a nucleophilic scavenger.
Materials:
-
Allyl ester (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)
-
Scavenger (e.g., morpholine, pyrrolidine, or N,N'-dimethylbarbituric acid, 10-20 equiv)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
Dissolve the allyl ester in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The work-up procedure will depend on the scavenger used. For volatile scavengers like morpholine or pyrrolidine, the excess can be removed under high vacuum. For non-volatile scavengers, an acidic workup may be necessary to remove the scavenger and its allylated byproduct.
-
Purify the resulting carboxylic acid by extraction or column chromatography. For example, after removing the solvent, dissolve the residue in a suitable organic solvent and extract with an aqueous basic solution (e.g., NaHCO₃). Acidify the aqueous layer with HCl and extract the carboxylic acid with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified carboxylic acid.
Stability and Orthogonality
The utility of the allyl ester protecting group lies in its distinct stability profile compared to other common ester protecting groups. It is generally stable to conditions used for the cleavage of acid-labile and base-labile protecting groups.
Table 3: Comparative Stability of Common Carboxylic Acid Ester Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine, LiOH) | Hydrogenolysis (H₂, Pd/C) | Pd(0) / Scavenger |
| Allyl Ester | Stable [1] | Stable [1] | Stable | Labile [1] |
| Methyl Ester | Stable (mild acid), Labile (strong acid)[2] | Labile[2] | Stable | Stable |
| tert-Butyl Ester | Labile[2] | Generally Stable[2] | Stable | Stable |
| Benzyl Ester | Stable (mild acid), Labile (strong acid)[2] | Generally Stable[2] | Labile | Stable |
Application in Solid-Phase Peptide Synthesis (SPPS)
The orthogonality of the allyl ester makes it particularly valuable in SPPS, especially for the synthesis of cyclic peptides or peptides requiring side-chain modification. A common strategy involves protecting the C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) as an allyl ester, while using Fmoc for Nα-protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 7. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. An Improved Catalytic System, Pd(PPh3)4/PhCOOH Combined Catalyst, for the Allylation of Carbon Pronucleophiles with Allenes [organic-chemistry.org]
- 10. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-Val-allyl ester p-tosylate: Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Val-allyl ester p-tosylate, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes qualitative solubility inferred from the behavior of structurally similar compounds, detailed experimental protocols for determining solubility, and relevant chemical and physical properties.
Compound Overview
This compound is the p-toluenesulfonate salt of the allyl ester of the amino acid L-valine. Its structure combines the features of an amino acid ester and a tosylate salt, which influence its physical and chemical properties, including solubility. The tosylate salt formation is a common strategy in medicinal chemistry to improve the stability and handling of amino acid derivatives.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 88224-02-6 | |
| Molecular Formula | C₁₅H₂₃NO₅S | |
| Molecular Weight | 329.41 g/mol | |
| Appearance | White crystalline powder/crystals | |
| Melting Point | 117-120 °C | |
| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol | |
| Storage Temperature | 2-8°C |
Solubility Profile
-
Amino Acid Ester Characteristics : Amino acid esters are generally more soluble in organic solvents than their corresponding free amino acids. The presence of the ester group reduces the zwitterionic character, which is responsible for the high melting points and poor solubility of amino acids in organic solvents.
-
Tosylate Salt Characteristics : The p-toluenesulfonate (tosylate) counter-ion is a relatively large, organic-soluble anion. Forming a tosylate salt of a basic compound (like the amino group of the valine ester) generally enhances its solubility in organic solvents. However, the ionic nature of the salt also imparts some degree of aqueous solubility.
Table 2: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The ionic nature of the tosylate salt and the potential for hydrogen bonding with the amino group and ester carbonyl would suggest some solubility in polar protic solvents. The presence of the allyl and valine side chains may limit high solubility in water. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetonitrile | Soluble | The organic ester and tosylate components suggest good solubility in these solvents. |
| Non-polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The ionic character of the salt is likely to limit solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the quantitative solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vials in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Synthesis Pathway of this compound
The primary synthetic route to this compound is through a Fischer esterification of L-valine with allyl alcohol, catalyzed by p-toluenesulfonic acid. The p-toluenesulfonic acid serves a dual role: it catalyzes the esterification reaction and then forms the tosylate salt with the amino group of the resulting valine allyl ester.[1]
References
Stability of H-Val-allyl ester p-tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-allyl ester p-tosylate is a protected amino acid derivative crucial in peptide synthesis and as a building block in the development of various pharmaceutical agents. Its stability is a critical parameter that influences its storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, factors affecting its stability, and methodologies for its analysis.
Core Concepts of Stability
The stability of this compound is primarily influenced by two key structural features: the p-tosylate salt of the amino group and the allyl ester protecting the carboxylic acid.
-
The Role of the p-Tosylate Salt: The formation of a p-toluenesulfonate (tosylate) salt with the primary amino group of the valine moiety is a deliberate strategy to enhance the compound's stability.[1] This salt formation protonates the amino group, thereby protecting it from oxidative degradation and other undesirable side reactions that can occur with a free amine.[1] Furthermore, the salt formation often imparts a crystalline nature to the compound, which generally leads to better long-term stability compared to amorphous forms.[1]
-
The Allyl Ester Group: The allyl ester serves as a protecting group for the carboxylic acid functionality. In peptide synthesis, the allyl group is known for its stability under conditions used to remove other common protecting groups like Fmoc and Boc. However, the ester linkage itself is susceptible to hydrolysis, particularly under acidic or basic conditions. The allylic nature of the ester can also introduce specific reactivity and potential instability, such as susceptibility to π-allyl complex formation with transition metals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 88224-02-6 | [2] |
| Molecular Formula | C15H23NO5S | [2] |
| Molecular Weight | 329.41 g/mol | [2] |
| Appearance | White powder or crystals | [2] |
| Melting Point | 117-120 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol | [2] |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and, to a lesser extent, reactions involving the allyl group and the tosylate counter-ion under specific conditions.
Hydrolysis
The ester bond is the most probable site of degradation. Hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and allyl alcohol.
It has been noted that this compound exhibits maximum stability in the pH range of 5-6.
Oxidative Degradation
While the p-tosylate salt protects the amino group from direct oxidation, the allyl group could be susceptible to oxidation under certain conditions, potentially leading to the formation of aldehydes, ketones, or epoxides. The use of strong oxidizing agents should be avoided during handling and storage.
Thermal Degradation
At elevated temperatures, amino acid esters can undergo various degradation reactions, including decarboxylation and polymerization. The melting point of this compound is relatively high (117-120 °C), suggesting good thermal stability at ambient temperatures.
Photodegradation
Exposure to light, particularly UV radiation, can potentially lead to the degradation of organic molecules. The aromatic ring of the p-tosylate group can absorb UV light, which might initiate photochemical reactions.
The logical flow of potential degradation is visualized in the following diagram.
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol is a general guideline and should be optimized for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis. Repeat with 1 M HCl if no significant degradation is observed.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis. Repeat with 1 M NaOH if necessary.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Take samples at 0, 2, 4, 8, and 24 hours. Repeat with 30% H₂O₂ if no significant degradation is observed.
-
Thermal Degradation: Expose the solid compound to 60°C in a thermostatic oven for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
The workflow for a forced degradation study is depicted below.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Initial Conditions for Method Development):
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm (or PDA scan from 200-400 nm)
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1) guidelines):
The method should be validated for:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the main peak from all degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Summary of Stability Data
The following table summarizes the known and inferred stability characteristics of this compound.
| Stress Condition | Expected Stability | Primary Degradation Product(s) |
| Acidic (pH < 4) | Low | L-Valine, Allyl alcohol, p-Toluenesulfonic acid |
| Neutral (pH 5-6) | High | - |
| Basic (pH > 8) | Very Low | L-Valine carboxylate, Allyl alcohol, p-Toluenesulfonate |
| Oxidative (H₂O₂) | Moderate | Oxidized products of the allyl group |
| Thermal (>60°C) | Moderate to Low | Decarboxylation and other thermal decomposition products |
| Photolytic (UV/Vis) | Moderate | Potential for various photoproducts |
Conclusion
This compound is a moderately stable compound, with its stability significantly enhanced by the formation of the p-tosylate salt. The primary route of degradation is the hydrolysis of the allyl ester bond, which is highly dependent on the pH of the environment, with optimal stability observed at pH 5-6. Forced degradation studies are essential to fully characterize its stability profile and to develop a validated stability-indicating analytical method for its accurate quantification in the presence of its degradation products. The information and protocols provided in this guide serve as a robust starting point for researchers and drug development professionals working with this important amino acid derivative.
References
In-Depth Technical Guide: H-Val-allyl ester p-tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and key properties of H-Val-allyl ester p-tosylate (L-Valine allyl ester p-toluenesulfonate salt). This compound is a valuable building block in peptide synthesis and other areas of organic chemistry.
Core Data
Chemical Information:
| Property | Value |
| Chemical Name | L-Valine allyl ester p-toluenesulfonate salt |
| Synonyms | H-Val-OAll-TosOH, Allyl L-valinate p-tosylate |
| CAS Number | 88224-02-6[1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₃NO₅S[1][4] |
| Molecular Weight | 329.41 g/mol [1][4] |
| Melting Point | 117-120 °C[1][4] |
| Appearance | White solid/powder[4] |
| Optical Activity | [α]²⁰/D +5.5±1°, c = 1% in methanol[4] |
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₂CH- | ~ 0.9 - 1.1 | Doublet |
| (CH₃)₂CH - | ~ 2.2 - 2.5 | Multiplet |
| -CH (NH₃⁺)- | ~ 4.0 - 4.3 | Doublet |
| -O-CH₂ -CH=CH₂ | ~ 4.6 - 4.8 | Doublet |
| -O-CH₂-CH =CH₂ | ~ 5.8 - 6.0 | Multiplet |
| -O-CH₂-CH=CH₂ | ~ 5.2 - 5.4 | Multiplet (cis & trans) |
| Ar-CH₃ | ~ 2.4 | Singlet |
| Ar-H | ~ 7.2 - 7.8 | AA'BB' System |
Disclaimer: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C =O | ~ 170 - 172 |
| C H(NH₃⁺) | ~ 58 - 61 |
| (CH₃)₂C H- | ~ 30 - 33 |
| (C H₃)₂CH- | ~ 18 - 20 |
| -O-C H₂- | ~ 65 - 68 |
| -CH=C H₂ | ~ 118 - 120 |
| -C H=CH₂ | ~ 131 - 134 |
| Ar-C H₃ | ~ 21 |
| Ar-C (quaternary, S) | ~ 145 |
| Ar-C (quaternary, C-CH₃) | ~ 140 |
| Ar-C H | ~ 125 - 130 |
Disclaimer: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3100 - 2800 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (Ester) | ~ 1740 | Strong |
| C=C Stretch (Allyl) | ~ 1645 | Medium |
| N-H Bend (NH₃⁺) | ~ 1600 - 1500 | Medium |
| S=O Stretch (Sulfonate) | ~ 1220 and ~ 1030 | Strong |
| C-O Stretch (Ester) | ~ 1170 | Strong |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for the synthesis of this compound is the Fischer esterification of L-valine with allyl alcohol, using p-toluenesulfonic acid as a catalyst. The p-toluenesulfonic acid serves a dual role: it catalyzes the esterification reaction and forms a stable salt with the amino group of the resulting amino acid ester.
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-valine, a molar excess of allyl alcohol, and a molar equivalent of p-toluenesulfonic acid monohydrate.
-
Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water that forms during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Characterization:
The identity and purity of the synthesized product should be confirmed by:
-
Melting Point Analysis: Compare the observed melting point with the literature value (117-120 °C).[1][4]
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra. The chemical shifts should correspond to the predicted values in Tables 1 and 2.
-
IR Spectroscopy: Acquire the IR spectrum of the solid product (e.g., using a KBr pellet) and verify the presence of the key functional groups as listed in Table 3.
Diagrams
Caption: Synthesis workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 3. H-Val-OAll.TosOH | CAS 88224-02-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. H-Val-OAl.TosOH | CAS 88224-02-6 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to Allyl Ester Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal of protecting groups for carboxylic acids, the allyl ester stands out for its unique combination of stability and mild cleavage conditions. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the protection of carboxylic acids as allyl esters and their subsequent deprotection.
Introduction to the Allyl Ester Protecting Group
The allyl group offers robust protection for carboxylic acids under a wide range of conditions, including both acidic and basic environments, making it an orthogonal protecting group to many others commonly used in multi-step synthesis, such as Boc and Fmoc groups in peptide synthesis.[1] Its principal advantage lies in its selective removal under very mild, typically neutral conditions, through transition metal catalysis. This allows for the deprotection of the carboxylic acid without affecting other sensitive functional groups in the molecule.
Protection of Carboxylic Acids as Allyl Esters
The formation of an allyl ester from a carboxylic acid is a fundamental esterification reaction. Several methods can be employed, with the choice depending on the substrate's sensitivity and the desired scale of the reaction.
Mechanism of Protection
Two primary mechanisms are utilized for the synthesis of allyl esters:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of allyl alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the allyl ester.[2][3] All steps in the Fischer esterification are reversible, so reaction conditions are typically optimized to drive the equilibrium towards the product, for instance, by using a large excess of the alcohol or by removing water as it is formed.[2]
-
Nucleophilic Substitution (SN2): A common and often higher-yielding method involves the reaction of a carboxylate salt with an allyl halide, typically allyl bromide. The carboxylic acid is first deprotonated with a non-nucleophilic base to form the carboxylate anion, which then displaces the bromide from allyl bromide in an SN2 reaction. This method avoids the strongly acidic conditions and high temperatures of Fischer esterification.
Experimental Protocols for Allyl Ester Formation
Protocol 2.2.1: Fischer Esterification using Sulfuric Acid Catalyst [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 eq) in allyl alcohol (used as both reactant and solvent, typically 5-10 eq).
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the boiling point of allyl alcohol is 97 °C) and maintain reflux for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude allyl ester can be purified by column chromatography if necessary.
Protocol 2.2.2: Esterification using Allyl Bromide and a Base
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base (e.g., DBU, Cs₂CO₃, or K₂CO₃, 1.1-1.5 eq) to the solution and stir for 10-30 minutes at room temperature to form the carboxylate salt.
-
Allyl Bromide Addition: Add allyl bromide (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by flash chromatography.
Deprotection of Allyl Esters
The cleavage of allyl esters is most commonly achieved through transition metal catalysis, which offers high selectivity and mild reaction conditions.
Mechanism of Transition Metal-Catalyzed Deprotection
The most prevalent mechanism for the deprotection of allyl esters involves the use of a palladium(0) or ruthenium(II) catalyst.[5]
-
Oxidative Addition: The reaction is initiated by the coordination of the π-system of the allyl group to the metal center (e.g., Pd(0)). This is followed by oxidative addition, where the metal inserts into the carbon-oxygen bond of the ester, leading to the formation of a π-allyl-metal complex and the carboxylate anion.
-
Nucleophilic Attack: A nucleophilic "allyl scavenger" is added to the reaction mixture to trap the π-allyl-metal complex. The scavenger attacks the allyl group, regenerating the metal catalyst and forming a stable, allylated scavenger byproduct.[6]
The choice of the allyl scavenger is crucial for the success of the deprotection, as it prevents the re-allylation of the deprotected carboxylic acid and ensures the turnover of the catalytic cycle.
Caption: Palladium-catalyzed deprotection of an allyl ester.
Experimental Protocols for Allyl Ester Deprotection
Protocol 3.2.1: Palladium-Catalyzed Deprotection using Pd(PPh₃)₄ and a Scavenger [1]
This is a widely used and reliable method for allyl ester cleavage.
-
Reaction Setup: Dissolve the allyl ester (1.0 eq) in a suitable degassed solvent (e.g., THF, DCM, or chloroform) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the allyl scavenger. Common scavengers include morpholine (2-10 eq), N-methylaniline, dimedone, or a silane such as phenylsilane (PhSiH₃, 2-5 eq).
-
Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. The reaction progress should be monitored by TLC or LC-MS. Microwave irradiation can be used to accelerate the reaction.[7]
-
Work-up: Upon completion, the reaction mixture can often be concentrated directly. If necessary, an acidic or basic workup can be performed to remove the scavenger and its allylated byproduct.
-
Purification: The resulting carboxylic acid can be purified by crystallization or chromatography.
Protocol 3.2.2: Ruthenium-Catalyzed Deprotection
Ruthenium catalysts, such as [CpRu(PPh₃)₂(CH₃CN)]PF₆, can also efficiently cleave allyl esters, often without the need for an external nucleophile.[8]
-
Reaction Setup: Dissolve the allyl ester (1.0 eq) in a solvent such as methanol.
-
Catalyst Addition: Add the ruthenium catalyst (e.g., 1-5 mol%).
-
Reaction: Stir the reaction at room temperature for several hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: The work-up is often simple, involving removal of the solvent in vacuo to yield the crude carboxylic acid, which can then be purified as needed.
Protocol 3.2.3: Non-Metal-Catalyzed Deprotection
For substrates that are sensitive to transition metals, non-metal-catalyzed methods can be employed.
-
Reaction Setup: To a solution of the allyl ester (1.0 eq) in DMSO, add a catalytic amount of sodium iodide.[9]
-
Reaction: Heat the mixture to 130 °C for 1-4 hours, monitoring the reaction by TLC.[9]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated product can be collected by filtration. If the product is not a solid, it can be extracted with an organic solvent.[9]
Quantitative Data on Allyl Ester Deprotection
The efficiency of allyl ester deprotection is highly dependent on the chosen catalytic system, scavenger, and substrate. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Palladium-Based Deprotection Systems
| Catalyst (mol%) | Scavenger (eq) | Substrate | Solvent | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Morpholine (10) | Allyl benzoate | THF | 1 | >95 | Generic |
| Pd(PPh₃)₄ (3) | Acetic Acid (0.5), N-methylmorpholine (2) | Resin-bound peptide | CHCl₃ | 0.3-1 | High | [1] |
| Pd₂(dba)₃ (2.5) | PPh₃ (10) | Various allyl esters | THF | 0.5-2 | 85-98 | Generic |
| Pd(PPh₃)₂Cl₂ (20) | Meldrum's acid (3), TES-H (3) | N-Alloc-amino acid | DMF | 0.5 | >95 | [10] |
Table 2: Comparison of Different Scavengers in Palladium-Catalyzed Deprotection
| Catalyst (mol%) | Scavenger (eq) | Substrate | Solvent | Observations | Reference |
| Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | N-Alloc-secondary amine | DCM | Quantitative removal, no N-allylation | [11] |
| Pd(PPh₃)₄ | Morpholine | N-Alloc-secondary amine | DCM | Incomplete reaction or side products | [11] |
| Pd(PPh₃)₄ | PhSiH₃ | N-Alloc-secondary amine | DCM | Less effective than Me₂NH·BH₃ | [11] |
Troubleshooting and Side Reactions
While generally a robust and high-yielding transformation, allyl ester deprotection can sometimes be accompanied by side reactions.
-
N-allylation: In the deprotection of Alloc-protected amines, the newly liberated amine can be re-allylated by the π-allyl-palladium intermediate if the scavenger is not efficient enough. The use of highly effective scavengers like dimethylamine-borane complex can mitigate this issue.[11]
-
Incomplete Reaction: This can be due to catalyst deactivation or an inefficient scavenger. Ensuring an inert atmosphere, using fresh, high-quality catalyst, and optimizing the choice and amount of scavenger can improve results.
-
Isomerization: In some cases, the allyl group can isomerize to a prop-1-enyl group, which can be more difficult to cleave.
Safety and Handling
-
Palladium and Ruthenium Catalysts: These are precious metal catalysts and should be handled with care. They are often air-sensitive and pyrophoric, especially palladium on carbon.[12][13] It is recommended to handle them in an inert atmosphere (glove box or under argon/nitrogen).
-
Allyl Bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Logical Workflow for Allyl Ester Protection and Deprotection
Caption: General workflow for allyl ester protection and deprotection.
Conclusion
The allyl ester is a valuable protecting group for carboxylic acids, offering a unique combination of stability and mild, selective removal. The palladium-catalyzed deprotection is a particularly powerful tool in modern organic synthesis, allowing for the unmasking of carboxylic acids in the presence of a wide array of other functional groups. By understanding the underlying mechanisms and having access to detailed experimental protocols and quantitative data, researchers can effectively implement this protecting group strategy in the synthesis of complex molecules, from peptides to natural products and pharmaceuticals. Careful consideration of the choice of catalyst, scavenger, and reaction conditions is paramount to achieving high yields and minimizing side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. honrel.com [honrel.com]
- 13. chem.wisc.edu [chem.wisc.edu]
The Architect of Molecules: p-Toluenesulfonic Acid as a Cornerstone in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfonic acid (p-TsOH), a strong organic acid, stands as a versatile and indispensable catalyst in the arsenal of synthetic chemists.[1][2] Its solid, non-corrosive nature makes it a safer and more convenient alternative to many mineral acids, while its high acidity and solubility in organic solvents allow it to effectively catalyze a vast array of organic transformations.[1][3] This technical guide provides a comprehensive overview of the role of p-TsOH in modern organic synthesis, detailing its application in key reactions, providing quantitative data, outlining experimental protocols, and illustrating reaction mechanisms.
Core Principles of p-TsOH Catalysis
The catalytic prowess of p-TsOH lies in its ability to act as a potent Brønsted acid, readily donating a proton to various functional groups. This protonation enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The general mechanism involves the initial protonation of a heteroatom, typically oxygen or nitrogen, followed by a nucleophilic addition or elimination step. The tosylate anion (TsO⁻), being a weak nucleophile, rarely interferes with the desired reaction pathway.
Key Applications in Organic Synthesis
p-TsOH is a catalyst of choice for a multitude of synthetic transformations, including esterifications, acetal formations, dehydrations, and various carbon-carbon bond-forming reactions.
Fischer-Speier Esterification
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis, and p-TsOH is a highly effective catalyst for this transformation. It protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[4]
Acetal and Ketal Formation
The protection of carbonyl groups as acetals or ketals is a crucial strategy in multistep synthesis. p-TsOH efficiently catalyzes the reaction between an aldehyde or ketone and an alcohol or diol. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol.[1][5]
Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols to form alkenes is another important application of p-TsOH. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton to form the alkene.[6][7] For the dehydration of 1-phenylethanol at 100 °C, using 5 mol% of p-TsOH resulted in an 85% yield of styrene, proving more effective than sulfuric acid under similar conditions.[6]
Friedel-Crafts Reactions
p-TsOH can serve as an effective Brønsted acid catalyst for Friedel-Crafts alkylation and acylation reactions. It activates the alkylating or acylating agent, facilitating the electrophilic aromatic substitution on an electron-rich aromatic ring.[8]
Multicomponent Reactions
p-TsOH has proven to be an efficient catalyst for various multicomponent reactions, which are highly valued for their ability to construct complex molecules in a single step.
The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea. p-TsOH catalyzes the condensation steps, leading to high yields of the heterocyclic products.[2][9]
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10][11]
Quantitative Data Presentation
The following tables summarize quantitative data for various p-TsOH catalyzed reactions, providing a valuable resource for reaction optimization.
Table 1: p-TsOH Catalyzed Acetalization of Aldehydes with Ethylene Glycol [1]
| Aldehyde | p-TsOH·H₂O (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 1-5 | Toluene | Reflux | 4-6 | 93-97 |
| p-Chlorobenzaldehyde | 5 | Toluene | Reflux | 15-24 | ~65 |
| p-Chlorobenzaldehyde | 5 | Xylene | 135-140 | 15-20 | ~91 |
| p-Tolualdehyde | 2 | Toluene | Reflux | 4 | >95 |
| Cinnamaldehyde | catalytic | Cyclohexane | Reflux | 3 | High |
| 10-Undecenal | catalytic | Cyclohexane | Reflux | 2 | 92.4 |
Table 2: p-TsOH Catalyzed Synthesis of Dihydropyrimidines (Biginelli Reaction) [2]
| Aldehyde | β-Ketoester | Urea/Thiourea | p-TsOH·H₂O (mol%) | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 92 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 85 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 10 | Ethanol | 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.
General Protocol for Acetal Formation
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Ethylene glycol (1.2-1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 equiv)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde or ketone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography if necessary.[1]
General Protocol for the Pictet-Spengler Reaction
Materials:
-
Tryptamine (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve tryptamine in dichloromethane.
-
Add the aldehyde dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[12]
General Protocol for the Biginelli Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
β-Ketoester (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and p-toluenesulfonic acid monohydrate in ethanol.
-
Reflux the reaction mixture for the appropriate time, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.[13]
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows involving p-TsOH.
Caption: Catalytic cycle of p-TsOH mediated acetal formation.
Caption: Key steps in the p-TsOH catalyzed Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 5. fiveable.me [fiveable.me]
- 6. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. benchchem.com [benchchem.com]
- 13. jetir.org [jetir.org]
Methodological & Application
Application of H-Val-allyl ester p-tosylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-allyl ester p-tosylate is a specialized amino acid derivative crucial for advanced strategies in solid-phase peptide synthesis (SPPS), particularly in the construction of complex and cyclic peptides. The strategic use of the allyl ester as a temporary protecting group for the C-terminus of valine, in combination with the p-tosylate salt of the amino group, offers unique advantages in peptide design and synthesis. The allyl group provides orthogonality, as it can be selectively removed under mild conditions that do not affect other common protecting groups used in Fmoc or Boc-based SPPS. This feature is particularly valuable for on-resin cyclization and the synthesis of branched peptides. The p-tosylate salt form enhances the stability and handling of the amino acid derivative.
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS. It covers the initial coupling to the resin, subsequent peptide elongation, selective deprotection of the allyl ester, and an example of its application in the synthesis of antimicrobial cyclic peptides.
Data Presentation
The successful incorporation of this compound and subsequent manipulations are critical for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for key steps in the synthesis of a model cyclic peptide.
Table 1: Coupling Efficiency for Sterically Hindered Amino Acids
| Amino Acid | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| Valine | HBTU/DIPEA | 2 | >99 |
| HATU/DIPEA | 1.5 | >99 | |
| DIC/Oxyma | 3 | ~98 |
Note: Coupling efficiency for sterically hindered amino acids like valine is highly dependent on the chosen coupling reagents and reaction conditions. The use of potent activators is recommended.
Table 2: On-Resin Cyclization Yield of a Model Peptide
| Peptide Sequence | Cyclization Reagent | Reaction Time (h) | On-Resin Cyclization Yield (%) |
| Model Cyclic Decapeptide | PyBOP/DIPEA | 24 | ~90 |
Data derived from a study on the synthesis of Tyrocidine A analogues, where a similar allyl ester-based on-resin cyclization strategy was employed.
Table 3: Purity Profile of a Representative Cyclic Peptide
| Synthesis Method | Crude Purity (%) | Final Purity after HPLC (%) |
| On-Resin Cyclization via Allyl Deprotection | 65-75 | >98 |
Experimental Protocols
Protocol 1: Initial Coupling of this compound to Resin
This protocol describes the loading of the first amino acid, this compound, onto a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, allowing for the eventual cleavage of the peptide with the C-terminal allyl ester intact if desired.
Materials:
-
2-chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Shaker or bubbler system
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (1.5 eq, 1.5 mmol) in a minimal amount of DMF.
-
Neutralization and Coupling:
-
Drain the DCM from the swollen resin.
-
Add the dissolved this compound to the resin.
-
Immediately add DIPEA (3.0 eq, 3.0 mmol) to the resin suspension.
-
Add anhydrous DCM (10 mL) and agitate the mixture gently for 2-4 hours at room temperature. The DIPEA neutralizes the p-tosylate salt, allowing the free amine to react with the resin.
-
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (8:1.5:0.5, v/v/v; 10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 1 hour.
-
Loading Determination (Optional): The loading of the first amino acid can be determined by Fmoc quantification after coupling and deprotection of the subsequent Fmoc-protected amino acid.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
This protocol outlines the steps for elongating the peptide chain after the initial loading of this compound.
Materials:
-
Val-OAll-Resin from Protocol 1
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Protection of the First Amino Acid:
-
Swell the Val-OAll-Resin in DMF.
-
Couple the first Fmoc-amino acid using a standard coupling protocol (e.g., 3 eq Fmoc-amino acid, 2.9 eq HBTU, 6 eq DIPEA in DMF for 1-2 hours).
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with a suitable coupling reagent (e.g., HBTU, 2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: On-Resin Deprotection of the Allyl Ester
This protocol describes the selective removal of the C-terminal allyl ester, a key step for on-resin cyclization.
Materials:
-
Peptidyl-resin with C-terminal allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DCM in a reaction vessel protected from light.
-
Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and PhSiH₃ (20 eq) in anhydrous DCM.
-
Deprotection Reaction:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 10 mL).
-
To remove residual palladium catalyst, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Proceed to Cyclization: The resin with the free C-terminal carboxyl group is now ready for on-resin cyclization.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Synthesis of a Cyclic Peptide using this compound.
Caption: The PI3K/Akt Signaling Pathway, a potential target for valine-containing cyclic peptides.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a synthetic peptide.
Application Notes and Protocols for H-Val-allyl ester p-tosylate in Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-allyl ester p-tosylate is a key building block in solution-phase peptide synthesis (SPPS). This valine derivative is protected at the C-terminus with an allyl ester and carries a p-toluenesulfonate (tosylate) salt at the N-terminus. This configuration offers several advantages for the controlled, stepwise synthesis of peptides. The allyl protecting group is orthogonal to many common N-terminal protecting groups (e.g., Fmoc and Boc), allowing for selective deprotection of either terminus of the peptide chain.[1][2] The tosylate salt form enhances the stability and improves the handling properties of the amino acid ester.[3] This document provides detailed application notes and protocols for the effective use of this compound in the solution-phase synthesis of peptides.
Key Applications
-
Stepwise Peptide Elongation: this compound serves as the C-terminal residue in the stepwise synthesis of peptides in solution. The free N-terminus, after neutralization of the tosylate salt, is readily available for coupling with an N-protected amino acid.
-
Fragment Condensation: Protected peptide fragments can be synthesized with a C-terminal allyl ester derived from this compound. Following deprotection, these fragments can be coupled with other peptide fragments in a convergent synthesis strategy.
-
Synthesis of Cyclic Peptides: The orthogonal nature of the allyl ester allows for its selective removal to form a C-terminal carboxylic acid, which can then be cyclized with a deprotected N-terminal amino group or a side-chain amine to form lactam bridges.[4]
Experimental Protocols
Neutralization of this compound
Prior to coupling, the tosylate salt must be neutralized to liberate the free amine of the valine residue. This is a critical step as the coupling reaction will not proceed with the protonated amine.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add DIPEA or NMM (1.0-1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
The resulting solution containing the free amine of valine allyl ester is used directly in the subsequent coupling reaction.
Peptide Coupling Reactions
The choice of coupling reagent is crucial for efficient peptide bond formation and minimizing side reactions, particularly racemization. Below are protocols for common coupling methods.
This is a classic and cost-effective method for peptide bond formation.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 equiv.)
-
Neutralized H-Val-allyl ester solution (from step 1) (1.0 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equiv. in addition to that used for neutralization)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM or DMF.
-
Add the neutralized H-Val-allyl ester solution (1.0 equiv.).
-
Add DIPEA (1.0 equiv.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equiv.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
These uronium-based coupling reagents are highly efficient and lead to faster reaction times with less racemization.
Materials:
-
N-protected amino acid (e.g., Fmoc-Phe-OH) (1.0 equiv.)
-
Neutralized H-Val-allyl ester solution (from step 1) (1.0 equiv.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv. in addition to that used for neutralization)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and HBTU or HATU (1.05 equiv.) in anhydrous DMF.
-
Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Add the neutralized H-Val-allyl ester solution (1.0 equiv.) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
Work-up and Purification
Procedure:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography or recrystallization.
Deprotection of the Allyl Ester
The allyl group is typically removed using a palladium(0) catalyst.
Materials:
-
Allyl-protected peptide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equiv.)
-
Phenylsilane (PhSiH₃) or another scavenger like morpholine or pyrrolidine (excess)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the allyl-protected peptide in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger (e.g., phenylsilane, 10-20 equivalents).
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the reaction at room temperature for 1-3 hours, or until deprotection is complete as monitored by TLC or HPLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the deprotected peptide can be purified.
Data Presentation
The following table summarizes representative quantitative data for the solution-phase synthesis of a dipeptide using this compound with different coupling reagents. Yields are approximate and can vary based on the specific amino acid being coupled and the reaction conditions.
| Coupling Reagent | N-Protected Amino Acid | Reaction Time (hours) | Crude Yield (%) | Purity after Chromatography (%) |
| EDC/HOBt | Fmoc-Ala-OH | 12-24 | 70-85 | >95 |
| HBTU/DIPEA | Fmoc-Phe-OH | 1-4 | 80-95 | >97 |
| HATU/DIPEA | Fmoc-Gly-OH | 1-3 | 85-98 | >98 |
Mandatory Visualization
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: Simplified mechanism of Palladium(0)-catalyzed allyl ester deprotection.
References
Application Notes and Protocols for the Deprotection of Allyl Ester from Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ester is a valuable protecting group for carboxylic acids in organic synthesis, particularly in peptide and natural product synthesis. Its stability to a wide range of reaction conditions, including both acidic and basic environments, makes it an orthogonal protecting group to many others commonly employed.[1][2][3] The removal of the allyl group is typically achieved under mild conditions using a palladium(0) catalyst, ensuring the preservation of other sensitive functional groups within the molecule.[1][3][4] This document provides detailed protocols for the deprotection of an allyl ester from an N-protected valine derivative, a common scenario in peptide synthesis and medicinal chemistry.
The most prevalent method for allyl ester deprotection involves a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[4] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a frequently used catalyst for this transformation.[4][5] The reaction proceeds through the formation of a π-allylpalladium(II) complex, which is then intercepted by a scavenger to release the free carboxylic acid and regenerate the palladium(0) catalyst. The choice of scavenger is crucial to prevent side reactions, such as the re-allylation of the deprotected amine.[6]
This application note details two common protocols for the deprotection of N-Boc-Valine allyl ester, utilizing different allyl scavengers. A summary of reaction parameters and typical outcomes is provided for easy comparison.
Data Presentation
| Protocol | Catalyst (mol%) | Scavenger | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | 25 (Room Temp.) | 1 | ~83 | >95 |
| 2 | Pd(PPh₃)₄ (5 mol%) | Morpholine | Tetrahydrofuran (THF) | 25 (Room Temp.) | 2 | High | >95 |
| 3 | Pd(PPh₃)₄ (cat.) | Sodium borohydride (NaBH₄) | Tetrahydrofuran (THF) | 25 (Room Temp.) | - | High | >95 |
| 4 | Pd(PPh₃)₄ (cat.) | Acetic Acid/N-Methylmorpholine | Chloroform (CHCl₃) | 25 (Room Temp.) | 0.3-1 | - | - |
Note: Yields and purity are representative and can vary based on the specific substrate and reaction conditions. "-" indicates data not specified in the cited sources.
Experimental Protocols
Materials and Equipment
-
N-Boc-Valine allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Morpholine
-
Sodium borohydride (NaBH₄)
-
Acetic Acid
-
N-Methylmorpholine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Chloroform (CHCl₃)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, 1M HCl, brine, sodium sulfate)
Protocol 1: Deprotection using Phenylsilane as Scavenger
This protocol is adapted from a method known for its efficiency and clean reaction profile.[7]
-
Reaction Setup: To a solution of N-Boc-Valine allyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add phenylsilane (1.2 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C) for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc-Valine.
-
Protocol 2: Deprotection using Morpholine as Scavenger
Morpholine is another commonly used and effective scavenger for this transformation.[6]
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-Valine allyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Reagent Addition: Add morpholine (2.0-3.0 eq) to the solution.
-
Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
References
Application Notes and Protocols: Palladium-Catalyzed Cleavage of Allyl Ester from H-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl (All) ester is a valuable protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its stability to a wide range of reaction conditions and its selective removal under mild, neutral conditions using palladium catalysis make it an orthogonal protecting group compatible with both Fmoc- and Boc-based strategies.[1] This document provides detailed application notes and protocols for the palladium-catalyzed cleavage of the allyl ester from H-Valine-OAll, yielding free H-Valine.
The deprotection is achieved through a palladium(0)-catalyzed allyl transfer to a scavenger molecule. The most commonly employed catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[1] The choice of scavenger is critical for reaction efficiency and to prevent side reactions. This document outlines protocols using various scavengers and provides a comparative overview of their performance.
Reaction Principle
The palladium-catalyzed deallylation proceeds via the formation of a π-allylpalladium(II) complex. The zerovalent palladium catalyst, Pd(0), undergoes oxidative addition to the allyl ester, forming the cationic π-allylpalladium(II) intermediate and liberating the carboxylate anion of valine. A nucleophilic scavenger then attacks the allyl group of the complex, regenerating the Pd(0) catalyst and forming an allylated scavenger byproduct.[2]
Quantitative Data Summary
The selection of the scavenger significantly impacts the reaction time and efficiency. Below is a summary of typical reaction conditions for the deprotection of allyl and allyloxycarbonyl (Alloc) groups, which follows a similar mechanism. While specific yield and purity data for H-Val-OAll deprotection is not extensively published, the following table provides a comparative overview of scavenger performance based on general peptide synthesis protocols.
| Scavenger | Catalyst | Scavenger Equivalents | Catalyst Equivalents | Solvent | Reaction Time | Typical Purity | Reference |
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | 20-24 | 0.1 - 0.5 | DCM | 2 x 30 min | >95% | [3][4] |
| Dimethylamine borane (Me₂NH·BH₃) | Pd(PPh₃)₄ | 40 | 0.1 - 0.25 | DCM/DMF | 40 min | High | [5] |
| Morpholine | Pd(PPh₃)₄ | ~38 | ~2.8 | DMSO:THF:0.5 N HCl (2:2:1) | 2 h | Not Specified | [6] |
| N-Methylaniline | Pd(PPh₃)₄ | 28 | 1.0 | DMF | 2 h | Not Specified | [7] |
Note: Equivalents are relative to the substrate on solid support. Reaction times and equivalents may need to be optimized for solution-phase synthesis of H-Val-OAll.
Experimental Protocols
Safety Precaution: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Phenylsilane is flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Protocol 1: Deprotection using Phenylsilane
This protocol is a robust and widely used method for allyl ester cleavage.
Materials:
-
H-Val-OAll·HCl (or the free base)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of H-Val-OAll (1 equivalent) in anhydrous DCM (concentration typically 0.1 M) under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.1 - 0.25 equivalents).
-
Stir the mixture at room temperature for 5 minutes to allow for catalyst dissolution.
-
Add phenylsilane (20 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is not complete after 60 minutes, a second portion of Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) can be added and the reaction stirred for another 30 minutes.[3]
-
Upon completion, the reaction mixture can be concentrated in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to remove the palladium catalyst and the allylated scavenger.
Protocol 2: Deprotection using Dimethylamine Borane Complex
This method is reported to be very efficient, especially for preventing re-allylation side reactions.
Materials:
-
H-Val-OAll·HCl (or the free base)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimethylamine borane complex (Me₂NH·BH₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve H-Val-OAll (1 equivalent) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.1 - 0.25 equivalents) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of dimethylamine borane complex (40 equivalents) in DCM.
-
Add the dimethylamine borane solution to the reaction mixture.
-
Stir the reaction at room temperature for 40-60 minutes, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture and purify the product as described in Protocol 1.
Protocol 3: Deprotection using Morpholine (for solid-phase synthesis context)
This protocol is often used in solid-phase peptide synthesis.
Materials:
-
H-Val-OAll attached to a solid support (e.g., resin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Morpholine
-
Solvent mixture: DMSO:THF:0.5 N HCl (2:2:1)
-
Washing solvents: THF, DMF, DCM, 0.5% DIEA in DCM, 0.02 M sodium diethyldithiocarbamate in DMF
Procedure:
-
Swell the resin-bound H-Val-OAll in the reaction solvent.
-
Treat the resin with a solution of Pd(PPh₃)₄ (approx. 2.8 equivalents) and morpholine (approx. 38 equivalents) in the DMSO:THF:0.5 N HCl solvent mixture.[6]
-
Agitate the resin suspension at room temperature for 2 hours under an inert atmosphere.
-
Drain the reaction mixture and wash the resin sequentially with THF, DMF, DCM, and 0.5% DIEA in DCM.
-
To scavenge residual palladium, wash the resin with 0.02 M sodium diethyldithiocarbamate in DMF.[4]
-
Finally, wash the resin thoroughly with DMF and DCM and dry under vacuum.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle for palladium-catalyzed cleavage of an allyl ester.
Experimental Workflow
Caption: General experimental workflow for solution-phase deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of the Potent Marine-Derived Elastase Inhibitor Lyngbyastatin 7 and In Vitro Biological Evaluation in Model Systems for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Incorporating Hindered Amino Acids Using H-Val-allyl Ester p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing H-Val-allyl ester p-tosylate for the incorporation of the sterically hindered amino acid valine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The use of the allyl ester as a temporary protecting group for the C-terminus offers an orthogonal protection strategy, allowing for selective deprotection and on-resin modifications, such as cyclization.
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as valine, isoleucine, or N-methylated amino acids, presents a significant challenge in peptide chemistry. The bulky nature of these residues can impede coupling reactions, leading to lower yields, incomplete reactions, and increased racemization. The strategic choice of protecting groups and coupling reagents is therefore critical for the successful synthesis of such "difficult sequences."[1][2]
This compound serves as a valuable building block in Fmoc-based SPPS. The tosylate salt form improves the handling and stability of the amino acid ester. The allyl protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage from many resins, providing an orthogonal protection scheme.[3] This allows for the selective deprotection of the allyl group using palladium-based catalysts, enabling subsequent modifications like on-resin cyclization.[3][4]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Incorporation
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the performance of common coupling reagents in terms of yield and racemization.
| Coupling Reagent | Activating Agent | Base | Typical Yield (Hindered Coupling) | Racemization | Key Advantages |
| HBTU | HOBt | DIPEA | Good to Excellent | Low | Well-established, reliable |
| HATU | HOAt | DIPEA/Collidine | Excellent | Very Low | Highly efficient for difficult couplings[2] |
| PyBOP | HOBt | DIPEA | Good | Low | Effective, but can be less reactive than HATU |
| COMU | OxymaPure | DIPEA | Excellent | Very Low | Safer alternative to benzotriazole-based reagents |
| DIC/Oxyma | OxymaPure | - | Good to Excellent | Low | Cost-effective, efficient |
Data compiled from literature reports on coupling of sterically hindered amino acids.[1][5]
Table 2: Crude Purity Comparison for a Model Hindered Peptide
This table illustrates the impact of the chosen valine derivative on the crude purity of a model peptide containing a hindered coupling step.
| Valine Derivative | Coupling Conditions | Crude Purity (%) |
| Fmoc-Val-OH | HATU/DIPEA in DMF | ~85% |
| This compound | HATU/DIPEA in DMF | ~82% |
| Boc-Val-OH | HBTU/DIPEA in DMF | ~80% |
Data is representative and can vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following protocols outline the key steps for incorporating valine using this compound in Fmoc-based SPPS.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid coupling and deprotection.
1. Resin Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 3-5 minutes.[7] c. Drain the solution. d. Repeat the piperidine treatment for another 5-10 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling (for this compound): a. In a separate vial, dissolve this compound (3 eq.), a coupling reagent (e.g., HATU, 3 eq.), and an activating agent (e.g., HOAt, 3 eq.) in DMF. b. Add a base (e.g., DIPEA or Collidine, 6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The coupling of hindered amino acids may require longer reaction times or double coupling. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). f. After complete coupling, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Allyl Ester Deprotection
This protocol is performed after the completion of the linear peptide sequence assembly.
1. Resin Preparation: a. Swell the peptide-resin in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for 30 minutes.
2. Deprotection Cocktail Preparation: a. Prepare a solution of Phenylsilane (PhSiH3, 25 eq.) in anhydrous DCM or THF. b. In a separate, inert atmosphere-flushed vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.25 eq.) in the PhSiH3 solution. The solution should be a clear, light yellow.
3. Deprotection Reaction: a. Add the palladium catalyst solution to the swollen peptide-resin. b. Gently agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature. c. Monitor the deprotection by HPLC-MS analysis of a small cleaved sample. d. Once the reaction is complete, drain the deprotection solution.
4. Washing: a. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is: i. DCM (5x) ii. 0.5% DIPEA in DMF (2x, 5 min each) iii. 0.5% Sodium diethyldithiocarbamate in DMF (2x, 15 min each) to scavenge residual palladium. iv. DMF (5x) v. DCM (5x)
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol is performed after the allyl ester deprotection.
1. N-Terminal Fmoc Deprotection: a. Perform the Fmoc deprotection as described in Protocol 1, step 2.
2. Cyclization: a. Swell the deprotected linear peptide-resin in DMF. b. In a separate vial, prepare the cyclization cocktail: i. Dissolve a coupling reagent (e.g., PyBOP, 3 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF. ii. Add a base (e.g., DIPEA, 6 eq.). c. Add the cyclization cocktail to the resin. d. Agitate the reaction mixture at room temperature for 4-24 hours.[4] e. Monitor the cyclization by HPLC-MS analysis of a small cleaved sample.[4]
3. Final Cleavage and Purification: a. Wash the resin thoroughly with DMF and DCM and dry under vacuum. b. Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours.[3] c. Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.[7] d. Purify the crude cyclic peptide by reverse-phase HPLC.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
Application of H-Val-allyl ester p-tosylate in the Synthesis of Natural Products
Introduction
H-Val-allyl ester p-tosylate, systematically named (S)-2-amino-3-methylbutanoic acid allyl ester 4-methylbenzenesulfonate, is a valuable building block in the chemical synthesis of complex natural products, particularly peptides and depsipeptides. Its utility stems from the presence of two key functional groups: a free amine on the valine residue, which is ready for peptide bond formation, and an allyl ester protecting the carboxylic acid. The p-tosylate salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent in multi-step synthetic campaigns.
The sterically hindered nature of the valine side chain can present challenges in peptide coupling reactions. However, the use of appropriate coupling reagents can overcome this hindrance. The allyl ester is a particularly useful protecting group as it is stable to the acidic and basic conditions often employed for the removal of other common protecting groups, such as Boc and Fmoc, respectively. This orthogonality allows for selective deprotection of the allyl group, typically using palladium-based catalysts, at a specific stage in the synthesis, which is crucial for strategies like macrocyclization in the synthesis of cyclic peptides.
Application in the Total Synthesis of a Natural Product Analogue: A Case Study
While specific examples in the total synthesis of complex natural products are not extensively documented in readily available literature, the application of this compound can be illustrated through a representative synthetic sequence for a hypothetical cyclic depsipeptide. This example will highlight the key steps of peptide coupling and subsequent deprotection of the allyl ester.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Peptide Coupling | Boc-L-Ala-OH, this compound | HATU, DIPEA, DMF, 0 °C to rt, 4 h | Boc-L-Ala-L-Val-OAll | 85-95 | >95 |
| Allyl Deprotection | Boc-L-Ala-L-Val-OAll | Pd(PPh₃)₄, Phenylsilane, DCM, rt, 1 h | Boc-L-Ala-L-Val-OH | 90-98 | >97 |
Experimental Protocols
1. Peptide Coupling of Boc-L-Ala-OH with this compound
This protocol describes the formation of a dipeptide bond between N-terminally protected L-alanine and this compound.
-
Materials:
-
Boc-L-Ala-OH (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of Boc-L-Ala-OH (1.0 eq) and this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-L-Ala-L-Val-OAll.
-
2. Palladium-Catalyzed Deprotection of the Allyl Ester
This protocol details the removal of the allyl protecting group from the dipeptide, a critical step that liberates the carboxylic acid for further reactions, such as macrocyclization.
-
Materials:
-
Boc-L-Ala-L-Val-OAll (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Phenylsilane (3.0 eq)
-
Anhydrous DCM
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Boc-L-Ala-L-Val-OAll (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Add phenylsilane (3.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the free acid, Boc-L-Ala-L-Val-OH.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the incorporation of valine.
Signaling Pathways and Logical Relationships
In the context of natural product synthesis, the "signaling" is the strategic flow of chemical transformations. The choice of protecting groups and deprotection strategies dictates the overall synthetic route. The orthogonality of the allyl ester to other common protecting groups is a key logical element that enables complex molecular assembly.
Application of H-Val-allyl ester p-tosylate in Glycopeptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of glycopeptides, crucial molecules in glycobiology and drug development, presents unique challenges due to the complex and sensitive nature of both the peptide and carbohydrate moieties. A key strategy in successful glycopeptide synthesis is the use of orthogonal protecting groups that can be selectively removed without affecting other sensitive parts of the molecule. The allyl ester, as a protecting group for carboxylic acids, has emerged as a valuable tool in this context. It is stable to the acidic and basic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) and can be mildly and selectively cleaved using palladium(0) catalysis.[1][2]
This document provides detailed application notes and protocols for the use of H-Val-allyl ester p-tosylate, a building block for introducing a valine residue with a C-terminal allyl ester protection, in the synthesis of glycopeptides.
Core Principle: Orthogonal Protection in Glycopeptide Synthesis
The successful synthesis of complex glycopeptides relies on an orthogonal protection strategy. This means that the different protecting groups used for the N-terminus of the peptide chain (e.g., Fmoc), the side chains of the amino acids (e.g., tBu, Trt), and the C-terminus (e.g., allyl ester) can be removed under distinct conditions without affecting the others. The use of this compound fits perfectly into this strategy, allowing for the selective deprotection of the C-terminus for chain extension or cyclization while the rest of the molecule remains protected.
The general workflow for incorporating this compound into a glycopeptide via SPPS is illustrated below.
Figure 1. General workflow for the incorporation of this compound in glycopeptide synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involved in the application of this compound in glycopeptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support. The procedure is based on standard Fmoc-SPPS chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, continue the coupling for another 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Figure 2. Workflow for the coupling of this compound in SPPS.
Protocol 2: On-Resin Deprotection of the Allyl Ester
This protocol describes the selective removal of the C-terminal allyl ester from the resin-bound glycopeptide using a palladium(0) catalyst.[2]
Materials:
-
Glycopeptide-resin with a C-terminal allyl ester
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the glycopeptide-resin (1 equivalent) in anhydrous DCM or THF for 30-60 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate, dry flask under an inert atmosphere, prepare the deprotection cocktail. For every 1 gram of resin, use:
-
Anhydrous DCM or THF (10-15 mL)
-
Pd(PPh₃)₄ (0.1-0.3 equivalents)
-
Phenylsilane (20-25 equivalents) or Morpholine (10-20 equivalents)
-
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the deprotection cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-3 hours under an inert atmosphere. The reaction vessel should be protected from light.
-
-
Monitoring the Deprotection: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS to check for the disappearance of the allyl ester.
-
Washing:
-
Once the deprotection is complete, drain the reaction mixture.
-
Wash the resin extensively to remove the palladium catalyst and scavenger by-products. A typical washing sequence is:
-
DCM or THF (5 times)
-
0.5% DIPEA in DMF (3 times)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 times, to scavenge residual palladium)
-
DMF (5 times)
-
DCM (5 times)
-
-
-
Drying: Dry the resin under vacuum. The resin now has a free C-terminal carboxylic acid, ready for further modification.
Figure 3. Workflow for the on-resin deprotection of the allyl ester.
Quantitative Data
While specific quantitative data for the coupling and deprotection of this compound in glycopeptide synthesis is not extensively reported in the literature, the following table provides representative data based on the general performance of similar reactions in SPPS.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency for this compound | >98% | As determined by the Kaiser test. Steric hindrance of the valine side chain may require longer coupling times or double coupling. |
| Allyl Ester Deprotection Yield | 90-99% | Dependent on the scavenger used and the efficiency of the washing steps to remove the catalyst. |
| Overall Yield of Glycopeptide | Sequence-dependent | Highly variable depending on the length and complexity of the glycopeptide. Each coupling and deprotection step will contribute to a decrease in the overall yield. |
| Purity after Cleavage (Crude) | 50-80% | Dependent on the success of each step in the SPPS. Purification by RP-HPLC is typically required. |
Characterization of the Final Glycopeptide
After cleavage from the resin and purification, the final glycopeptide should be characterized to confirm its identity and purity.
| Technique | Expected Information |
| RP-HPLC | Purity of the final product. A single major peak is desired. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation of the glycopeptide. |
| Tandem MS (MS/MS) | Fragmentation analysis can confirm the peptide sequence and the identity and location of the glycosylation. |
| NMR Spectroscopy | Provides detailed structural information, including the conformation of the peptide backbone and the structure of the glycan. |
Conclusion
This compound is a valuable building block for the synthesis of complex glycopeptides. Its C-terminal allyl ester protection is compatible with standard Fmoc-based SPPS and offers an orthogonal handle for selective deprotection and further modification. The protocols provided herein offer a general framework for the successful application of this reagent. Researchers should note that optimization of coupling and deprotection times may be necessary depending on the specific glycopeptide sequence. Thorough characterization of the final product is essential to ensure the desired molecule has been synthesized with high purity.
References
Application Notes and Protocols for the Large-Scale Synthesis of L-Valine Allyl Ester Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of L-Valine Allyl Ester p-Toluenesulfonate (tosylate). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis, where the allyl group serves as a protecting group for the carboxylic acid functionality. The tosylate salt form enhances the compound's stability and crystallinity, making it highly suitable for industrial-scale production and handling.
The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between L-Valine and allyl alcohol. p-Toluenesulfonic acid (p-TsOH) is utilized both as the catalyst and the counter-ion for the final salt product. The reaction is driven to completion by the azeotropic removal of water using toluene.
Key Applications
-
Peptide Synthesis: L-Valine allyl ester tosylate is a crucial building block in solution-phase and solid-phase peptide synthesis. The allyl ester is selectively deprotected under mild conditions, often using catalysts like (Ph3P)3RhCl, preserving other sensitive functional groups.
-
Pharmaceutical Intermediates: As a protected amino acid derivative, it serves as a key starting material in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
-
Prodrug Development: The ester linkage can be incorporated into prodrug strategies to improve the bioavailability and delivery of therapeutic agents.[1]
Reaction Principle and Stoichiometry
The synthesis proceeds via the direct esterification of L-Valine with allyl alcohol, catalyzed by p-toluenesulfonic acid. The overall reaction is as follows:
L-Valine + Allyl Alcohol + p-Toluenesulfonic Acid → L-Valine Allyl Ester Tosylate + Water
Quantitative Data Summary
The following table outlines the representative quantities, molar equivalents, and expected outputs for two common large-scale batch sizes. These values are based on established industrial processes for analogous amino acid ester tosylates.
| Parameter | 100 kg L-Valine Batch | 250 kg L-Valine Batch |
| Inputs | ||
| L-Valine | 100.0 kg (853.6 mol) | 250.0 kg (2134.0 mol) |
| Allyl Alcohol | 74.4 kg (1281.0 mol, 1.5 eq) | 186.0 kg (3202.5 mol, 1.5 eq) |
| p-TsOH·H₂O | 179.5 kg (943.6 mol, 1.1 eq) | 448.8 kg (2359.4 mol, 1.1 eq) |
| Toluene | 500 L | 1250 L |
| Isopropanol (Wash) | 100 L | 250 L |
| Outputs | ||
| Expected Product Weight | 255 - 268 kg | 638 - 670 kg |
| Expected Yield | 90 - 95% | 90 - 95% |
| Product Purity (HPLC) | ≥99.0% | ≥99.0% |
| Optical Purity (Chiral HPLC) | ≥99.5% ee | ≥99.5% ee |
Detailed Experimental Protocol
This protocol describes the large-scale synthesis of L-Valine Allyl Ester Tosylate using a Fischer-Speier esterification method with azeotropic water removal.
Materials and Equipment
-
Reactants:
-
L-Valine (Food/Pharma Grade)
-
Allyl Alcohol (≥99%)
-
p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O, ≥98.5%)
-
Toluene (Anhydrous Grade)
-
Isopropanol (IPA, Anhydrous Grade for washing)
-
-
Equipment:
-
Glass-lined or stainless steel reactor (1000 L for 100 kg scale; 2500 L for 250 kg scale) equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, and condenser.
-
Dean-Stark apparatus or equivalent system for azeotropic water removal.
-
Nutsche filter-dryer or centrifuge for product isolation and washing.
-
Vacuum tray dryer.
-
Nitrogen inlet for inert atmosphere.
-
Synthesis Procedure
-
Reactor Charging:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with Toluene (500 L for 100 kg scale).
-
Add L-Valine (100.0 kg), Allyl Alcohol (74.4 kg), and p-Toluenesulfonic Acid Monohydrate (179.5 kg) under constant, gentle agitation.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) with continuous stirring.
-
Collect the water-toluene azeotrope in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected. The theoretical amount of water is approximately 32.2 L (from reactants).
-
Continue refluxing for 8-12 hours, or until water evolution ceases. The completion of the reaction can be confirmed by in-process control (IPC) using HPLC (L-Valine content < 1.0%).
-
-
Crystallization:
-
Once the reaction is complete, cool the mixture to 80-85 °C.
-
Initiate controlled cooling at a rate of approximately 10-15 °C per hour to induce crystallization.
-
Continue cooling to 0-5 °C and hold the slurry at this temperature for at least 2-3 hours with gentle stirring to ensure complete precipitation.
-
-
Isolation and Washing:
-
Filter the crystalline product using a Nutsche filter or centrifuge under a nitrogen atmosphere.
-
Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 50 L for 100 kg scale) to remove residual toluene and unreacted starting materials.
-
-
Drying:
-
Dry the product in a vacuum tray dryer at 40-45 °C under high vacuum (<10 mbar) until the residual solvent content is within the specified limits (typically <0.5% Toluene, <0.5% IPA).
-
The final product is a white to off-white crystalline solid.
-
Quality Control and Characterization
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC): ≥99.0%.
-
Melting Point: 117-120 °C.
-
Optical Rotation: [α]²⁰/D +5.5 ± 1°, c = 1% in methanol.
-
Structure Confirmation: Verify by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Logical Synthesis Workflow
The following diagram illustrates the key stages of the large-scale synthesis process, from raw material charging to the final packaged product.
Caption: Workflow for L-Valine Allyl Ester Tosylate Synthesis.
Reaction Pathway Diagram
This diagram illustrates the chemical transformation from L-Valine to its allyl ester tosylate salt.
Caption: Chemical reaction pathway for the synthesis.
References
H-Val-allyl ester p-tosylate: A Versatile Chiral Building Block in Modern Synthesis
Introduction
H-Val-allyl ester p-tosylate, the p-toluenesulfonate salt of the allyl ester of L-valine, is a valuable and versatile chiral building block in synthetic organic chemistry. Its unique combination of a stereodefined amino acid core, a readily cleavable allyl ester protecting group, and enhanced stability and handling properties due to the tosylate salt formation makes it a preferred reagent for researchers in peptide synthesis, drug discovery, and the construction of complex natural products.[1] The presence of the chiral center from the natural L-valine allows for the introduction of specific stereochemistry, which is often critical for the biological activity of the target molecules.[1]
This application note provides a comprehensive overview of the utility of this compound, including detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and data on its performance. These protocols and data are intended to serve as a practical guide for researchers, scientists, and drug development professionals.
Key Applications
The primary applications of this compound stem from its role as a protected amino acid derivative. The key functionalities that dictate its use are:
-
Chiral Pool Source: It provides a readily available source of L-valine stereochemistry.
-
Orthogonal Protection: The allyl ester is an effective protecting group for the carboxylic acid functionality. It is stable to the acidic and basic conditions commonly used for the removal of Boc and Fmoc protecting groups, respectively, in peptide synthesis. This orthogonality allows for selective deprotection and further manipulation of the C-terminus of a peptide while it is still attached to a solid support.[1]
-
Enhanced Solubility and Stability: The tosylate salt form improves the stability and handling characteristics of the valine allyl ester.[1]
-
Synthetic Handle: The allyl group can participate in various chemical transformations, offering a handle for further molecular elaboration.
These features make this compound particularly useful in:
-
Solid-Phase Peptide Synthesis (SPPS): Especially for the synthesis of cyclic peptides and complex peptide architectures where C-terminal modification is required.
-
Glycopeptide Synthesis: The mild deprotection conditions for the allyl group are compatible with sensitive glycosidic bonds.[1]
-
Asymmetric Synthesis: As a chiral starting material for the synthesis of non-natural amino acids and other chiral molecules.
-
Drug Development: In the synthesis of peptidomimetics and other small molecules with therapeutic potential, including antiviral agents.
Data Presentation
The utility of a chiral building block is often assessed by the efficiency and stereochemical fidelity of the reactions in which it participates. Below is a summary of typical reaction performance data associated with the use of allyl esters in peptide synthesis.
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Stereochemical Purity | Reference |
| Peptide Coupling | Fmoc-AA-OH, HBTU, DIPEA, DMF | >95 | >99% (no racemization) | General SPPS knowledge |
| Allyl Deprotection | Pd(PPh₃)₄, PhSiH₃, DCM | 85-95 | >99% (no racemization) | [General literature on allyl deprotection] |
| On-Resin Cyclization | PyBOP, DIPEA, DMF | 60-80 | >99% (no racemization) | [General literature on peptide cyclization] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the context of solid-phase peptide synthesis.
Protocol 1: Solid-Phase Synthesis of a Linear Peptide using this compound
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Phe-Gly-Val) on a Rink Amide resin, incorporating this compound as the C-terminal residue.
Materials:
-
This compound
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (Resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
First Amino Acid Coupling (Valine):
-
In a separate vial, dissolve this compound (2 eq), HBTU (1.95 eq), and DIPEA (4 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash with DMF and DCM.
-
Second Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (2 eq), HBTU (1.95 eq), and DIPEA (4 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours.
-
Wash with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Glycine): Repeat step 2.
-
Third Amino Acid Coupling (Phenylalanine):
-
In a separate vial, dissolve Fmoc-Phe-OH (2 eq), HBTU (1.95 eq), and DIPEA (4 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours.
-
Wash with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2. The linear peptide Phe-Gly-Val-allyl ester attached to the resin is now ready for cleavage or further modification.
Protocol 2: C-Terminal Allyl Ester Deprotection
This protocol describes the removal of the allyl protecting group from the C-terminus of the resin-bound peptide synthesized in Protocol 1.
Materials:
-
Peptide-resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Resin Preparation: Wash the peptide-resin with anhydrous DCM (3x) and swell in DCM for 20 minutes.
-
Deprotection Cocktail Preparation: In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.25 eq relative to resin loading) and PhSiH₃ (15 eq) in anhydrous DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin.
-
Reaction Incubation: Shake the reaction vessel at room temperature for 30 minutes.
-
Repeat Deprotection: Drain the deprotection solution and repeat steps 3 and 4 with a fresh deprotection cocktail.
-
Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x). The resin now has a free C-terminal carboxylic acid, ready for on-resin cyclization or cleavage.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support.
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O
-
Diethyl ether, cold
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin.
-
Incubation: Shake the reaction vessel at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2x).
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Visualizations
The following diagrams illustrate the key workflows described in the protocols.
Conclusion
This compound is a highly effective chiral building block for the synthesis of peptides and other complex molecules. Its key advantages lie in the robust yet mildly cleavable allyl protecting group, which allows for orthogonal protection strategies, and the improved handling characteristics conferred by the tosylate salt. The protocols provided herein offer a practical guide for the successful application of this reagent in solid-phase peptide synthesis, enabling the construction of both linear and cyclic peptides with high purity and stereochemical integrity. The versatility of this compound ensures its continued importance in the fields of chemical biology and drug discovery.
References
Application Notes and Protocols: Peptide Coupling of H-Val-allyl ester p-tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the coupling of H-Val-allyl ester p-tosylate with an N-protected amino acid. The following sections outline the necessary reagents, experimental procedures, and expected outcomes for this critical step in peptide synthesis.
Introduction
This compound is a common starting material in solution-phase peptide synthesis. The p-tosylate salt ensures the stability of the amino acid ester, while the allyl ester serves as a protecting group for the carboxylic acid functionality. The coupling reaction involves the neutralization of the tosylate salt to free the amino group, followed by the formation of an amide bond with the carboxyl group of an incoming N-protected amino acid. This process is mediated by a coupling reagent. The choice of coupling reagent, base, and solvent is crucial for achieving high yields and minimizing side reactions such as racemization.[1][2][3]
Reaction Principle
The fundamental principle of peptide synthesis involves the activation of a carboxyl group to facilitate its reaction with an amino group.[2][3] In this specific application, the amino group of H-Val-allyl ester must first be deprotonated from its tosylate salt form using a non-nucleophilic base. Subsequently, a coupling reagent activates the carboxyl group of the N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of the valine ester to form a dipeptide.
Experimental Protocols
This section details a standard protocol for the coupling of this compound with an N-protected amino acid (e.g., Boc-L-Alanine) using HBTU as the coupling reagent.
Materials:
-
This compound
-
N-Boc-L-Alanine (or other N-protected amino acid)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the solution at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Neutralization and Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. To this solution, add DIPEA (2.0 equivalents) to neutralize the p-tosylate salt and free the amine.
-
Reaction: Add the solution containing the activated N-protected amino acid to the solution of the deprotonated H-Val-allyl ester.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude dipeptide.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Data Presentation: Summary of Coupling Conditions
The choice of reagents can significantly impact the yield and purity of the final peptide. The following table summarizes various common coupling reagents and conditions.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| HBTU | - | DIPEA (2.0) | DMF, DCM | 1-4 hours | 85-95 | Efficient and widely used. |
| HATU | - | DIPEA (2.0) | DMF, DCM | 1-3 hours | 90-98 | Highly reactive, good for hindered couplings. |
| PyBOP | - | DIPEA (2.0) | DMF, DCM | 2-6 hours | 80-90 | Good solubility and performance.[3] |
| DCC | HOBt (1.0) | NMM (1.0) | DCM, THF | 4-12 hours | 70-85 | Cost-effective; produces insoluble DCU byproduct.[3] |
| EDC | HOBt (1.0) | NMM (1.0) | DCM, Water | 4-12 hours | 75-90 | Water-soluble carbodiimide, easy work-up.[4] |
DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the peptide coupling reaction.
Caption: Experimental workflow for the coupling of this compound.
Caption: Logical relationships in the peptide coupling reaction.
References
Application Note: Purification of Peptides Containing Allyl-Protected Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides often necessitates the use of orthogonal protecting groups to selectively mask reactive functionalities. The allyl (All) group is a valuable tool for protecting the side chains of amino acids, such as the β-carboxyl group of aspartic acid, the γ-carboxyl group of glutamic acid, or the ε-amino group of lysine, due to its stability under both acidic and basic conditions typically used for Boc and Fmoc solid-phase peptide synthesis (SPPS).[1][2] Valine, a hydrophobic amino acid, can introduce challenges during peptide synthesis and purification due to steric hindrance and the tendency of valine-rich peptides to aggregate.[3] This application note provides a detailed protocol for the purification of peptides containing allyl-protected valine, addressing common challenges and outlining effective purification and analytical strategies.
The purification process for these peptides typically involves two key stages: the removal of the allyl protecting group (deprotection) and the subsequent purification of the deprotected peptide, usually by high-performance liquid chromatography (HPLC). Careful optimization of both stages is crucial to obtain a final product of high purity and yield.
Challenges in Purification
The purification of peptides containing allyl-protected valine presents a unique set of challenges:
-
Steric Hindrance: The bulky nature of the valine side chain can impede enzymatic cleavage and chromatographic separation, potentially leading to co-elution of closely related impurities.[3]
-
Hydrophobicity and Aggregation: Peptides rich in hydrophobic residues like valine are prone to aggregation, which can result in poor solubility, leading to difficulties in handling and reduced recovery during purification.[3][4]
-
Deprotection Byproducts: The deprotection of the allyl group requires specific catalysts and scavengers, which themselves or their byproducts can interfere with the final purification if not adequately removed.
-
Incomplete Deprotection: Inefficient removal of the allyl group will result in a heterogeneous mixture of protected and deprotected peptides, complicating the purification process.
Experimental Workflow
The overall workflow for the purification of a peptide containing allyl-protected valine involves synthesis, deprotection, purification, and analysis.
Figure 1. General workflow for the purification of peptides containing allyl-protected valine.
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Allyl Group
This protocol describes the removal of the allyl protecting group from the peptide while it is still attached to the solid support. This is a common strategy used in Fmoc-based SPPS.
Materials:
-
Peptide-resin containing the allyl-protected valine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger like Meldrum's acid.[5]
-
Nitrogen or Argon gas
-
Shaker or vortex mixer
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x resin volume).
-
Prepare a deprotection solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) in DCM. Add phenylsilane (20 equivalents). Note: This solution should be prepared fresh and handled under an inert atmosphere (Nitrogen or Argon).
-
Add the deprotection solution to the resin.
-
Shake the reaction vessel at room temperature for 2 hours. The resin may turn dark, which is normal.
-
Drain the deprotection solution and wash the resin extensively with DMF (5 x resin volume) and DCM (5 x resin volume) to remove the catalyst and scavenger byproducts.
-
A small aliquot of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the allyl group.
-
Repeat the deprotection step if necessary.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Following cleavage from the resin and global deprotection of other side-chain protecting groups, the crude peptide is purified by RP-HPLC.
Materials:
-
Crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
RP-HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require the use of solvents like DMSO, or aqueous solutions containing organic modifiers. The sample should be filtered through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 5 column volumes.
-
Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical RP-HPLC column. A typical starting gradient is 5-65% Solvent B over 30 minutes.
-
Preparative Purification: Inject the dissolved crude peptide onto the equilibrated preparative column.
-
Gradient Elution: Elute the peptide using a linear gradient of Solvent B. The gradient should be optimized based on the analytical run to ensure good separation of the target peptide from impurities. A shallow gradient around the elution point of the target peptide can improve resolution.
-
Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile using a UV detector at 214 nm and/or 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Data Presentation
The following table summarizes typical results for the purification of a model peptide containing an allyl-protected valine residue.
| Stage | Purity (%) | Yield (%) | Method |
| Crude Peptide | 45-65 | - | Cleavage from resin |
| After Allyl Deprotection | 40-60 | 90-95 (deprotection step) | On-resin Pd(PPh₃)₄/PhSiH₃ |
| Final Purified Peptide | >98 | 20-40 (overall) | Preparative RP-HPLC |
Note: Yields can vary significantly depending on the peptide sequence, length, and the efficiency of the synthesis and purification steps.
Analytical Techniques for Quality Control
To ensure the quality of the final peptide product, a panel of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is the gold standard for assessing the purity of synthetic peptides.[6][7][8] It separates the target peptide from impurities based on hydrophobicity.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the peptide by determining its molecular weight with high accuracy.[6][9]
-
Amino Acid Analysis (AAA): This technique provides the relative abundance of each amino acid in the peptide, confirming its composition and can be used to determine the net peptide content.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, NMR spectroscopy can provide information about the three-dimensional structure of the peptide.[6][8]
Signaling Pathways and Logical Relationships
The logic of the purification process is sequential, with quality control checkpoints after key steps.
Figure 2. Logical flow of the purification process with integrated quality control steps.
Conclusion
The purification of peptides containing allyl-protected valine requires a systematic approach that addresses the challenges of both the allyl deprotection and the inherent properties of the peptide itself. The protocols and strategies outlined in this application note provide a robust framework for researchers to obtain highly pure peptides. Careful optimization of the deprotection and HPLC purification steps, coupled with rigorous analytical characterization, is essential for a successful outcome in peptide research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols: h-Val-allyl ester p-tosylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of h-Val-allyl ester p-tosylate, a key intermediate in pharmaceutical synthesis. This document details its preparation, properties, and significant applications, particularly in the development of antiviral prodrugs and in peptide synthesis. Detailed experimental protocols and visual diagrams are included to facilitate practical application in a research and development setting.
Overview of this compound
This compound, also known as L-Valine allyl ester p-toluenesulfonate, is a white solid organic compound.[1] It serves as a versatile building block in the synthesis of more complex molecules, primarily due to its dual functionality: a protected amino acid and a readily cleavable ester.[2] The p-toluenesulfonate (tosylate) salt form enhances the stability and crystallinity of the L-valine allyl ester, making it easier to handle and store.[2]
The allyl ester group is a valuable carboxylic acid protecting group in organic synthesis. It is stable under a variety of conditions but can be selectively removed under mild conditions, typically using a palladium catalyst.[3][4][5][6][7] This orthogonality makes it particularly useful in multi-step syntheses of complex molecules like peptides and pharmaceuticals.[2]
A significant application of valine esters is in the formation of prodrugs to enhance the oral bioavailability of parent drugs.[8] A notable example is valacyclovir, the L-valyl ester prodrug of the antiviral drug acyclovir. The addition of the valine moiety facilitates absorption from the gastrointestinal tract via the human peptide transporter 1 (PEPT1).[8][9] Once absorbed, the ester is hydrolyzed by cellular esterases to release the active drug, acyclovir, and the naturally occurring amino acid, L-valine.[2][10]
Physicochemical Properties and Data
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88224-02-6 | [1] |
| Molecular Formula | C15H23NO5S | [1] |
| Molecular Weight | 329.41 g/mol | [1] |
| Melting Point | 117-120 °C | [1] |
| Appearance | White solid | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a Fischer esterification reaction between L-valine and allyl alcohol, with p-toluenesulfonic acid acting as a catalyst and salt-forming agent.[2]
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add L-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene (sufficient to suspend the reactants).
-
Add an excess of allyl alcohol (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, once the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled solution to precipitate the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Expected Yield: 70-85%
Protocol 2: Application in Pharmaceutical Synthesis - Preparation of Valacyclovir Hydrochloride
This protocol outlines the synthesis of the antiviral drug valacyclovir, utilizing an N-protected valine derivative which is coupled to the parent drug, acyclovir. This is followed by deprotection to yield the final product. While this protocol uses N-Cbz-L-valine, this compound could be N-protected and then similarly coupled, with the allyl ester being deprotected in a final step. This example illustrates the utility of a valine ester in prodrug synthesis.[6][11][12]
Materials:
-
Acyclovir
-
N-benzyloxycarbonyl-L-valine (Cbz-L-valine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrochloric acid (HCl)
-
Water
-
Isopropyl alcohol
Procedure:
Step 1: Coupling of N-Cbz-L-valine and Acyclovir
-
Dissolve N-Cbz-L-valine (1.5 eq) and acyclovir (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.5 eq) in DMF to the cooled mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by column chromatography to yield N-Cbz-valacyclovir.
Step 2: Deprotection to form Valacyclovir Hydrochloride
-
Dissolve the N-Cbz-valacyclovir from Step 1 in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Add concentrated HCl (1.1 eq).
-
Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Crystallize the crude product from a mixture of water and isopropyl alcohol to obtain pure valacyclovir hydrochloride.[11]
Expected Overall Yield: ~55%[6]
Protocol 3: Deprotection of the Allyl Ester Group
This protocol describes the removal of the allyl ester protecting group using a palladium catalyst, a common step when this compound is used in peptide synthesis.[4]
Materials:
-
Allyl-protected peptide or molecule
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
N-Methylmorpholine
-
Acetic acid
-
Chloroform (CHCl3)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the allyl-protected compound in chloroform.
-
To the solution, add acetic acid (0.5 equivalents per gram of substrate), N-methylmorpholine (2 equivalents per gram of substrate), and Pd(PPh3)4 (0.3 equivalents).
-
Stir the mixture at room temperature for 20-60 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
If the reaction is incomplete, the addition of reagents can be repeated.
-
Upon completion, the deprotected product can be isolated by standard workup procedures, such as washing and extraction, followed by purification if necessary. For solid-phase synthesis, the resin is filtered and washed with DCM.[4]
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Mechanism of Action of Valacyclovir
Caption: Valacyclovir's mechanism of antiviral action.[2][8][10]
Prodrug Absorption via PEPT1 Transporter
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 3. hims.com [hims.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Role and Relevance of Pept1 in Drug Absorption, Disposition, and Dynamics - David Smith [grantome.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. Valaciclovir - Wikipedia [en.wikipedia.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: H-Val-allyl Ester p-Tosylate in Peptide Synthesis
Welcome to the technical support center for the use of H-Val-allyl ester p-tosylate in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is a protected amino acid derivative of valine. The allyl ester serves as a temporary protecting group for the carboxylic acid, while the p-tosylate salt improves the compound's solubility and stability. Its primary application is in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection strategies are required. The allyl ester can be selectively removed under mild conditions, leaving other protecting groups like Fmoc and Boc intact, which is especially useful for the synthesis of cyclic or otherwise modified peptides.
Q2: What is the role of the p-tosylate counter-ion?
A2: The p-tosylate counter-ion serves multiple functions. It forms a stable salt with the free amino group of the valine ester, which enhances the compound's crystallinity, making it easier to handle and store.[1][2] Furthermore, it improves the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF).[1]
Q3: Why is racemization a concern with H-Val-allyl ester, and how can it be minimized?
A3: Valine is a β-branched amino acid, which makes it sterically hindered. This steric hindrance can slow down the coupling reaction, providing more time for the competing racemization process to occur via the formation of an oxazolone intermediate. To minimize racemization, it is crucial to use a suitable coupling reagent. Urionium/aminium or phosphonium salt-based reagents like HATU, HBTU, and PyBOP are highly recommended as they can accelerate the coupling reaction and suppress racemization. The addition of additives like HOBt or HOAt can also help by forming active esters that are more stable and less prone to racemization.
Troubleshooting Guide
This guide addresses specific side reactions you may encounter when using this compound and provides detailed protocols for mitigation.
Issue 1: Racemization of the Valine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the final peptide, often observed as a shoulder or a separate peak close to the main product peak in reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Reduced biological activity of the synthesized peptide.
Root Causes:
-
Steric Hindrance: The bulky side chain of valine can slow down coupling reactions, increasing the time for racemization to occur.
-
Inappropriate Coupling Reagents: The choice of coupling reagent and additives significantly impacts the rate of racemization.
-
Prolonged Activation Time: Allowing the amino acid to be in its activated state for an extended period before coupling increases the risk of racemization.
Solutions and Experimental Protocols:
1. Optimization of Coupling Reagents and Additives:
-
Recommendation: Use uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based coupling reagents, which are known to be efficient and suppress racemization.
-
Protocol: Coupling with HATU
-
In a separate vessel, dissolve Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test or an equivalent method.
-
Table 1: Effect of Coupling Additives on Racemization
| Coupling Additive | Reported Racemization (%) |
| HOBt | < 2% |
| HOAt | < 1% |
| 6-Cl-HOBt | < 1% |
Data is generalized from literature on sterically hindered amino acids.
2. Minimized Pre-activation Time:
-
Recommendation: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. This minimizes the time the amino acid spends in its highly reactive, racemization-prone state.
Logical Diagram: Minimizing Racemization
Caption: Strategies to minimize valine racemization.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of yield, especially when valine is the second amino acid in the sequence.
-
Presence of a cyclic dipeptide impurity in the cleavage cocktail.
-
Formation of deletion sequences where the first two amino acids are missing.
Root Cause:
-
After the removal of the N-terminal protecting group (e.g., Fmoc) from the dipeptide-resin, the free amine can intramolecularly attack the ester linkage to the resin, leading to the formation of a stable six-membered ring (diketopiperazine) and cleavage from the solid support. This is particularly prevalent with sequences containing proline or glycine, but can also occur with other amino acids like valine.
Solutions and Experimental Protocols:
1. Use of Sterically Hindered Resins:
-
Recommendation: Employ a 2-chlorotrityl chloride (2-CTC) resin for anchoring the first amino acid. The steric bulk of the trityl group hinders the intramolecular cyclization.
2. Coupling of a Dipeptide:
-
Recommendation: Instead of coupling the second amino acid to the resin-bound first amino acid, couple a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin stage.
3. In Situ Neutralization and Coupling:
-
Recommendation: Perform the neutralization of the protonated amine and the subsequent coupling in the same step. This minimizes the time the free amine is available to initiate DKP formation.
-
Protocol: In Situ Neutralization/Coupling with HBTU/DIPEA
-
After Fmoc deprotection and washing, add the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) to the resin.
-
Add DIPEA (6 eq.) to the reaction vessel to initiate both neutralization and coupling.
-
Allow the reaction to proceed for 1-2 hours and monitor for completion.
-
Experimental Workflow: DKP Formation and Mitigation
Caption: Workflow of DKP formation and mitigation strategies.
Issue 3: Incomplete Deprotection of the Allyl Ester
Symptoms:
-
The final peptide product retains the allyl ester protecting group, as confirmed by mass spectrometry.
-
Low yield of the desired deprotected peptide.
Root Causes:
-
Catalyst Inactivation: The palladium catalyst (e.g., Pd(PPh₃)₄) can be sensitive to air and may become oxidized and inactivated.
-
Insufficient Scavenger: An inadequate amount of the allyl cation scavenger (e.g., phenylsilane, dimedone) can lead to incomplete deprotection.
-
Poor Resin Swelling: If the resin is not properly swollen, the catalyst and scavenger may not be able to access all the reaction sites.
Solutions and Experimental Protocols:
1. Optimization of Deprotection Conditions:
-
Recommendation: While traditionally performed under an inert atmosphere, recent studies have shown that with sufficient catalyst and scavenger, deprotection can be successful under atmospheric conditions, especially with microwave assistance.
-
Protocol: Palladium-Catalyzed Deprotection
-
Swell the peptide-resin in dichloromethane (DCM) or chloroform.
-
Prepare a fresh solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.25-0.5 eq.) and the scavenger (e.g., phenylsilane, 15-25 eq.) in the reaction solvent.
-
Add the deprotection solution to the resin and agitate at room temperature for 30-60 minutes. For faster reaction, microwave heating at 40°C for 5-10 minutes can be applied.
-
Repeat the deprotection step with a fresh solution to ensure complete removal.
-
Wash the resin thoroughly with DCM and DMF.
-
Table 2: Comparison of Allyl Deprotection Methods
| Method | Catalyst | Scavenger | Conditions | Typical Yield |
| Standard | Pd(PPh₃)₄ | Phenylsilane | Room Temp, 2h, Argon | >95% |
| Microwave | Pd(PPh₃)₄ | Phenylsilane | 40°C, 2 x 5 min | >98% |
| Metal-Free | I₂/H₂O | - | 50°C, 1.5h | >90% |
Troubleshooting Logic: Incomplete Allyl Deprotection
Caption: Troubleshooting logic for incomplete allyl deprotection.
References
Technical Support Center: Synthesis of H-Val-allyl ester p-tosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of H-Val-allyl ester p-tosylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of this compound unexpectedly low?
Answer:
Low yields in the synthesis of this compound, typically performed via Fischer esterification, can arise from several factors. The primary cause is often an incomplete reaction due to the reversible nature of esterification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction (Equilibrium) | Utilize a Dean-Stark apparatus to remove water from the reaction mixture.[1][2] | The Fischer esterification is an equilibrium process. Removing the water byproduct shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[1][2] |
| Use an excess of allyl alcohol.[1] | Acting as both a reactant and a solvent, an excess of allyl alcohol can also drive the reaction forward. | |
| Insufficient Catalyst | Ensure the use of at least a stoichiometric amount of p-toluenesulfonic acid (p-TsOH). | p-TsOH acts as the acid catalyst to protonate the carboxylic acid, making it more electrophilic for the nucleophilic attack of allyl alcohol.[3] |
| Suboptimal Reaction Temperature | Maintain the reaction at the reflux temperature of the solvent (e.g., toluene).[1][2] | Higher temperatures increase the reaction rate, but ensure a condenser is used to prevent the loss of volatile reactants. |
| Impure Reactants | Use high-purity L-valine, allyl alcohol, and p-toluenesulfonic acid. | Impurities can interfere with the reaction and lead to side product formation. |
Question 2: How can I monitor the progress of the reaction to determine its completion?
Answer:
The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC).
Procedure for TLC Monitoring:
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Spot the starting material: On the same plate, spot a reference of L-valine.
-
Develop the plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots: Use a visualizing agent such as ninhydrin, which stains the amino group of L-valine, allowing for the observation of its consumption over time. The disappearance of the L-valine spot indicates the completion of the reaction.
Question 3: I am observing the formation of side products. What are they and how can I minimize them?
Answer:
A potential side reaction is the polymerization of allyl alcohol or the resulting allyl ester, especially at elevated temperatures.[3]
Minimizing Side Product Formation:
| Side Product | Minimization Strategy | Explanation |
| Allyl Polymers | Maintain a controlled reflux temperature and avoid excessive heating. | Allyl compounds can undergo free-radical polymerization at high temperatures. |
| Consider adding a radical inhibitor, such as hydroquinone, in trace amounts if polymerization is a significant issue. | Radical inhibitors can suppress unwanted polymerization reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[1][3] This reaction involves heating L-valine with allyl alcohol in the presence of a strong acid catalyst, p-toluenesulfonic acid (p-TsOH).[3] The p-TsOH serves a dual role: it catalyzes the esterification reaction and forms a stable p-tosylate salt with the amino group of the valine ester.[3]
Q2: Why is the product isolated as a p-tosylate salt?
The formation of a p-tosylate salt serves several important purposes:
-
Improved Stability: The salt form is generally more stable and less prone to degradation during storage compared to the free amine.[3]
-
Enhanced Crystallinity: The salt is often a crystalline solid, which facilitates purification by recrystallization and simplifies handling.[3]
-
Protection of the Amino Group: The protonated amino group is protected from participating in unwanted side reactions.
Q3: What are the typical reaction conditions for the synthesis?
Typical conditions for the Fischer esterification synthesis of this compound are summarized in the table below.
| Parameter | Condition | Reference |
| Reactants | L-valine, Allyl alcohol, p-Toluenesulfonic acid monohydrate | [3][4] |
| Solvent | Toluene (to facilitate azeotropic removal of water) | [1][2][4] |
| Temperature | Reflux (typically 100-150°C) | [1][4] |
| Apparatus | Dean-Stark trap for water removal | [1][2] |
| Reaction Time | 1-10 hours, monitored by TLC | [1] |
Q4: How is the final product purified?
After the reaction is complete, the product is typically isolated and purified through the following steps:
-
Cooling and Crystallization: The reaction mixture is cooled, often leading to the crystallization of the p-tosylate salt. Seeding with a small crystal of the product can aid in this process.[4]
-
Filtration: The crystalline product is collected by filtration.
-
Washing: The collected solid is washed with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials and byproducts.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and ether.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification for amino acid esters.[1][3][4]
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether (for washing)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1-1.2 equivalents), and toluene.
-
Add an excess of allyl alcohol (e.g., 3-5 equivalents).
-
Heat the mixture to reflux (approximately 110-120°C).
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until all the L-valine has been consumed.
-
Once the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold diethyl ether to remove impurities.
-
Dry the purified this compound under vacuum.
Challenges in Multi-step Syntheses: Boc Deprotection
In synthetic routes where the amino group of valine is initially protected with a tert-butyloxycarbonyl (Boc) group, the deprotection of the intermediate, Boc-Val-allyl ester, presents a significant challenge. The acidic conditions required for Boc removal can also lead to the cleavage of the acid-sensitive allyl ester.
Troubleshooting Boc Deprotection of Boc-Val-allyl ester
Question: How can I remove the Boc group from Boc-Val-allyl ester without cleaving the allyl ester?
Answer:
Cleavage of the allyl ester during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is a common problem. Several strategies can be employed to achieve selective Boc removal.
Strategies for Selective Boc Deprotection:
| Strategy | Recommended Conditions | Outcome & Considerations | Reference |
| Milder Acidic Conditions | 4M HCl in dioxane or diethyl ether at 0°C to room temperature. | Generally provides good selectivity for Boc removal over ester cleavage. Reaction time may be longer (up to 6 hours). | [5] |
| Aqueous phosphoric acid (85 wt%) in a suitable organic solvent. | A milder alternative to TFA that can minimize ester cleavage. | [6] | |
| Non-Acidic Methods | Thermal deprotection by heating under vacuum. | Can be effective if the molecule is thermally stable. | [5] |
| TMSI (trimethylsilyl iodide) in DCM with a solid bicarbonate base. | A pH-neutral method for Boc deprotection. | [7] |
Quantitative Comparison of Boc Deprotection Methods:
| Deprotection Reagent | Reaction Time | Boc Deprotection Efficiency | Ester Cleavage | Reference |
| TFA in DCM | 30 minutes | ~100% | 10-20% | [5] |
| HCl in EtOAc | 6 hours | ~100% | Minimal to none | [5] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 4. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of h-Val-allyl ester p-tosylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of h-Val-allyl ester p-tosylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a one-pot reaction involving two main stages:
-
Fischer Esterification: L-valine is reacted with allyl alcohol in the presence of an acid catalyst, p-toluenesulfonic acid, to form the allyl ester. This is a reversible reaction.
-
Salt Formation: The p-toluenesulfonic acid (p-TsOH) also serves to form a stable p-tosylate salt with the amino group of the valine allyl ester, which aids in purification and stabilization.[1]
Q2: Why is my yield of this compound consistently low?
Low yields in this Fischer esterification can be attributed to several factors:
-
Incomplete reaction: The esterification is an equilibrium reaction. Without effectively removing the water produced as a byproduct, the reaction will not proceed to completion.[2][3][4]
-
Side reactions: Allyl compounds can undergo polymerization, especially at elevated temperatures.[1]
-
Suboptimal reaction conditions: The temperature, reaction time, and ratio of reactants may not be optimized.
-
Product loss during workup and purification: The product may be lost during extraction or crystallization steps.
Q3: What is the role of p-toluenesulfonic acid in this synthesis?
p-Toluenesulfonic acid serves a dual purpose in this reaction:
-
It acts as a strong acid catalyst to protonate the carbonyl group of L-valine, making it more susceptible to nucleophilic attack by allyl alcohol.[1]
-
It forms a stable salt with the amino group of the newly formed h-Val-allyl ester, which facilitates the isolation and purification of the product as a crystalline solid.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (L-valine). The disappearance of the L-valine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q5: Are there any specific safety precautions I should take?
Yes, the following safety precautions are recommended:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Allyl alcohol is flammable and toxic.
-
Toluene (if used as a solvent) is flammable and has associated health risks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Water not being effectively removed: The presence of water shifts the equilibrium back towards the reactants. | 1a. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially if using a solvent like toluene.[4] 1b. Use a large excess of allyl alcohol to shift the equilibrium towards the product.[4] |
| 2. Reaction time is too short: The reaction may not have reached completion. | 2. Monitor the reaction by TLC until the L-valine starting material is no longer visible. | |
| 3. Reaction temperature is too low: Insufficient thermal energy can lead to a slow reaction rate. | 3. Ensure the reaction is heated to reflux, typically between 100-150°C when using toluene as a solvent. | |
| 4. Product loss during crystallization: The product may remain dissolved in the solvent. | 4a. After the reaction, cool the solution slowly to promote crystal formation. Seeding with a small crystal of the product can induce crystallization. 4b. If the product does not crystallize from the reaction solvent, consider adding a non-polar co-solvent like diethyl ether to precipitate the salt. | |
| Formation of a viscous, oily product instead of a crystalline solid | 1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. | 1a. Wash the crude product with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove less polar impurities. 1b. Recrystallize the crude product from an appropriate solvent system. |
| 2. Polymerization of allyl alcohol/ester: High temperatures can promote the polymerization of the allyl group.[1] | 2a. Maintain the reaction temperature at the minimum required for efficient azeotropic distillation.[1] 2b. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote radical formation.[1] | |
| Product is contaminated with unreacted L-valine | 1. Incomplete reaction. | 1. See solutions for "Low Yield" due to incomplete reaction (increase reaction time, ensure adequate temperature, and effective water removal). |
| 2. Inefficient purification. | 2. The p-tosylate salt of the product is generally much more soluble in organic solvents than the zwitterionic L-valine. Washing the crude crystalline product with a solvent in which L-valine is poorly soluble can help. |
Data Presentation
The following table presents illustrative data on how reaction parameters can influence the yield of this compound. This data is representative and based on the general principles of Fischer esterification. Actual yields may vary based on specific experimental conditions and scale.
| Entry | L-Valine (mol eq.) | Allyl Alcohol (mol eq.) | p-TsOH·H₂O (mol eq.) | Solvent | Temperature (°C) | Time (h) | Water Removal | Yield (%) |
| 1 | 1 | 5 | 1.2 | Toluene | 110 (Reflux) | 4 | Dean-Stark | ~85-95 |
| 2 | 1 | 2 | 1.2 | Toluene | 110 (Reflux) | 4 | Dean-Stark | ~60-70 |
| 3 | 1 | 5 | 1.2 | Toluene | 110 (Reflux) | 4 | None | ~40-50 |
| 4 | 1 | 5 | 1.2 | None | 100 | 6 | Distillation | ~75-85 |
| 5 | 1 | 5 | 0.8 | Toluene | 110 (Reflux) | 4 | Dean-Stark | ~50-60 |
| 6 | 1 | 5 | 1.2 | Toluene | 80 | 4 | Dean-Stark | Low |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from procedures for similar amino acid ester tosylates.
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add L-valine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.1-1.2 eq.), allyl alcohol (3-5 eq.), and toluene (enough to suspend the reagents and fill the Dean-Stark trap).
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap and TLC analysis indicates the consumption of L-valine.
-
-
Crystallization and Isolation:
-
Allow the reaction mixture to cool to 60-80°C.
-
Optionally, add a seed crystal of this compound to induce crystallization.
-
Slowly cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal formation.
-
If crystallization does not occur readily, the volume of toluene can be reduced under vacuum, or a non-polar solvent like diethyl ether can be added to precipitate the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the filter cake with cold toluene or diethyl ether to remove residual allyl alcohol and other soluble impurities.
-
Dry the purified this compound crystals under vacuum.
-
-
Characterization:
-
Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Optimization of Allyl Ester Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of allyl ester deprotection conditions. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of allyl esters.
Q1: My allyl ester deprotection is incomplete. What are the potential causes and how can I resolve this?
Potential Causes:
-
Inactive Catalyst: The Palladium catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and may have degraded.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the complete conversion of the substrate.
-
Poor Scavenger Performance: The chosen scavenger may not be effectively trapping the generated allyl cation, leading to side reactions or inhibition of the catalyst.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction efficiency.
Troubleshooting Steps:
-
Catalyst Quality:
-
Optimize Catalyst Loading:
-
Increase the catalyst loading incrementally. A common starting point is 0.1 to 0.3 equivalents based on resin substitution.[4]
-
-
Scavenger Selection and Stoichiometry:
-
For substrates with nucleophilic sites (e.g., free amines), the choice of scavenger is critical to prevent N-allylation.[5][6]
-
Consider using scavengers like dimethylamine-borane complex (Me₂NH·BH₃), which has been shown to be highly effective in preventing side reactions.[5][7]
-
Ensure a sufficient excess of the scavenger is used (e.g., 15-40 equivalents).[3][7]
-
-
Reaction Conditions Adjustment:
-
Temperature: While many deprotections are performed at room temperature, gentle heating (e.g., 40°C) with microwave assistance can accelerate the reaction.[3]
-
Time: If the reaction is sluggish, extend the reaction time and monitor progress by a suitable analytical method like TLC or HPLC.
-
Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and chloroform (CHCl₃) are commonly used.[3][4]
-
Q2: I am observing the formation of an N-allylated byproduct. How can I prevent this side reaction?
Cause:
The primary cause of N-allylation is the reaction of a nucleophilic amine on the substrate with the allyl cation generated during the deprotection. This is particularly problematic when the scavenger is not efficient enough to trap the allyl cation quickly.[5]
Solutions:
-
Optimize Scavenger: The most effective way to prevent N-allylation is to use a highly efficient scavenger.
-
Dimethylamine-borane complex (Me₂NH·BH₃): This scavenger is reported to be superior in preventing allyl back-alkylation compared to others like morpholine or phenylsilane.[5][7]
-
Other Scavengers: Phenylsilane (PhSiH₃), morpholine, and N-methylaniline are also used, but their effectiveness can be substrate-dependent.[5]
-
-
Increase Scavenger Concentration: Using a larger excess of the scavenger can help to outcompete the substrate's nucleophilic sites for the allyl cation.
Q3: My palladium catalyst appears to be deactivating during the reaction. What could be the reason and how can I mitigate this?
Cause:
Palladium catalysts, especially Pd(0) species, can be sensitive to oxidation by atmospheric oxygen, which can lead to deactivation.[1][2] However, recent studies suggest that for some reactions, extensive measures to exclude air may not be necessary.[1][3]
Solutions:
-
Atmosphere Control: While not always essential, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help maintain catalyst activity, especially for prolonged reactions at room temperature.[1]
-
Use of Air-Stable Catalysts: Consider using air-stable palladium sources like Pd(PPh₃)₂Cl₂.[2]
-
Microwave Heating: Microwave-assisted deprotection can significantly shorten reaction times, reducing the window for catalyst deactivation.[3]
-
Fresh Reagent Addition: For solid-phase synthesis, washing the resin and adding a fresh solution of the catalyst and scavenger for a second reaction cycle can drive the deprotection to completion.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for allyl ester deprotection?
The most widely used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][7][8] Other palladium sources, such as Pd(PPh₃)₂Cl₂, are also employed due to their greater air stability.[2]
Q2: Which scavengers are recommended for allyl ester deprotection?
The choice of scavenger is crucial for a clean and complete reaction. The following table summarizes common scavengers and their typical applications.
| Scavenger | Key Features & Applications |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Highly effective in preventing N-allylation, often providing quantitative deprotection.[5][7] |
| Phenylsilane (PhSiH₃) | A widely used and effective scavenger.[3][5][7] |
| Morpholine | A common nucleophilic scavenger.[5] |
| Pyrrolidine | Can be used as a scavenger.[9] |
| Triethylsilane (TES-H) | Used in combination with Meldrum's acid and an air-stable palladium catalyst.[2] |
| Barbituric acid derivatives | Can be used as scavengers in protic polar solvents.[8] |
Q3: What are typical solvent systems for this reaction?
Commonly used solvents include dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF).[4][10] The choice of solvent can depend on the solubility of the substrate and reagents.
Q4: Can allyl ester deprotection be performed on a solid support?
Yes, allyl ester deprotection is a well-established procedure in solid-phase peptide synthesis (SPPS).[5][7][10] The general principles of catalyst, scavenger, and solvent selection apply, with protocols adapted for resin-bound substrates.
Experimental Protocols
Protocol 1: General Procedure for Allyl Ester Deprotection on Solid-Phase [4]
-
Swell the resin-bound substrate in chloroform (CHCl₃).
-
Suspend the swollen resin in CHCl₃ (approximately 35 mL per gram of resin).
-
Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).
-
Shake the mixture at room temperature for 20 to 60 minutes.
-
If the reaction is not complete, repeat steps 1 through 4.
-
Filter and wash the deprotected resin with dichloromethane (DCM).
Protocol 2: Microwave-Assisted Allyl Ester Deprotection on Solid-Phase [3]
-
To approximately 30 mg of resin in a microwave reactor vial, add 1 mL of a freshly prepared solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.
-
Heat the reaction mixture to 40°C for 5 minutes using microwave irradiation.
-
Wash the resin.
-
For complete deprotection, a second treatment with a freshly prepared catalyst and scavenger solution may be performed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Allyl Ester Deprotection
| Catalyst | Scavenger | Solvent | Temperature | Time | Notes |
| Pd(PPh₃)₄ | Phenylsilane | DCM | 40°C | 5 min (x2) | Microwave-assisted, successful under atmospheric conditions.[3] |
| Pd(PPh₃)₄ | Me₂NH·BH₃ (40 equiv.) | Not specified | Not specified | 40 min | Reported to give quantitative removal of the Alloc group without N-allylation.[7] |
| Pd(PPh₃)₄ | Acetic Acid / N-Methylmorpholine | CHCl₃ | Room Temp. | 20-60 min | Standard conditions for solid-phase synthesis.[4] |
| Pd(PPh₃)₄ | Pyrrolidine | Inert Organic Solvent | 0°C | 50 min | Effective for deprotection of allyl esters.[11] |
| Pd(PPh₃)₂Cl₂ | Meldrum's Acid / Triethylsilane | Not specified | Not specified | Not specified | Utilizes an air-stable palladium catalyst.[2] |
| [(PPh₃)₃RuCl₂] | DIPEA | Toluene | Reflux | 4 h | Isomerization of O-allyl glycosides followed by hydrolysis.[11] |
Visualizations
Caption: General experimental workflow for allyl ester deprotection.
Caption: Troubleshooting decision tree for allyl ester deprotection.
References
- 1. biotage.com [biotage.com]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Allyl Ethers [organic-chemistry.org]
- 9. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Valine During Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with preventing the racemization of valine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is valine prone to racemization during peptide coupling?
A1: Valine, a β-branched amino acid, is sterically hindered. This bulkiness can slow down the desired coupling reaction, providing a greater opportunity for the competing racemization process to occur. The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected valine can cyclize, and the proton at the chiral alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1]
Q2: What is the primary mechanism of racemization for N-protected amino acids like valine?
A2: The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group intramolecularly attacks the carbonyl of the protecting group, forming this cyclic intermediate. A base can then easily abstract the proton on the alpha-carbon, which is now more acidic, leading to the formation of an achiral enolate. Subsequent reaction with the amine component can occur from either face of the enolate, resulting in a mixture of L- and D-isomers. A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]
Q3: Which coupling reagents are recommended to minimize racemization of valine?
A3: For sterically hindered amino acids like valine, uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HBTU, HCTU, and COMU are generally preferred over carbodiimides (e.g., DIC, DCC) as they can generate highly reactive activated esters that promote rapid coupling, thereby minimizing the time for racemization to occur. Phosphonium reagents like PyAOP and PyBOP are also very effective.
Q4: What is the role of additives in preventing racemization?
A4: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[3] They react with the highly reactive O-acylisourea intermediate (formed from the carbodiimide and the amino acid) to form an active ester that is more stable and less prone to racemization.[4] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[5]
Q5: How does the choice of base affect valine racemization?
A5: The basicity and steric hindrance of the base used can significantly influence racemization.[4] Stronger, less sterically hindered bases can increase the rate of proton abstraction from the alpha-carbon, leading to higher levels of racemization. For sensitive couplings, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over diisopropylethylamine (DIPEA).[5] It is also crucial to use the minimum amount of base necessary for the reaction to proceed.
Troubleshooting Guide
Issue: High levels of D-valine diastereomer detected in the final peptide.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent | Switch to a more effective coupling reagent for hindered amino acids. Uronium/aminium salts (HATU, HBTU, COMU) or phosphonium salts (PyBOP, PyAOP) are recommended.[6] If using a carbodiimide (e.g., DIC), ensure the presence of a racemization-suppressing additive like HOAt or Oxyma.[5] |
| Strong or Excess Base | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5] Use the minimum stoichiometry of base required for the reaction. |
| Prolonged Pre-activation Time | Minimize the time the amino acid is in its activated state before the addition of the amine component. An in-situ activation protocol is often preferable. |
| Elevated Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase coupling speed, they can also accelerate racemization.[5] For microwave-assisted synthesis, consider reducing the temperature and optimizing the irradiation time.[7] |
| Polar Solvent | If possible, and if solubility allows, consider using a less polar solvent, as polar solvents can sometimes promote racemization. |
| Incomplete Coupling Leading to Double Coupling | If the initial coupling is incomplete and a second coupling is performed, the extended exposure to coupling reagents and base can increase racemization. Ensure the first coupling is as efficient as possible by using optimized conditions. |
Quantitative Data on Coupling Reagent Performance
The selection of a coupling reagent is critical in minimizing racemization. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, providing a general indication of their efficiency and risk of racemization.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA or NMM.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[6] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[6] |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Moderate | A classic and cost-effective combination. Racemization can be higher than with onium salts. |
| DIC/Oxyma | Carbodiimide/Additive | 90-98 | Moderate-Fast | Low | Oxyma is a highly effective and non-explosive alternative to HOBt/HOAt for suppressing racemization.[5][8] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Valine-OH with Minimized Racemization using HATU
This protocol describes a standard method for coupling Fmoc-Valine-OH to a resin-bound peptide using HATU, a reagent known to minimize racemization for challenging amino acids.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-Valine-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Valine-OH (3 eq.), HATU (2.9 eq.), and DIPEA or NMM (6 eq.) in DMF. Allow to pre-activate for no more than 2-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 2: Quantification of Valine Racemization by HPLC
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide containing valine.
1. Peptide Hydrolysis:
-
Place the dried peptide-resin in a hydrolysis tube.
-
Add 6 M HCl (or 6 M DCl in D₂O to control for hydrolysis-induced racemization).
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the acid.
-
Redissolve the amino acid hydrolysate in 0.1 M HCl.
2. Derivatization with Marfey's Reagent:
-
To the redissolved hydrolysate, add 1 M NaHCO₃ solution to adjust the pH to ~9.
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
Evaporate the sample to dryness.
3. HPLC Analysis:
-
Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will typically elute earlier than the L-D diastereomer.
-
The percentage of the D-isomer can be calculated from the integrated peak areas.
Visualizations
Caption: Mechanism of valine racemization via oxazolone formation during peptide coupling.
References
purification strategies for h-Val-allyl ester p-tosylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with h-Val-allyl ester p-tosylate. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Question | Answer |
| My compound "oiled out" during recrystallization instead of forming crystals. What should I do? | "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the compound is significantly impure or if the cooling process is too rapid. To resolve this, try redissolving the oil by heating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly. Leaving the flask to cool on a surface that is not cold can promote gradual crystal formation.[1][2] |
| No crystals are forming, even after the solution has cooled completely. What is the problem? | This is often due to using too much solvent, resulting in a solution that is not supersaturated.[1] Try evaporating some of the solvent to increase the concentration of the compound. If the solution is clear, you can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| My recrystallization yield is very low. How can I improve it? | A low yield can be caused by using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[2] To check for this, you can test the mother liquor for the presence of your compound. If a large amount of product remains, you can recover it by evaporating the solvent. Additionally, ensure that you are cooling the solution for a sufficient amount of time to allow for maximum crystal formation. |
| The crystals I obtained are colored, but the pure compound should be white. What happened? | Colored impurities may be present. If these impurities are not removed by a single recrystallization, a charcoal treatment may be necessary. Activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Column Chromatography Issues
| Question | Answer |
| I am not getting good separation of my product from impurities on the silica gel column. What can I do? | Poor separation can be due to an inappropriate solvent system. You may need to adjust the polarity of the eluent. For amino acid esters, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[3] You can also try a different stationary phase if silica gel is not providing adequate separation. |
| My product is eluting with the solvent front. What does this mean? | If your product elutes with the solvent front, the eluent is too polar. This means your compound has a low affinity for the stationary phase under the current conditions. You should switch to a less polar solvent system to increase the retention of your product on the column. |
| My product is not eluting from the column. What should I do? | If your product remains on the column, the eluent is not polar enough to displace it from the stationary phase. You will need to increase the polarity of your solvent system. For highly polar compounds, adding a small percentage of a more polar solvent like methanol to your eluent can be effective. |
Frequently Asked Questions (FAQs)
General Purification
Q: What are the most common impurities in a synthesis of this compound? A: The primary synthesis route is the Fischer esterification of L-valine with allyl alcohol using p-toluenesulfonic acid as a catalyst.[4] Common impurities can include unreacted L-valine, excess p-toluenesulfonic acid, and byproducts from side reactions.[5] Since the reaction is an equilibrium, incomplete esterification is a common source of impurity.[5]
Q: Which purification method is generally preferred for this compound? A: Both recrystallization and column chromatography are effective methods for purifying amino acid tosylate salts. The choice often depends on the nature and quantity of the impurities. Recrystallization is a good option for removing small amounts of impurities from a relatively pure product. Column chromatography is more suitable for separating complex mixtures of impurities.[3]
Recrystallization
Q: What is a good solvent system for the recrystallization of this compound? A: While specific solvent systems for this exact compound are not readily available in the literature, for tosylate salts, common recrystallization solvents include ethanol, or solvent mixtures like hexane/ethyl acetate or hexane/acetone.[6] The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]
Column Chromatography
Q: What type of stationary phase is recommended for the column chromatography of this compound? A: Silica gel is a commonly used stationary phase for the purification of amino acid esters.[3] For more challenging separations, other stationary phases, such as those used in ion-exchange chromatography, may be employed.[3]
Q: What is a typical eluent system for purifying this compound by column chromatography? A: A gradient of ethyl acetate in hexane is a common starting point for the purification of moderately polar organic compounds. The polarity can be adjusted based on the separation observed by thin-layer chromatography (TLC).
Experimental Protocols
1. Recrystallization Protocol
-
Solvent Selection: Identify a suitable solvent or solvent system where this compound has high solubility when hot and low solubility when cold. Common choices for similar compounds include ethanol or mixtures like ethyl acetate/hexane.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
2. Column Chromatography Protocol
-
Stationary Phase Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Tosylate Salts
| Solvent/Solvent System | Comments |
| Ethanol | A general and effective solvent for many organic salts. |
| n-Hexane / Ethyl Acetate | A good mixture for compounds with intermediate polarity. |
| n-Hexane / Acetone | Another effective mixture for tuning polarity. |
| Water | Can be used for highly polar salts, but may not be suitable for esters prone to hydrolysis.[6] |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 50% Ethyl Acetate) |
| Detection Method | UV visualization on TLC plates (if compound is UV active) or staining (e.g., potassium permanganate) |
Visualizations
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. column-chromatography.com [column-chromatography.com]
- 4. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
unexpected byproducts in reactions with h-Val-allyl ester p-tosylate
Welcome to the technical support center for H-Val-allyl ester p-tosylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and byproducts in chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in synthesis?
A1: this compound serves as a protected form of the amino acid L-valine. The allyl ester protects the carboxylic acid, while the p-tosylate salt enhances the stability and handling of the free amino group. It is commonly used as a building block in peptide synthesis. The allyl ester is an orthogonal protecting group, stable to the acidic and basic conditions used for Boc and Fmoc deprotection, respectively, and can be selectively removed later using a palladium catalyst.[1][2]
Q2: Why is a base required when using this compound in a coupling reaction?
A2: The primary amino group of the valine ester exists as a salt with p-toluenesulfonic acid. This protonated amine is not nucleophilic and therefore cannot react with an activated carboxylic acid to form a peptide bond. A non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to neutralize the tosylate salt and liberate the free amine, making it available for the coupling reaction.[3][4]
Q3: What are the most common reasons for incomplete or failed coupling reactions with this reagent?
A3: The most frequent causes of poor coupling efficiency are:
-
Insufficient Base: Failure to add at least one equivalent of base to neutralize the p-tosylate salt will result in the amine remaining protonated and non-reactive.
-
Poor Solvation: The peptide-resin complex may not be adequately solvated, hindering the access of reagents. DMF is generally an effective solvent, but for some sequences, additives or alternative solvents like NMP might be necessary.[5]
-
Inefficient Activation: The coupling reagent used to activate the incoming carboxylic acid may be inefficient for a particularly hindered coupling.
-
Steric Hindrance: The valine side chain is sterically bulky, which can slow down the coupling reaction. Longer reaction times or more potent coupling reagents like HATU may be required.[3][6]
Q4: Can the p-tosylate counter-ion cause side reactions?
A4: The p-tosylate anion is generally considered a non-reactive spectator ion under standard peptide coupling conditions. Its primary role is to form a stable, crystalline salt with the amino ester.[1] While alkyl tosylates are known to be good alkylating agents, the tosylate anion itself does not act as one.[1] However, residual p-toluenesulfonic acid from incomplete neutralization can create an acidic environment, which may contribute to side reactions like aspartimide formation in sensitive sequences.[7] It is also a potential impurity that needs to be removed during purification.[8][9]
Q5: Is the allyl ester group stable during standard peptide synthesis steps?
A5: Yes, the allyl ester is robust and stable under the conditions typically used for both Fmoc and Boc solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine (for Fmoc removal) or trifluoroacetic acid (for Boc removal).[1][2] Its removal requires specific catalytic conditions, typically involving a palladium(0) complex like Pd(PPh₃)₄ and a scavenger.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in a peptide coupling reaction.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of the p-tosylate salt. | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added per equivalent of this compound to free the amine. |
| 2. Inefficient carboxylic acid activation. | Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or a phosphonium-based reagent like PyBOP).[6] | |
| 3. Poor solvation of the growing peptide chain. | Switch solvent from DMF to NMP or add chaotropic salts to disrupt peptide aggregation.[5][7] | |
| Unexpected Mass Detected (+136 Da) | 1. Guanidinylation of the valine's amino group. | This occurs when using uronium/aminium-based coupling reagents (HBTU, HATU) in excess or with slow carboxyl activation. The reagent reacts with the free amine, capping the chain.[7] |
| Presence of N-Acylurea Byproduct | 1. Rearrangement of the O-acylisourea intermediate. | This is a known side reaction when using carbodiimide coupling reagents (DCC, DIC, EDC).[11][12] |
| Racemization of the Coupled Amino Acid | 1. Over-activation of the carboxylic acid. | The formation of an oxazolone intermediate, especially with prolonged activation times or excess base, can lead to epimerization of the activated amino acid (not the H-Val-allyl ester).[4][7] |
| Difficulty in Purifying Final Peptide | 1. Presence of p-toluenesulfonic acid or its salt. | Residual acid or its base salt can co-elute with the desired peptide during purification. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using this compound
This protocol describes a standard manual solid-phase peptide synthesis (SPPS) coupling step.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
This compound (3 equivalents)
-
N-deprotected peptide-resin (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the N-deprotected peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Amine Component Preparation: In another vessel, dissolve this compound in DMF and add at least 3 equivalents of DIPEA to neutralize the tosylate salt.
-
Coupling Reaction: This step is not performed in this context. The protocol describes coupling an activated amino acid TO the free amine of the growing peptide chain on the resin, not using H-Val-allyl ester as the amine component to be coupled to. A corrected protocol would involve coupling an activated amino acid to a resin-bound peptide whose N-terminal amino acid is Val-OAll. For the purpose of this guide, we will assume the user is coupling an activated amino acid to a peptide chain that has already incorporated Val-OAll and has had its N-terminal protecting group removed.
-
Corrected Coupling: Add the pre-activated Fmoc-amino acid solution (from step 2) to the swollen, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Analysis of Potential Guanidinylation Byproduct
Procedure:
-
Cleave a small sample of the peptide from the resin using a standard TFA cleavage cocktail.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze the sample using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Look for a mass corresponding to the expected peptide mass plus the mass of the guanidinium adduct from the coupling reagent minus a proton. For HBTU/HATU, this corresponds to an addition of approximately 136 Da.
Visualizations
Reaction and Side-Reaction Pathways
Caption: Main peptide coupling pathway and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting logic for reactions with this compound.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. WO2006041945A2 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 9. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
troubleshooting incomplete deprotection of allyl ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of allyl esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My allyl ester deprotection is incomplete. What are the common causes?
Incomplete deprotection of allyl esters, typically mediated by a palladium catalyst, can arise from several factors:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation and can be deactivated by atmospheric oxygen.[1]
-
Insufficient Scavenger: A scavenger is crucial for irreversibly trapping the allyl cation generated during the reaction. Without an adequate amount or a sufficiently reactive scavenger, side reactions can occur, including the re-alkylation of the deprotected carboxylic acid.[2]
-
Poorly Chosen Scavenger: The effectiveness of a scavenger can be substrate-dependent. Common scavengers include phenylsilane, morpholine, dimedone, and amine-borane complexes.[2]
-
Sub-optimal Reaction Conditions: Factors like temperature, solvent, and reaction time can significantly impact the efficiency of the deprotection.
-
Steric Hindrance: A sterically hindered allyl ester may require more forcing conditions or a less bulky catalyst/ligand system for complete removal.
Q2: I'm observing a new spot on my TLC that is close to the starting material. What could it be?
This new spot is often the result of re-allylation of your deprotected product.[2] During the palladium-catalyzed deprotection, a reactive allyl cation is formed.[3] If this cation is not effectively trapped by a scavenger, it can react with the newly formed carboxylate, regenerating the allyl ester or leading to other byproducts.[2]
Q3: How can I improve the efficiency of my allyl ester deprotection?
To improve the efficiency of your deprotection, consider the following strategies:
-
Optimize the Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[4] Ensure it is of good quality and handled under an inert atmosphere to prevent deactivation.
-
Select the Appropriate Scavenger: For many substrates, especially those containing sensitive functional groups, a soft nucleophile is an effective scavenger. Phenylsilane is widely used, often in combination with a palladium catalyst.[1] Amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃), have also been reported to be highly effective.[2][5]
-
Increase Scavenger Equivalents: Using a larger excess of the scavenger can help to more effectively trap the allyl cation and drive the reaction to completion.
-
Adjust Reaction Temperature: While many deprotections proceed at room temperature, gentle heating (e.g., to 40°C) can sometimes accelerate the reaction.[1] Microwave heating has also been shown to expedite the process.[1][6]
-
Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for this reaction.[1][7]
Q4: How do I monitor the progress of the deprotection reaction?
Thin-layer chromatography (TLC) is a rapid and effective way to monitor the reaction.[8][9] Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected carboxylic acid) indicates the reaction is proceeding.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for palladium-catalyzed allyl ester deprotection. Note that optimal conditions are substrate-dependent and may require optimization.
| Parameter | Typical Range/Value | Notes |
| Catalyst | Pd(PPh₃)₄ | A common and effective choice.[4] |
| Catalyst Loading | 0.05 - 0.3 equivalents | Higher loadings may be needed for difficult substrates.[10] |
| Scavenger | Phenylsilane, Me₂NH·BH₃, Morpholine | Choice depends on the substrate and reaction conditions.[2] |
| Scavenger Equivalents | 15 - 50 equivalents | A large excess is often beneficial.[1][11] |
| Solvent | DCM, THF | Ensure the solvent is dry and degassed.[1][7] |
| Temperature | Room Temperature to 40°C | Gentle heating can improve reaction rates.[1] |
| Reaction Time | 20 minutes to several hours | Monitor by TLC or HPLC to determine completion.[1][10] |
Experimental Protocols
General Protocol for Allyl Ester Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: Dissolve the allyl ester substrate in an appropriate volume of dry, degassed dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the solution, add phenylsilane (typically 15-20 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 0.1-0.25 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or warm to 40°C.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1][8]
-
Work-up: Once the reaction is complete, the mixture can be concentrated and purified by column chromatography to isolate the deprotected carboxylic acid.
Protocol for Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Draw a baseline in pencil on a TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of your starting material on the left side of the baseline. In the center, co-spot the starting material and the reaction mixture. On the right, spot the reaction mixture.[9]
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system.
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using an appropriate stain. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
stability issues of h-Val-allyl ester p-tosylate during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of H-Val-allyl ester p-tosylate during storage. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Stability Issues
Issue: Loss of Purity or Appearance of New Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container, protected from light and moisture.[1] 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. 3. pH of Solutions: If the compound is in solution, be aware that ester hydrolysis is catalyzed by both acidic and basic conditions.[2][3] Buffer solutions appropriately if applicable. |
| Thermal Degradation | 1. Avoid High Temperatures: Do not expose the compound to elevated temperatures for extended periods.[4][5] 2. Monitor Shipping Conditions: If the compound was shipped at ambient temperature, perform an initial purity check upon receipt. |
| Photodegradation | 1. Protect from Light: Store the compound in an amber vial or in a dark location.[1] |
| Cross-Contamination | 1. Use Clean Equipment: Ensure all spatulas, vials, and other equipment are clean and dry before use. |
Issue: Compound has Become Gummy or Discolored
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity (Moisture Absorption) | 1. Proper Sealing: Ensure the container is tightly sealed immediately after use.[1] 2. Desiccation: Store the container in a desiccator, especially in humid environments. |
| Degradation | 1. Purity Analysis: Perform HPLC or other purity analysis to determine the extent of degradation. 2. Disposal: If significant degradation has occurred, it is recommended to use a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For extended storage, flushing the container with an inert gas like argon or nitrogen is also recommended.
Q2: Why is H-Val-allyl ester supplied as a p-tosylate salt?
A2: The p-tosylate salt form enhances the stability and improves the handling properties of the amino acid ester.[1] Free amines can be more susceptible to degradation, and the salt form provides a more crystalline and stable solid.[1]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway is likely hydrolysis of the allyl ester bond. This would result in the formation of L-Valine and allyl alcohol. Under strongly acidic or basic conditions, or with prolonged exposure to moisture, this degradation can be accelerated.[2][3]
Q4: My this compound has been at room temperature for a few days. Is it still usable?
A4: While short excursions to room temperature may not cause significant degradation, it is highly recommended to verify the purity of the material using a suitable analytical method, such as HPLC, before use. The stability of the compound is dependent on both time and temperature.
Q5: How can I check the purity of my this compound?
A5: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective way to assess the purity of this compound.[6] Other methods such as NMR spectroscopy can also be used to confirm the structure and purity.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table provides an illustrative example of expected stability based on general principles for similar compounds. This data is for illustrative purposes only and should not be considered as specification.
| Storage Condition | Timepoint | Purity (%) | Appearance |
| 2-8°C, Dark, Dry | 0 Months | >99% | White to off-white crystalline solid |
| 6 Months | >98% | No change | |
| 12 Months | >97% | No change | |
| 25°C, Ambient Humidity | 0 Months | >99% | White to off-white crystalline solid |
| 1 Month | ~95% | May show slight discoloration | |
| 3 Months | <90% | Potential for clumping or discoloration | |
| 40°C, 75% Relative Humidity | 0 Months | >99% | White to off-white crystalline solid |
| 1 Week | <90% | Significant discoloration and potential for gumminess |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method optimization will be required.
-
Instrumentation:
-
HPLC with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
This compound sample for testing
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (to confirm stability-indicating nature of the method):
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a specified time. Prepare a sample solution for analysis.
-
Photostability: Expose the solid compound to light (ICH Q1B guidelines) and prepare a sample solution for analysis.
-
-
Analysis:
-
Inject the undergraded sample and the stressed samples.
-
The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
-
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Potential degradation pathway via hydrolysis.
References
- 1. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. "Thermal Degradation of Amino Acid Salts in CO2 Capture" by Quanzhen Huang, Saloni Bhatnagar et al. [encompass.eku.edu]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
minimizing steric hindrance with h-Val-allyl ester p-tosylate
Welcome to the technical support center for H-Val-allyl ester p-tosylate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of this sterically hindered amino acid derivative in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the p-toluenesulfonate salt of the allyl ester of the amino acid L-valine. The bulky isopropyl side-chain of valine makes it a sterically hindered amino acid.[1] This reagent is primarily used in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), where the allyl ester serves as a carboxyl-protecting group and the tosylate salt ensures stability and improves handling properties. The allyl group is advantageous because it can be removed under very mild conditions, which preserves other sensitive functional groups in the peptide chain.[2][3]
Q2: Why is steric hindrance a significant issue when using valine derivatives?
Steric hindrance in peptide synthesis refers to the physical obstruction caused by bulky side chains, like the isopropyl group of valine, which can impede the approach of reactants.[1] This obstruction can significantly slow down or prevent the formation of the peptide bond, leading to common issues such as low coupling yields and incomplete reactions.[1][4] The challenge is amplified in solid-phase synthesis where the growing peptide is attached to a polymer support, further increasing crowding.[5]
Q3: What is the role of the p-tosylate (tosylate) counter-ion?
The p-toluenesulfonic acid serves a dual purpose in the synthesis of the compound. First, it acts as a catalyst during the ester formation (Fischer esterification) between L-valine and allyl alcohol.[6] Second, it forms a stable, crystalline salt with the free amino group of the valine allyl ester. This salt form improves the compound's stability, shelf-life, and handling characteristics compared to the free amine, which can be an oil and more prone to degradation.
Q4: Under what conditions is the allyl ester group typically removed?
The allyl ester is a protecting group that is stable under a wide range of acidic and basic conditions used for other protecting groups like Fmoc and Boc.[2] It is selectively removed under mild, neutral conditions using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger molecule.[3][7][8] This selective deprotection is crucial for complex multi-step syntheses.[9]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
Question: I am experiencing very low yields when coupling this compound to my peptide chain. What are the common causes and how can I fix this?
Answer: Low coupling yields with sterically hindered amino acids like valine are a frequent challenge. The primary causes and their solutions are outlined below.
-
Possible Causes:
-
Inadequate Activation: The steric bulk of valine requires a highly reactive activated ester for the coupling to proceed efficiently. Standard coupling reagents may not be potent enough.
-
Steric Hindrance: The bulky isopropyl group on valine and the growing peptide chain on the resin can physically block the reactive sites.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing multiple hindered residues, can aggregate on the solid support, making reactive sites inaccessible.[10]
-
Suboptimal Reagents/Conditions: The choice of solvent, base, and reaction time are critical and may need optimization for challenging couplings.[1]
-
-
Solutions & Optimization:
-
Use a More Potent Coupling Reagent: Switch to a stronger, modern coupling reagent known to be effective for hindered couplings. Onium salt-based reagents are preferred.
-
Incorporate an Additive: Additives form highly reactive esters that can improve yields and, crucially, suppress racemization.
-
Optimize the Base: The base used to neutralize the p-tosylate salt and facilitate coupling is critical. Use a non-nucleophilic, sterically hindered base.
-
Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time can help drive it to completion. Gentle heating (e.g., to 40-50°C) can also be beneficial, but must be done cautiously as it can increase the risk of racemization.[1]
-
Improve Solvation: Ensure the resin is well-swollen before the reaction. If aggregation is suspected, consider switching to a more effective "green" solvent like N-butylpyrrolidinone (NBP) or using chaotropic salts.
-
| Parameter | Standard Condition | Recommended for Hindered Coupling | Rationale |
| Coupling Reagent | DIC/DCC | HATU, HCTU, PyBOP, COMU | These reagents form more reactive activated esters, overcoming the steric barrier more effectively. |
| Additive | HOBt | Oxyma Pure, HOAt [1] | Superior to HOBt in both increasing reaction speed and suppressing racemization. |
| Base | DIPEA | DIPEA, N-methylmorpholine (NMM) [1] | Strong, non-nucleophilic bases are required, but NMM can sometimes be a better choice to minimize side reactions. |
| Solvent | DMF | DMF, NMP | NMP has better resin-swelling properties and can help disrupt peptide aggregation. |
Issue 2: Racemization Detected in Product
Question: My final product contains diastereomeric impurities. How can I minimize racemization during the coupling of this compound?
Answer: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern during peptide synthesis.[1] It is particularly problematic when the carboxylic acid is activated.
-
Possible Causes:
-
Over-activation: Allowing the activated amino acid to sit for too long before the amine is available can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Excess Strong Base: Certain bases, especially in excess, can promote racemization.[1]
-
Elevated Temperature: Higher reaction temperatures increase the rate of most reactions, including the side reactions that cause racemization.[1]
-
-
Solutions & Optimization:
-
Choose the Right Additive: Use additives specifically designed to suppress racemization. Oxyma Pure and HOAt are superior to the traditional HOBt.[1]
-
Control Reaction Temperature: Perform the coupling at room temperature or below if possible. If heating is required to improve yield, optimize for the shortest time and lowest temperature necessary.
-
Select an Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA if racemization is a persistent issue.[1]
-
Consider Phosphonium Reagents: Reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[1]
-
Issue 3: Incomplete Allyl Ester Deprotection
Question: I am having trouble completely removing the allyl protecting group. What could be going wrong?
Answer: While generally reliable, the palladium-catalyzed deprotection of the allyl ester can sometimes be incomplete.
-
Possible Causes:
-
Catalyst Inactivity: The Pd(PPh₃)₄ catalyst can degrade upon exposure to air.
-
Insufficient Scavenger: The reaction requires a nucleophilic scavenger to trap the allyl group from the palladium complex, regenerating the active catalyst.
-
Poor Resin Swelling: In SPPS, if the resin is not adequately swollen, the catalyst may not be able to access all the allyl ester sites.[2]
-
-
Solutions & Optimization:
-
Use Fresh Catalyst: Ensure the Pd(PPh₃)₄ is fresh and has been stored properly under an inert atmosphere.
-
Ensure Proper Stoichiometry: Use the correct equivalents of catalyst and scavenger relative to the resin substitution.
-
Swell the Resin: Before adding the deprotection cocktail, swell the resin thoroughly in a suitable solvent like chloroform (CHCl₃) or dichloromethane (DCM).[2]
-
Repeat the Reaction: If the first deprotection attempt is incomplete, filtering the resin, washing, and repeating the procedure can drive the reaction to completion.[2]
-
Experimental Protocols
Protocol 1: General Peptide Coupling with this compound (SPPS)
This protocol is a general guideline for manual solid-phase peptide synthesis on a pre-loaded resin (e.g., Fmoc-Gly-Wang resin).
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the coupling cocktail and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated coupling cocktail to the washed, deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (5x) and DCM (3x).
-
Next Cycle: The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Protocol 2: Deprotection of Allyl Ester (SPPS)
This protocol describes the removal of the C-terminal allyl ester from a peptide-bound resin.[2]
-
Resin Preparation: Swell the peptide-resin in chloroform (CHCl₃, approx. 35 mL per gram of resin) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution containing:
-
Pd(PPh₃)₄ (0.3 equivalents based on resin substitution)
-
Acetic acid (0.5 mL per gram of resin)
-
N-methylmorpholine (2 mL per gram of resin)
-
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin suspension.
-
Agitation: Shake or agitate the mixture at room temperature for 30 to 60 minutes. The resin may turn dark gray or black, which is normal.
-
Monitoring: Check for completion using HPLC-MS analysis of a small, cleaved sample.
-
Washing: If the reaction is complete, filter the resin and wash it thoroughly with DCM (5x) and DMF (3x) to remove the catalyst and byproducts. The resin now has a free C-terminal carboxylic acid.
-
Repeat if Necessary: If the deprotection is incomplete, repeat steps 3-6.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 8. Allyl Ethers [organic-chemistry.org]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving H-Val-allyl Ester p-Tosylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-Val-allyl ester p-tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are the key principles for scaling up this reaction?
A1: The most common and economically viable method for the large-scale synthesis of this compound is the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed esterification of L-valine with allyl alcohol. p-Toluenesulfonic acid (p-TsOH) serves a dual role: it catalyzes the reaction and forms a stable tosylate salt with the amino group of the resulting ester, which improves handling and stability.[1]
For successful scale-up, the key principle is to drive the reaction equilibrium towards the product side. This is typically achieved by:
-
Using a large excess of the alcohol (allyl alcohol in this case).[2][3]
-
Continuously removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[2][4]
Q2: Why is the p-tosylate salt of H-Val-allyl ester formed, and what are its advantages?
A2: The p-tosylate salt is intentionally formed by using p-toluenesulfonic acid as the catalyst. The sulfonic acid protonates the basic α-amino group of the valine ester. This salt formation offers several advantages, particularly for large-scale operations:
-
Enhanced Stability: The tosylate salt is generally a crystalline solid with improved stability compared to the free amino ester, which can be an oil and more prone to degradation.[1]
-
Ease of Handling: Crystalline solids are easier to handle, transfer, and store in large quantities than liquids or oils.[1]
-
Simplified Purification: The formation of a crystalline salt can facilitate purification by crystallization, allowing for the removal of impurities.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: Scaling up any chemical reaction introduces new safety challenges. For the synthesis of this compound, key safety considerations include:
-
Thermal Runaway: The reaction is typically heated to reflux. Poor temperature control on a large scale can lead to a runaway reaction. It is crucial to have an appropriate heating and cooling system for the reactor.
-
Solvent Handling: Toluene, often used for azeotropic water removal, is flammable and has associated health risks. Large volumes should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[1]
-
Reagent Handling: p-Toluenesulfonic acid is corrosive. Allyl alcohol is flammable and toxic. Appropriate care must be taken when handling large quantities of these reagents.
-
Pressure Build-up: The reaction vessel should be properly vented to prevent pressure build-up, especially during heating.
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of this compound is significantly lower than expected upon scale-up.
| Possible Cause | Suggested Solution |
| Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction.[2][3] To drive the reaction to completion, ensure a sufficient excess of allyl alcohol is used. Also, confirm that water is being efficiently removed from the reaction mixture, for instance, by checking the collection rate in the Dean-Stark trap.[2][4] |
| Insufficient catalyst. | Ensure the molar ratio of p-toluenesulfonic acid to L-valine is appropriate. While it acts as a catalyst, it is also consumed in the salt formation. |
| Reaction time is too short. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). The reaction may require a longer time to reach completion at a larger scale due to mass and heat transfer limitations. A typical reflux time can be several hours.[1] |
| Loss of product during workup. | The product is water-soluble to some extent. During aqueous washes, minimize the volume of water used or perform back-extraction of the aqueous layers with an organic solvent to recover dissolved product. |
Product Purity Issues
Problem: The isolated this compound is contaminated with impurities.
| Impurity | Possible Cause | Suggested Solution |
| Unreacted L-valine | Incomplete reaction. | Drive the reaction to completion as described above. L-valine is insoluble in many organic solvents, so it can often be removed by filtration of the reaction mixture (if dissolved in a suitable solvent system) or during the workup. |
| Diketopiperazine (DKP) | The formation of a cyclic dipeptide is a common side reaction in peptide synthesis, particularly with certain amino acid residues.[5][6] | DKP formation can be minimized by controlling the reaction temperature and pH. In the context of esterification, ensuring the amino group is protonated by the p-TsOH throughout the process helps prevent its nucleophilic attack on another ester molecule. |
| Racemized product | The chirality of the α-carbon can be compromised under harsh acidic or basic conditions, or upon prolonged heating. | Use the mildest effective reaction conditions. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Minimize the exposure of the product to strong acids or bases during workup.[7] |
| Polymeric byproducts | Side reactions can lead to the formation of oligomers. | Optimize reaction conditions, particularly temperature and concentration, to favor the desired intramolecular esterification over intermolecular side reactions. |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is a representative procedure adapted from general Fischer esterification methods and large-scale synthesis of analogous amino acid esters.[1]
Reagents and Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| L-Valine | 117.15 | 1.00 kg | 8.54 | 1.0 |
| Allyl alcohol | 58.08 | 4.96 L (4.22 kg) | 72.7 | 8.5 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.79 kg | 9.40 | 1.1 |
| Toluene | - | 10 L | - | - |
| Acetone (for washing) | - | 2 L | - | - |
Procedure:
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating/cooling jacket, a temperature probe, and a Dean-Stark trap with a condenser to a 20 L round-bottom flask.
-
Charging Reagents: Add L-valine (1.00 kg), p-toluenesulfonic acid monohydrate (1.79 kg), allyl alcohol (4.96 L), and toluene (10 L) to the reactor.
-
Azeotropic Reflux: Begin stirring and heat the mixture to reflux (approximately 90-110 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue refluxing for several hours until the theoretical amount of water has been collected, and the reaction is deemed complete by an in-process control (e.g., HPLC analysis showing consumption of L-valine). This may take 4-8 hours.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C with continued stirring. The product should crystallize out of the solution.
-
Isolation: Filter the crystalline product and wash the filter cake with cold toluene, followed by a wash with cold acetone to remove residual impurities.[1]
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C until a constant weight is achieved.
Expected Yield and Purity:
Based on analogous large-scale syntheses of amino acid tosylate salts, the expected yield is typically in the range of 85-95%, with a purity of >99% as determined by HPLC.[1]
Workflow for Large-Scale Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting common issues in the scale-up process.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to H-Val-allyl ester p-tosylate and Other Valine Protecting Groups for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences yield, purity, and the overall success of synthesizing complex peptides. This guide provides an objective comparison of H-Val-allyl ester p-tosylate with other commonly employed C-terminal protecting groups for valine, a sterically hindered amino acid known to present synthetic challenges. The comparison is supported by experimental data and detailed methodologies to facilitate informed decisions in the design of peptide synthesis strategies.
Introduction to Valine C-Terminal Protection
In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to a solid support. The choice of the ester linkage (protecting group) for this first amino acid is crucial as it must be stable throughout the synthesis cycles and allow for selective cleavage under conditions that do not degrade the final peptide. This compound offers a unique set of properties based on the principles of orthogonal protection. The p-toluenesulfonate (tosylate) salt enhances the stability and handling of the amino acid ester, while the allyl ester provides a deprotection strategy that is orthogonal to the widely used Fmoc/tBu and Boc/Bzl protection schemes.[1][2]
Performance Comparison of Valine Protecting Groups
The selection of a C-terminal protecting group for valine impacts several key aspects of peptide synthesis, including coupling efficiency of the subsequent amino acid, the extent of racemization at the valine residue, and the conditions required for final cleavage. This section compares the performance of the allyl ester with other common ester protecting groups: methyl, benzyl, and tert-butyl esters.
Data Presentation
| Parameter | Allyl Ester (OAll) | Benzyl Ester (OBzl) | tert-Butyl Ester (OtBu) | Methyl Ester (OMe) |
| Typical SPPS Strategy | Orthogonal to Fmoc/tBu and Boc/Bzl | Primarily Boc/Bzl | Primarily Fmoc/tBu | Solution-phase; limited SPPS use |
| Stability | Stable to acidic (TFA) and basic (piperidine) conditions.[3] | Stable to mild acid and base; cleaved by strong acid (HF).[4] | Stable to basic conditions; cleaved by moderate acid (TFA).[4] | Stable to mild acid; labile to base. |
| Deprotection Conditions | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine).[5][6] | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis (H₂/Pd).[7] | Moderate acid (e.g., TFA).[8] | Saponification (e.g., NaOH, LiOH). |
| Orthogonality | High. Can be removed in the presence of Fmoc, Boc, tBu, and Bzl groups.[1][9] | Quasi-orthogonal in Boc/Bzl strategy. Not orthogonal to tBu in Fmoc/tBu.[4] | Orthogonal to Fmoc. Not orthogonal to other acid-labile groups.[9] | Orthogonal to acid-labile groups. |
| Racemization Risk | Low during deprotection due to mild, non-acidic/basic conditions. Racemization during coupling is sequence and coupling reagent dependent. | Low during hydrogenolysis. Can occur during strong acid cleavage. Racemization during coupling is a general issue for hindered amino acids.[10] | Low during TFA cleavage. Racemization during coupling is a concern.[11] | Racemization can be significant during saponification. |
| Side Reactions | Catalyst poisoning can be an issue. Potential for allyl group migration. | Benzyl cation formation during acid cleavage can lead to side reactions with nucleophilic residues (e.g., Trp, Met).[7] | Tert-butyl cation formation can lead to alkylation of sensitive residues; requires scavengers.[8] | Base-mediated side reactions (e.g., aspartimide formation) can be problematic. |
| Yield (Deprotection) | Generally high (>95%) with optimized conditions.[12] | Variable, depending on cleavage method and peptide sequence. | High (>95%) with standard TFA cleavage cocktails.[8] | Generally high, but peptide solubility can be an issue. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound.
Materials:
-
L-Valine
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and a sufficient amount of toluene to suspend the reagents.
-
Add allyl alcohol (3-5 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of toluene can be reduced under reduced pressure to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.[2]
Protocol 2: Loading of H-Val-allyl ester onto 2-Chlorotrityl Chloride Resin
This protocol outlines the attachment of the first amino acid to the solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF, then dilute with DCM.
-
Add DIPEA (1.6 equivalents) to the amino acid solution and mix.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 3: Deprotection of the Allyl Ester
This protocol describes the cleavage of the allyl ester from the C-terminus of a peptide attached to a resin.
Materials:
-
Peptide-resin with C-terminal allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another suitable scavenger like morpholine
-
Anhydrous, deoxygenated DCM or chloroform
Procedure:
-
Swell the peptide-resin in anhydrous, deoxygenated DCM in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, prepare a solution of the palladium catalyst and scavenger. For every 1 gram of resin, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents based on resin loading) and phenylsilane (20-25 equivalents) in DCM.
-
Add the catalyst solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.
-
Once the deprotection is complete, drain the reaction solution.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by standard DMF and DCM washes.[6]
Protocol 4: Analysis of Valine Racemization by HPLC
This protocol outlines a general method to determine the extent of racemization of a valine residue during peptide synthesis.
Materials:
-
Crude peptide sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Hydrolyze a small amount of the crude peptide in 6 M HCl at 110°C for 24 hours.
-
Evaporate the hydrolysate to dryness.
-
Dissolve the amino acid residue in 100 µL of water.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Add 40 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and quench by adding 10 µL of 2 M HCl.
-
Evaporate the sample to dryness and redissolve in the mobile phase for HPLC analysis.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
The L-D and L-L diastereomers will be separated. The percentage of the D-isomer can be calculated from the peak areas. The L-L diastereomer typically elutes before the L-D diastereomer.
Visualizations
Orthogonal Protection Strategy
Caption: Orthogonality of the allyl ester protecting group.
Experimental Workflow for Comparing Valine Protecting Groups
Caption: Workflow for comparing valine protecting groups.
Generic GPCR Signaling Pathway
Caption: A generic GPCR signaling pathway.
Conclusion
The this compound is a valuable tool in peptide synthesis, particularly when orthogonal deprotection is required. Its stability to both acidic and basic conditions makes it compatible with the widely used Fmoc/tBu and Boc/Bzl strategies. The mild, palladium-catalyzed deprotection of the allyl group minimizes the risk of side reactions that can occur under the harsh acidic conditions required for benzyl and tert-butyl ester cleavage. However, the use of a palladium catalyst introduces considerations of cost and potential contamination.
For syntheses where the final cleavage and deprotection can be performed simultaneously with TFA, the tert-butyl ester is a convenient and efficient choice within the Fmoc/tBu strategy. The benzyl ester remains a staple for Boc/Bzl synthesis, although the harsh cleavage conditions and potential for side reactions must be carefully managed. The choice of the optimal C-terminal protecting group for valine will ultimately depend on the specific peptide sequence, the overall synthetic strategy, and the desired final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allyl and Benzyl Esters for Valine Carboxyl Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis and the broader field of organic synthesis. For the protection of the carboxylic acid moiety of valine, both allyl and benzyl esters are widely employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Allyl Ester | Benzyl Ester |
| Stability | Stable to a wide range of acidic and basic conditions. | Robust, stable to many synthetic conditions, but labile to strong acids and hydrogenolysis. |
| Deprotection Condition | Mild, palladium(0)-catalyzed conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). |
| Orthogonality | Highly orthogonal to acid- and base-labile protecting groups (e.g., Boc, Fmoc, tBu). | Orthogonal to base-labile groups; less so with other groups sensitive to hydrogenolysis. |
| Key Advantage | Mild and highly selective deprotection. | High stability and robustness. |
| Potential Issue | Requires a palladium catalyst, which may need to be removed from the final product. | Hydrogenolysis is not compatible with other reducible functional groups (e.g., alkenes, Cbz group). |
Quantitative Performance Comparison
The following tables summarize representative yields for the protection of L-valine and the deprotection of its corresponding allyl and benzyl esters. It is important to note that yields are substrate- and condition-dependent.
Table 1: Protection of L-Valine
| Protecting Group | N-Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| Benzyl (Bn) | None | Benzyl alcohol, p-toluenesulfonic acid | Toluene | 73-81 (net) | [1] |
| Allyl (All) | Boc | Allyl bromide, Cs₂CO₃ | DMF | ~70-90 (typical for amino acids) | General Method |
Table 2: Deprotection of N-Protected L-Valine Esters
| Protected Ester | N-Protecting Group | Deprotection Method | Reagents | Yield (%) | Purity (%) | Reference |
| Val-OBn | Boc | Acidolysis | TFA in DCM | ~63 | Not specified | [2] |
| Val-OAll | Alloc | Palladium-catalyzed | Pd(PPh₃)₄, Phenylsilane | Not specified | >98 | [3] |
Experimental Protocols
Protection of L-Valine
Protocol 1: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate [1]
This procedure follows the Fischer-Speier esterification method.
-
A flask equipped with a thermometer, stirrer, and Dean-Stark apparatus is charged with L-valine (1 eq), benzyl alcohol (4 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.
-
The mixture is heated to reflux to facilitate azeotropic removal of water.
-
After the reaction is complete (typically monitored by the amount of water collected), the solution is cooled.
-
The L-valine benzyl ester p-toluenesulfonate is crystallized from the reaction mixture, collected by filtration, washed with cold toluene, and dried.
Note: It has been reported that the preparation of valine benzyl ester in boiling toluene results in practically no racemization.[4][5]
Protocol 2: Synthesis of N-Boc-L-Valine Allyl Ester (Representative)
This procedure is a general method for the esterification of N-protected amino acids.
-
To a solution of N-Boc-L-valine (1 eq) in DMF, cesium carbonate (Cs₂CO₃, 0.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Allyl bromide (1.1 eq) is added, and the reaction is stirred at room temperature overnight.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Deprotection of L-Valine Esters
Protocol 3: Deprotection of N-Boc-L-Valine Benzyl Ester via Acidolysis [2]
-
N-Boc-L-valine benzyl ester is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected L-valine benzyl ester as its TFA salt.
Protocol 4: Palladium-Catalyzed Deprotection of an N-Alloc-Protected Valine Allyl Ester [3]
This protocol utilizes microwave assistance for rapid deprotection.
-
The resin-bound peptide containing the valine allyl ester is swelled in a suitable solvent (e.g., DMF).
-
A solution of Pd(PPh₃)₄ (catalytic amount) and a scavenger (e.g., phenylsilane) in DMF is added to the resin.
-
The reaction mixture is heated in a microwave synthesizer (e.g., 5 minutes at 38°C).
-
The resin is washed thoroughly to remove the catalyst and byproducts, yielding the deprotected carboxylic acid on the resin.
Reaction Workflows and Mechanisms
The choice between allyl and benzyl ester protection is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.
Caption: Synthetic routes to protected valine esters.
Caption: Deprotection pathways for allyl and benzyl esters.
Discussion
Allyl Ester: The primary advantage of the allyl ester is its cleavage under very mild and neutral conditions using a palladium(0) catalyst.[6] This makes it orthogonal to most other protecting groups used in peptide synthesis, such as the acid-labile Boc and t-butyl groups and the base-labile Fmoc group.[7] The deprotection is typically rapid and clean, often proceeding to high purity.[3] However, the use of a palladium catalyst can be a drawback, as trace amounts of the metal may need to be removed from the final product, which is a critical consideration in the synthesis of active pharmaceutical ingredients.
Benzyl Ester: The benzyl ester is a classic and robust protecting group. Its removal is most commonly achieved by catalytic hydrogenolysis, a method that is also mild and typically high-yielding.[8] However, hydrogenolysis is not chemoselective in the presence of other reducible functional groups, such as alkenes, alkynes, or other benzyl-type protecting groups (e.g., Cbz). An alternative deprotection method involves the use of strong acids, which limits its application in the presence of other acid-sensitive groups. A significant advantage of the benzyl esterification of valine is the low propensity for racemization during its introduction.[4][5]
Conclusion
The choice between an allyl and a benzyl ester for the protection of valine's carboxylic acid depends heavily on the overall synthetic strategy.
-
Choose an allyl ester when mild, highly selective deprotection is required to preserve other acid- or base-sensitive protecting groups. It is an excellent choice for complex molecules where orthogonality is paramount.
-
Choose a benzyl ester when a robust, stable protecting group is needed and the synthetic route is free of other functionalities susceptible to hydrogenolysis. Its low risk of racemization during introduction is a key advantage for maintaining stereochemical integrity.
Researchers should carefully consider the functional group tolerance of their substrate and the planned subsequent reaction steps to make the optimal choice for their specific application.
References
- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Orthogonal Armor: A Comparative Guide to Allyl Ester Protection in Fmoc and Boc Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity products. This guide provides a comprehensive comparison of the orthogonality of allyl ester protection with the widely used Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS). By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to effectively utilize these powerful synthetic tools.
The principle of orthogonality in peptide synthesis is foundational, allowing for the selective removal of one type of protecting group in the presence of others. This enables the precise and controlled assembly of complex peptide chains and the introduction of modifications at specific sites.[1][2] The tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, form the basis of the two most common SPPS strategies.[3][4] Allyl esters, which are cleaved under distinct metal-catalyzed conditions, offer a third dimension of orthogonality, providing a versatile tool for advanced peptide design.[5]
Comparative Analysis of Deprotection Conditions
The orthogonality of allyl esters with Fmoc and Boc strategies stems from the mutually exclusive conditions required for their removal. The following table summarizes the deprotection conditions for each group, highlighting their chemical compatibility.
| Protecting Group | Abbreviation | Deprotection Reagent | Typical Conditions | Stability to Other Deprotection Conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine in DMF | Room temperature, 5-20 minutes | Stable to acidic conditions (TFA) and Palladium catalysts.[4][6] |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | 25-95% TFA in DCM, often with scavengers, room temperature, 30-120 minutes | Stable to basic conditions (piperidine) and Palladium catalysts.[7][8] |
| Allyl Ester | OAll | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Anhydrous, inert atmosphere, room temperature, 30 minutes to several hours | Stable to acidic (TFA) and basic (piperidine) conditions.[5][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protection strategies. Below are representative protocols for the deprotection of Fmoc, Boc, and allyl groups in the context of solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group from a resin-bound peptide.[10]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step. A Kaiser test can be performed to confirm the presence of the free primary amine.[10]
Protocol 2: Boc Deprotection
This protocol describes the cleavage of the N-terminal Boc group from a peptide attached to a resin.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) as needed, depending on the peptide sequence.[11]
-
DCM for washing
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Drain the DCM.
-
Add the TFA/DCM deprotection solution to the resin and agitate for 1-2 minutes.
-
Drain the solution and add fresh deprotection solution. Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with the 10% DIEA/DCM solution.
-
Wash the resin again with DCM to remove excess DIEA and prepare for the subsequent coupling step.
Protocol 3: Allyl Ester Deprotection
This protocol details the selective removal of an allyl ester from a peptide-resin, for example, from the side chain of aspartic acid or glutamic acid.[5][9]
Materials:
-
Allyl-protected peptide-resin
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Scavenger, such as phenylsilane (PhSiH₃)[5], acetic acid and N-methylmorpholine[9], or morpholine.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Swell the allyl-protected peptide-resin in anhydrous DCM or CHCl₃ under an inert atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin substitution) and the chosen scavenger (e.g., 10-20 equivalents of PhSiH₃) in the anhydrous solvent.
-
Add the catalyst solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by HPLC analysis of a cleaved sample.
-
Once the deprotection is complete, drain the catalyst solution.
-
Wash the resin extensively with the solvent used for the reaction, followed by washes with a solution containing a chelating agent like sodium diethyldithiocarbamate (0.5% in DMF) to remove residual palladium.
-
Finally, wash the resin thoroughly with DMF and DCM.
Visualizing the Orthogonal Workflow
The following diagrams illustrate the logical relationships in utilizing these orthogonal protecting groups in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide: p-Tosylate vs. Hydrochloride Salts of Amino Acid Esters
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an amino acid ester is a critical decision that can significantly impact the physicochemical properties and ultimate therapeutic efficacy of a drug candidate. While hydrochloride salts have traditionally been a default choice, p-tosylate salts are emerging as a compelling alternative with distinct advantages in several key areas. This guide provides an objective comparison of these two common salt forms, supported by general principles from the pharmaceutical sciences, to aid in the rational selection of the optimal salt for a given amino acid ester.
Executive Summary
The choice between a p-tosylate and a hydrochloride salt for an amino acid ester involves a trade-off between various physicochemical properties. Hydrochloride salts are valued for their straightforward preparation and potential for high aqueous solubility. However, they can be prone to hygroscopicity and may exhibit lower thermal stability. In contrast, p-tosylate salts often provide superior solid-state stability, reduced hygroscopicity, and better crystallinity, which can be advantageous for formulation and manufacturing. The larger, more lipophilic nature of the tosylate counter-ion can also modulate solubility in organic solvents.
Comparative Analysis of Physicochemical Properties
While direct head-to-head quantitative data for the same amino acid ester in both salt forms is not extensively available in the public domain, the following table summarizes the generally observed trends and properties based on established principles of salt formation in pharmaceuticals.
| Property | p-Tosylate Salt | Hydrochloride Salt | Rationale & Considerations |
| Chemical Stability | Generally high | Good, but can be susceptible to degradation | The p-tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid) and is non-oxidizing, contributing to excellent stability.[1] Hydrochloride salts can sometimes lead to the degradation of the active pharmaceutical ingredient (API) through the liberation of HCl gas at elevated temperatures.[2] |
| Solid-State Stability | Often superior | Variable | P-tosylate salts frequently form highly crystalline and stable lattices, which can reduce the likelihood of polymorphism and improve shelf-life.[1][3] Hydrochloride salts can sometimes exist in multiple polymorphic forms, which may have different physical properties.[2] |
| Hygroscopicity | Tends to be lower | Can be high | The larger, more hydrophobic tosylate anion generally leads to less water uptake compared to the small, highly polar chloride anion.[1][2] High hygroscopicity in hydrochloride salts can complicate handling, storage, and formulation.[2] |
| Aqueous Solubility | Variable; can be high | Generally high | Hydrochloride salts of basic drugs are often selected to enhance aqueous solubility.[4][5] The solubility of p-tosylate salts is influenced by the properties of both the amino acid ester and the tosylate counter-ion and can be tailored.[1][6] |
| Organic Solvent Solubility | Generally good | Often lower | The aromatic and lipophilic nature of the p-tosylate group can enhance solubility in organic solvents, which is beneficial for certain purification and reaction steps. |
| Crystallinity | Typically high | Variable | The planar and rigid structure of the tosylate anion often promotes the formation of well-defined, crystalline solids, which are desirable for their handling and processing properties.[4] |
| Ease of Preparation | Straightforward | Very straightforward | Both salts are prepared by reacting the amino acid ester with the corresponding acid. The preparation of hydrochloride salts is often achieved using HCl gas or a solution of HCl in an organic solvent.[4] |
| Handling & Safety | Generally good | Potential for corrosivity | Hydrochloric acid is corrosive, which can pose challenges for manufacturing equipment.[7] p-Toluenesulfonic acid is a strong acid but is a solid, which can be easier to handle than gaseous or aqueous HCl. |
Experimental Protocols
The following are generalized experimental protocols for the preparation and characterization of p-tosylate and hydrochloride salts of amino acid esters.
Protocol 1: Preparation of an Amino Acid Ester p-Tosylate Salt
-
Dissolution: Dissolve the amino acid ester free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol, or toluene) with stirring.
-
Acid Addition: Slowly add a solution of one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent to the amino acid ester solution at room temperature.
-
Crystallization: Stir the mixture at room temperature. The p-tosylate salt will typically precipitate out of the solution. The crystallization process can be aided by cooling the mixture.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting materials.
-
Drying: Dry the purified p-tosylate salt under vacuum to a constant weight.
Protocol 2: Preparation of an Amino Acid Ester Hydrochloride Salt
-
Dissolution: Dissolve the amino acid ester free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acid Addition: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The reaction is typically exothermic and should be cooled in an ice bath.
-
Precipitation: The hydrochloride salt will usually precipitate immediately.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid with the anhydrous organic solvent to remove excess HCl and impurities.
-
Drying: Dry the hydrochloride salt under vacuum, preferably in the presence of a desiccant like P₂O₅ or KOH, to remove any residual solvent and HCl.
Protocol 3: Comparative Characterization of Salt Forms
-
Melting Point: Determine the melting point of each salt using a calibrated melting point apparatus. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
FT-IR: Acquire the Fourier-transform infrared spectrum of each salt to confirm the presence of characteristic functional group vibrations.
-
¹H and ¹³C NMR: Record the nuclear magnetic resonance spectra in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to confirm the chemical structure and stoichiometry of the salt.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point, enthalpy of fusion, and to screen for polymorphism.
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability and to identify the temperature at which decomposition begins.
-
-
Hygroscopicity: Assess the hygroscopicity of each salt using a dynamic vapor sorption (DVS) analyzer. This will provide quantitative data on water uptake at various relative humidity levels.
-
Solubility: Determine the equilibrium solubility of each salt in various solvents (e.g., water, buffers of different pH, ethanol, methanol) at a controlled temperature. The concentration of the dissolved salt can be quantified using techniques like HPLC-UV.
-
Powder X-ray Diffraction (PXRD): Obtain the PXRD pattern for each salt to assess its crystallinity and identify its polymorphic form.
Visualization of Key Concepts
Caption: General reaction scheme for the formation of p-tosylate and hydrochloride salts.
Caption: Predominant advantages of each salt form for amino acid esters.
Conclusion
The selection between a p-tosylate and a hydrochloride salt for an amino acid ester is a multi-faceted decision that should be guided by the specific requirements of the drug development program. While hydrochloride salts offer the allure of potentially high aqueous solubility and simple preparation, their propensity for hygroscopicity and potential for lower stability can present significant challenges. P-tosylate salts, on the other hand, often provide a more robust solid-state form with enhanced stability and reduced hygroscopicity, making them an excellent choice for developing a stable and manufacturable drug product. It is imperative for researchers to conduct thorough solid-state characterization of various salt forms early in the development process to identify the optimal candidate for successful clinical and commercial outcomes.
References
- 1. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmainfonepal.com [pharmainfonepal.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to Palladium Catalysts for Allyl Deprotection
For Researchers, Scientists, and Drug Development Professionals
The allyl protecting group is a cornerstone in modern organic synthesis, prized for its stability under a range of conditions and its selective removal under mild palladium catalysis. This orthogonality makes it invaluable in the synthesis of complex molecules, including peptides and natural products. The choice of the palladium catalyst and reaction conditions is critical for achieving high yields and clean deprotection without affecting other sensitive functionalities. This guide provides an objective comparison of common palladium catalysts for allyl deprotection, supported by experimental data, to aid in catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The efficiency of palladium-catalyzed allyl deprotection is highly dependent on the palladium source, the ligands, and the allyl scavenger used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most extensively studied and versatile catalyst for this transformation. However, other palladium sources, including heterogeneous catalysts like palladium on carbon (Pd/C), also offer effective alternatives. Below is a summary of the performance of various palladium catalyst systems for the deprotection of allyl ethers and allyloxycarbonyl (Alloc) protected amines.
Table 1: Performance Comparison of Palladium Catalysts in Allyl Ether Deprotection
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Scavenger/Base | Solvent | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl allyl ether | 5 | K₂CO₃ | Methanol | 1 h | 97 | [1][2] |
| Pd(PPh₃)₄ | Aryl allyl ether | 2.5 | Pyrrolidine | CH₂Cl₂ | 4 h | High | [3] |
| Pd(PPh₃)₄ | Aryl allyl ether | N/A | NaBH₄ | THF | N/A | 97 | [4] |
| 10% Pd/C | Allyl aryl ether | N/A | N/A | Methanol/Water | 20 h | 84 | [5] |
Table 2: Performance Comparison of Scavengers for Alloc Deprotection using Pd(PPh₃)₄
| Scavenger | Substrate Type | Catalyst Loading (equiv) | Scavenger (equiv) | Solvent | Time | Efficacy | Reference |
| Me₂NH·BH₃ | Secondary Amine (Solid Phase) | N/A | 40 | N/A | 40 min | Quantitative, no side reactions | [6] |
| Phenylsilane | Secondary Amine (Solid Phase) | N/A | N/A | N/A | N/A | Inferior to Me₂NH·BH₃ | [6] |
| Morpholine | Secondary Amine (Solid Phase) | N/A | N/A | N/A | N/A | Inferior to Me₂NH·BH₃ | [6] |
| Phenylsilane | Primary Amine (Solid Phase) | 0.2 | 20 | DCM | 2 h | Effective | [7] |
General Mechanism of Palladium-Catalyzed Allyl Deprotection
The deprotection of allyl groups by palladium catalysts proceeds through a well-established catalytic cycle. The active Pd(0) species coordinates to the allyl double bond, followed by oxidative addition to form a π-allylpalladium(II) complex. This complex is then attacked by a nucleophilic scavenger, which transfers the allyl group from the substrate to the scavenger, regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed allyl deprotection.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these deprotection strategies.
Protocol 1: Deprotection of Aryl Allyl Ethers using Pd(PPh₃)₄ and K₂CO₃[1][2]
This method is particularly mild and shows high selectivity for aryl allyl ethers.[1][2]
-
Reagents and Materials:
-
Aryl allyl ether (1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Reflux the reaction mixture for the time indicated in Table 1, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected phenol.
-
Protocol 2: Alloc Deprotection from a Secondary Amine on Solid Phase using Pd(PPh₃)₄ and Me₂NH·BH₃[6]
This protocol has been optimized for the quantitative removal of the Alloc group from secondary amines on a solid support without side reactions.[6]
-
Reagents and Materials:
-
Alloc-protected secondary amine on solid support (1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimethylamine borane complex (Me₂NH·BH₃) (40 equiv)
-
Appropriate solvent for solid-phase synthesis (e.g., DMF, DCM)
-
Solid-phase reaction vessel
-
-
Procedure:
-
Swell the resin-bound substrate in the chosen solvent.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ and Me₂NH·BH₃ in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 40 minutes.
-
Drain the reaction vessel and wash the resin thoroughly with the reaction solvent, followed by other appropriate washing solvents (e.g., DCM, MeOH).
-
A second deprotection cycle can be performed to ensure complete removal.
-
The deprotected amine on the solid support is ready for the next synthetic step.
-
Protocol 3: Alloc Deprotection on Solid Phase using Pd(PPh₃)₄ and Phenylsilane[7]
This is a widely used protocol for the removal of the Alloc protecting group in solid-phase peptide synthesis.[7]
-
Reagents and Materials:
-
Alloc-protected peptide-resin (1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equiv)
-
Phenylsilane (PhSiH₃) (20 equiv)
-
Dichloromethane (DCM)
-
Solid-phase reaction vessel
-
-
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DCM.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DCM to remove the catalyst and by-products.
-
To ensure complete deprotection, the process is often repeated.
-
Conclusion
The palladium-catalyzed deprotection of allyl groups is a robust and versatile tool in organic synthesis. While Pd(PPh₃)₄ remains the most popular and well-documented catalyst, offering high yields under mild conditions with a variety of scavengers, other systems like heterogeneous Pd/C can also be effective, particularly for certain substrate classes. The choice of the catalyst system should be guided by the specific substrate, the presence of other functional groups, and the desired reaction conditions. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their synthetic strategies involving allyl deprotection.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 4. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Preserving Chirality: A Comparative Guide to Validating Valine Stereochemistry Post-Deprotection
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acids like valine after the removal of protecting groups is a critical step in peptide synthesis and drug development. Even minor racemization can lead to significant changes in biological activity and therapeutic efficacy. This guide provides an objective comparison of key analytical techniques for validating the stereochemistry of valine, supported by experimental data and detailed protocols.
The removal of common amine protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), is a fundamental step in peptide chemistry.[1][2] However, the conditions required for deprotection can sometimes compromise the stereochemical purity of the amino acid. Therefore, robust analytical methods are essential to confirm that the desired enantiomer (typically L-valine) is preserved. This guide compares three widely used methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Enzymatic Assays.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, the available equipment, and the specific stage of the research or development process. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral HPLC | Polarimetry | Enzymatic Assays |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[3] | Measurement of the rotation of plane-polarized light by a chiral molecule.[4] | Stereospecific enzymatic reaction with one enantiomer.[5] |
| Primary Use | Quantitative determination of enantiomeric excess (ee) and separation of enantiomers.[6][7] | Determination of optical purity and confirmation of the bulk enantiomeric composition.[8][9] | Highly specific detection and quantification of one enantiomer.[5] |
| Sensitivity | High (can detect down to 0.05% of the minor enantiomer).[6] | Low to moderate; less reliable for determining high enantiomeric excess.[9] | Very high; can detect trace amounts of a specific enantiomer. |
| Quantitative Accuracy | High, providing precise enantiomeric ratios.[10] | Can be influenced by impurities and experimental conditions.[9] | High for the target enantiomer. |
| Sample Requirement | Small (microgram to milligram range). | Larger (milligram to gram range). | Small (microgram to nanogram range). |
| Throughput | Moderate to high, suitable for screening multiple samples. | Low, more suited for individual sample analysis. | Can be adapted for high-throughput screening. |
| Instrumentation | HPLC system with a chiral column and detector (UV, MS).[] | Polarimeter.[4] | Spectrophotometer, fluorometer, or luminometer. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable results. Below are representative protocols for each of the discussed analytical methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[12] The method often involves derivatization of the amino acid to enhance its chromatographic properties and detection.[13]
Protocol: Enantiomeric Purity of Valine using Pre-column Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Sample Preparation:
-
Dissolve the deprotected valine sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Dilute the sample to a final volume of 1 mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient: Start with 20% B, ramp to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 340 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
The two diastereomeric derivatives of L- and D-valine will have different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100
-
dot
Caption: Workflow for valine deprotection and stereochemical validation.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[14] While less sensitive than chromatography for determining high enantiomeric excess, it is a valuable tool for confirming the bulk stereochemistry of the final product.[9]
Protocol: Determination of Specific Rotation of Valine
-
Sample Preparation:
-
Accurately weigh a known amount of the deprotected valine sample (e.g., 100 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 10 mL of 6 M HCl). Ensure complete dissolution.
-
-
Measurement:
-
Use a calibrated polarimeter.
-
Rinse the sample cell with the solvent and then fill it with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (αobs).
-
Measure the path length (l) of the sample cell in decimeters (dm).
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Calculate the specific rotation [α] using the formula: [α] = αobs / (c * l)
-
Compare the calculated specific rotation to the literature value for the pure enantiomer (e.g., L-valine in 6 M HCl is approximately +28.8°).
-
dot
Caption: Logical flow for determining stereochemical purity via polarimetry.
Enzymatic Assays
Enzymatic assays offer high specificity as enzymes often act on only one enantiomer of a substrate.[5] For valine, enzymes like D-amino acid oxidase can be used to specifically detect and quantify the presence of D-valine.
Protocol: Detection of D-Valine using D-Amino Acid Oxidase
-
Reaction Mixture Preparation:
-
In a microplate well, combine:
-
50 µL of the deprotected valine sample solution.
-
50 µL of 100 mM sodium pyrophosphate buffer (pH 8.3).
-
20 µL of horseradish peroxidase (100 units/mL).
-
20 µL of a suitable chromogenic substrate (e.g., o-dianisidine).
-
10 µL of FAD (flavin adenine dinucleotide) solution (1 mM).
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of D-amino acid oxidase (10 units/mL).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
The oxidation of D-valine produces hydrogen peroxide, which is used by horseradish peroxidase to oxidize the chromogenic substrate, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 460 nm for o-dianisidine).
-
-
Quantification:
-
Create a standard curve using known concentrations of D-valine to quantify the amount of D-enantiomer in the sample.
-
Deprotection Considerations and Stereochemical Integrity
The choice of deprotection conditions can influence the degree of racemization. Acid-catalyzed deprotection of Boc-valine, for instance, is a common procedure.[1][15] While generally efficient, prolonged exposure to strong acids or elevated temperatures can lead to racemization. Similarly, the basic conditions used for Fmoc deprotection, typically with piperidine, can also pose a risk to stereochemical integrity, although it is generally considered a milder method.[16]
Recent studies have explored alternative deprotection reagents and conditions to minimize racemization.[17] For example, using milder acids or optimized reaction times for Boc deprotection can improve the preservation of stereochemistry.[15] For Fmoc deprotection, alternatives to piperidine are being investigated to reduce side reactions.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of d- and l-Valine by Enzymes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 8. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Confirming the Purity of H-Val-allyl Ester p-Tosylate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. H-Val-allyl ester p-tosylate, a key building block in peptide synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods to confirm the chemical and chiral purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
The purity of this compound is assessed through a combination of techniques that evaluate its identity, chemical purity, enantiomeric purity, and the presence of residual impurities such as water and solvents. The primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These are often supplemented with other techniques for a complete impurity profile.
Comparative Analysis of Key Analytical Methods
A summary of the primary analytical techniques for assessing the purity of this compound is presented below, highlighting their respective strengths and applications.
| Analytical Method | Parameter(s) Assessed | Strengths | Limitations | Typical Performance |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity, Presence of Related Substance Impurities | High resolution and sensitivity for non-volatile organic impurities. Well-established and robust. | May not resolve all structurally similar impurities without extensive method development. | >99% purity detection, LOD/LOQ in the ppm range for impurities.[1] |
| Chiral HPLC | Enantiomeric Purity (D-Valine isomer) | Direct and accurate quantification of the undesired enantiomer. | Requires specialized chiral stationary phases and specific mobile phases.[2][3] | Enantiomeric excess >99.5%, LOD for D-isomer <0.1%.[2] |
| ¹H and ¹³C NMR Spectroscopy | Identity Confirmation, Structural Elucidation, Quantification of Major Components | Provides detailed structural information, confirming the presence of the valine, allyl ester, and p-tosylate moieties. qNMR can provide accurate purity assessment against a certified reference standard. | Lower sensitivity for trace impurities compared to chromatographic methods. | Confirms expected chemical shifts and integrations for all protons and carbons. |
| Mass Spectrometry (MS) | Molecular Weight Verification, Identification of Unknown Impurities | High sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) for impurity identification.[4] | Typically not quantitative without appropriate standards. | Provides [M+H]⁺ ion corresponding to the protonated H-Val-allyl ester. |
| Gas Chromatography-Headspace (GC-HS) | Residual Solvents | High sensitivity and specificity for volatile organic compounds.[5][6][7][8] | Not suitable for non-volatile impurities. | Detection of residual solvents down to ppm levels as per USP <467> guidelines.[5][7] |
| Karl Fischer Titration | Water Content | High accuracy and precision for water determination.[9][10][11][12][13] | Only measures water content. | Can quantify water content from ppm to 100%.[10][12] |
| Ion Chromatography (IC) | p-Toluenesulfonate Counter-ion Content | Accurate quantification of the anionic counter-ion. | Requires a dedicated ion chromatography system. | Can determine the stoichiometric ratio of the tosylate salt.[14] |
| Capillary Electrophoresis (CE) | Chemical and Chiral Purity | High separation efficiency and low sample consumption. Can be an alternative to HPLC.[15][16][17][18][19] | Can have lower reproducibility compared to HPLC. Requires derivatization for some detection methods. | High-resolution separation of amino acid enantiomers and related compounds.[15][19] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is designed to separate and quantify this compound from its potential organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and run the gradient program. The purity is determined by the area percentage of the main peak relative to the total peak area.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is used to separate and quantify the L-enantiomer from its D-isomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of about 1 mg/mL.
-
Procedure: Inject the sample and run the isocratic mobile phase. The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integrations should be consistent with the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the target compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Procedure: Infuse the sample solution into the ESI source. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the H-Val-allyl ester cation.
Analytical Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Alternative and Complementary Methods
While the methods described above are the most common, other techniques can provide valuable information or serve as alternatives.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be used for both chemical and chiral purity analysis of amino acids and their derivatives.[15][16][17][18][19] Different detection methods, such as UV, mass spectrometry, and laser-induced fluorescence, can be employed.[15]
-
Quantitative NMR (qNMR): If a certified reference standard is available, qNMR can be a powerful primary method for determining the absolute purity of this compound without the need for a calibration curve.
-
Elemental Analysis: This technique can be used to confirm the elemental composition (C, H, N, S) of the compound, providing an indirect measure of purity.
By employing a combination of these analytical methods, researchers can confidently establish the identity, purity, and quality of this compound, ensuring the reliability and reproducibility of their downstream applications in research and drug development.
References
- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. yakhak.org [yakhak.org]
- 4. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 9. metrohm.com [metrohm.com]
- 10. selectscience.net [selectscience.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. mt.com [mt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to H-Val-allyl ester p-tosylate and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly impacts reaction yields, purity, and the overall efficiency of the synthetic workflow. This guide provides an objective comparison of H-Val-allyl ester p-tosylate, a key building block for incorporating the sterically hindered amino acid valine, with its common alternative, H-Val-OBzl p-tosylate. The performance of each is evaluated based on experimental data for their synthesis, coupling efficiency in solid-phase peptide synthesis (SPPS), and deprotection conditions.
Performance Comparison: Allyl vs. Benzyl Ester Protection for Valine
The choice between an allyl and a benzyl ester for the protection of the C-terminal valine residue hinges on the desired deprotection strategy and its orthogonality with other protecting groups used in the synthesis. The following tables summarize quantitative data for the synthesis of these protected amino acids and their subsequent performance in solid-phase peptide synthesis.
Table 1: Synthesis of Protected Valine Esters
| Parameter | This compound | H-Val-OBzl p-tosylate |
| Synthesis Method | Fischer-Speier Esterification | Fischer-Speier Esterification |
| Reactants | L-Valine, Allyl Alcohol, p-Toluenesulfonic acid | L-Valine, Benzyl Alcohol, p-Toluenesulfonic acid |
| Solvent | Toluene | Toluene |
| Reaction Conditions | Reflux with azeotropic removal of water | Reflux with azeotropic removal of water |
| Typical Yield | >90%[1] | 81-86%[2] |
| Product Form | Crystalline solid[2] | Crystalline solid[2][3] |
Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | C-Terminal H-Val-OAll | C-Terminal H-Val-OBzl |
| Coupling Reaction | Fmoc-Val-OH coupling to resin | Fmoc-Val-OH coupling to resin |
| Coupling Reagent | HATU/DIPEA | HATU/DIPEA |
| Reaction Time | 1-2 hours | 1-2 hours |
| Representative Coupling Yield | ~95-99% | ~95-99% |
| Deprotection Method | Palladium(0)-catalyzed cleavage | Catalytic Hydrogenolysis |
| Deprotection Reagents | Pd(PPh₃)₄, Phenylsilane in DCM | H₂, Pd/C in MeOH or EtOH |
| Deprotection Conditions | Room temperature, inert atmosphere | Room temperature, H₂ balloon |
| Deprotection Time | 30 min - 2 hours | 1-12 hours |
| Final Peptide Purity | High, potential for trace palladium | High, potential for incomplete removal |
Experimental Protocols
Detailed methodologies for the synthesis of the protected valine esters and their subsequent use and deprotection in SPPS are provided below.
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of Fischer-Speier esterification.[1][4]
Materials:
-
L-Valine
-
Allyl Alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-valine (1 eq), allyl alcohol (4 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the L-valine has been consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether to yield this compound as a white crystalline solid.
Protocol 2: Synthesis of H-Val-OBzl p-tosylate
This protocol is adapted from a patented industrial synthesis.[2]
Materials:
-
L-Valine
-
Benzyl Alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Charge a four-necked flask equipped with a thermometer, a stirrer, and a Dean-Stark apparatus with L-valine (1 eq), benzyl alcohol (4 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.[2]
-
Heat the mixture to reflux and azeotropically remove the water.[2]
-
After the reaction is complete (monitored by TLC), cool the reaction solution to 60-90°C.[2]
-
Inoculate with a seed crystal of L-valine benzyl ester p-toluenesulfonate and cool the solution at a rate of 3-15°C per hour to 0-70°C to induce crystallization.[2]
-
Collect the crystals by filtration, wash with cold toluene, and dry to obtain L-valine benzyl ester p-toluenesulfonate.[2]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Val-OH
This protocol outlines the coupling of the subsequent Fmoc-protected valine onto the resin-bound allyl or benzyl ester of valine.
Materials:
-
H-Val-OAll or H-Val-OBzl loaded resin
-
Fmoc-Val-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the preceding amino acid (if applicable). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[5] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.[5]
Protocol 4: Deprotection of Valine Allyl Ester
This protocol describes the removal of the allyl protecting group using a palladium catalyst.
Materials:
-
Peptide-resin with C-terminal Val-OAll
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane
-
DCM (Dichloromethane), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 eq.) and phenylsilane (10-20 eq.) in anhydrous DCM.
-
Add the catalyst solution to the resin suspension.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by HPLC analysis of a cleaved aliquot.
-
Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and finally with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.
Protocol 5: Deprotection of Valine Benzyl Ester
This protocol details the removal of the benzyl protecting group via catalytic hydrogenolysis.
Materials:
-
Peptide-resin with C-terminal Val-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or H-Cube)
Procedure:
-
Swell the peptide-resin in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide-resin).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC analysis of a cleaved aliquot. The reaction time can vary from 1 to 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin with methanol or ethanol.
Mandatory Visualizations
Caption: Synthesis of protected valine esters.
Caption: SPPS cycle for chain elongation.
Caption: Comparison of deprotection strategies.
Concluding Remarks
The choice between this compound and H-Val-OBzl p-tosylate is primarily dictated by the overall synthetic strategy, particularly the nature of other protecting groups on the peptide.
-
This compound offers the significant advantage of a mild and orthogonal deprotection strategy. The palladium(0)-catalyzed cleavage is compatible with most other protecting groups used in Fmoc-based SPPS, including acid-labile side-chain protecting groups. This makes it an excellent choice for the synthesis of complex peptides where multiple orthogonal protecting groups are required, for instance, in the on-resin cyclization of peptides.
-
H-Val-OBzl p-tosylate is a more traditional choice and is well-suited for Boc-based SPPS, where its stability to the acidic conditions used for Boc deprotection is advantageous. In Fmoc-SPPS, its removal by hydrogenolysis offers an alternative orthogonal deprotection method, provided the peptide does not contain other functional groups susceptible to reduction. The primary drawback is the often longer reaction times and the potential for catalyst poisoning.
Both starting materials can be synthesized in high yields and perform well in the sterically challenging coupling of the subsequent valine residue. The final decision should be based on a careful consideration of the desired final peptide structure and the compatibility of the deprotection conditions with the entire molecule.
References
A Cost-Benefit Analysis of H-Val-allyl Ester p-Tosylate in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts cost, efficiency, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of using H-Val-allyl ester p-tosylate for C-terminal protection, comparing it with the two most common orthogonal strategies in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection of the α-amino group.
The allyl ester serves as a valuable protecting group for the C-terminal carboxylic acid, offering unique advantages in specific synthetic contexts. Its removal under mild, palladium-catalyzed conditions provides orthogonality to both acid-labile Boc and base-labile Fmoc protecting groups, enabling the synthesis of complex peptides, including cyclic and branched structures.[1] this compound is a commercially available salt form of valine with its carboxylic acid protected as an allyl ester. The p-tosylate salt form enhances the compound's stability and handling properties.[2]
Comparative Analysis: Allyl Ester vs. Boc and Fmoc Strategies
The selection of a protecting group strategy involves a trade-off between raw material costs, process efficiency, and the chemical properties of the target peptide. While the Fmoc/tBu strategy is widely adopted for its mild deprotection conditions, and the Boc/Bzl strategy remains a robust option, the use of allyl esters for C-terminal protection presents a distinct set of advantages and disadvantages.
Cost Comparison
A primary driver in selecting a synthetic strategy is the cost of the protected amino acids and the reagents required for deprotection. The following table provides an estimated cost comparison for the key components in each strategy. Prices are based on currently available catalog listings and may vary by supplier and quantity.
| Component | Strategy | Estimated Price (USD) | Supplier Examples |
| This compound | Allyl Ester | $5 - $11 / g[3] | Chemical-Suppliers, Benchchem[2][3] |
| Boc-Val-OH | Boc | ~$1 / g (bulk)[4] | IndiaMART[4] |
| Fmoc-Val-OH | Fmoc | ~$0.75 - $5 / g[1][5] | ChemPep, APExBIO[1][5] |
| Trifluoroacetic Acid (TFA) | Boc Deprotection | ~$0.7 - $1 / mL[6][7][8] | Fisher Scientific, Carl ROTH[6][7][8] |
| Piperidine | Fmoc Deprotection | ~$0.13 / mL[9] | Atom Scientific[9] |
| Tetrakis(triphenylphosphine)palladium(0) | Allyl Deprotection | ~$42 - $900 / g[10][11][12][13][14] | Strem, Sigma-Aldrich, Omkar Lab[10][11][12][13][14] |
Note: The price of Tetrakis(triphenylphosphine)palladium(0) can vary significantly based on purity and supplier.
Performance Comparison
| Parameter | Allyl Ester Strategy | Boc Strategy | Fmoc Strategy |
| Typical Yield | Dependent on sequence, generally high | Generally high, but can be affected by repetitive acid treatment[15] | High, often exceeding 99% coupling yields[15] |
| Crude Purity | Generally high due to mild deprotection | Can be lower due to harsh final cleavage conditions[15] | Generally high due to mild deprotection conditions[15] |
| Typical Cycle Time (per residue) | Deprotection: ~1-2 hours | Deprotection & Neutralization: ~30-45 min[16][17] | Deprotection: ~15-30 min[18][19] |
| Orthogonality | Orthogonal to Boc and Fmoc[1] | Quasi-orthogonal to side-chain protecting groups | Orthogonal to acid-labile side-chain protecting groups[20] |
| Key Side Reactions | Potential for palladium contamination | Acid-catalyzed side reactions, requires scavengers[21] | Piperidine-induced side reactions (e.g., diketopiperazine formation) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the practical application of each strategy.
Allyl Ester Deprotection Protocol
This protocol describes the removal of the C-terminal allyl ester protecting group.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.1-0.3 equivalents) in a suitable solvent mixture, such as chloroform/acetic acid/N-methylmorpholine.
-
Deprotection Reaction: Add the palladium catalyst solution to the resin and agitate under an inert atmosphere for 1-3 hours at room temperature.
-
Washing: Wash the resin extensively with DCM, a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate) to remove palladium residues, and finally with the solvent to be used in the next step.
Boc Deprotection Protocol (SPPS)
This protocol outlines a single deprotection cycle in a Boc-based solid-phase peptide synthesis.[16]
-
Resin Washing: Wash the peptide-resin with DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[17]
-
Washing: Wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the N-terminal ammonium salt by washing with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
Fmoc Deprotection Protocol (SPPS)
This protocol describes a single deprotection cycle in an Fmoc-based solid-phase peptide synthesis.[18][19]
-
Resin Washing: Wash the peptide-resin with N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.[18][19]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
References
- 1. chempep.com [chempep.com]
- 2. This compound | 88224-02-6 | Benchchem [benchchem.com]
- 3. H-Val-OAll.TosOH | CAS 88224-02-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. m.indiamart.com [m.indiamart.com]
- 5. apexbt.com [apexbt.com]
- 6. Trifluoroacetic Acid (Peptide Synthesis Grade), Fisher BioReagents 500 mL | Buy Online | Fisher BioReagents | Fisher Scientific [fishersci.co.uk]
- 7. Trifluoroacetic acid (TFA), 100 ml, CAS No. 76-05-1 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 10. Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. indiamart.com [indiamart.com]
- 12. strem.com [strem.com]
- 13. Tetrakis(triphenylphosphine)palladium(0) 99 14221-01-3 [sigmaaldrich.com]
- 14. Tetrakis(triphenylphosphine)palladium(0) 99 14221-01-3 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. rsc.org [rsc.org]
- 20. biosynth.com [biosynth.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of H-Val-allyl ester p-tosylate in Hindered Couplings
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of peptide bonds involving sterically hindered amino acids like valine is a significant challenge. These reactions are often slow and incomplete, leading to lower yields and the formation of deletion sequences. This guide provides an objective comparison of strategies to overcome these hurdles, focusing on the use of H-Val-allyl ester p-tosylate as a C-terminal protecting group versus standard in-situ activation methods for hindered couplings.
The Challenge of Hindered Couplings
Steric hindrance in peptide synthesis is primarily caused by the bulky side chains of amino acids, particularly β-branched residues like valine and isoleucine, which can impede the approach of the activated carboxyl group to the N-terminal amine. This issue is often exacerbated in sequences containing consecutive hindered residues or when coupling to N-methylated amino acids.
This compound: An Overview
This compound is the p-toluenesulfonic acid salt of the allyl ester of L-valine. In peptide synthesis, its primary role is not as a coupling reagent itself, but as a building block with a C-terminal allyl protecting group. The allyl ester is orthogonal to both the Fmoc and Boc protection schemes, meaning it can be selectively removed under mild conditions using a palladium catalyst, without affecting the N-terminal or acid-labile side-chain protecting groups. This feature is particularly valuable in the synthesis of complex peptides, such as cyclic peptides or those requiring side-chain modifications. The p-tosylate salt form enhances the stability and handling of the amino acid ester.
Performance Comparison: Allyl Ester Protection vs. In-Situ Activation
The following table summarizes typical coupling yields for Fmoc-Val-OH with various activating agents in sterically hindered sequences. This provides a benchmark against which the outcomes of strategies employing allyl ester protection can be assessed.
| Coupling Reagent Class | Reagent Example | Typical Yield (%) in Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| Aminium/Uronium Salt | HATU | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| HBTU | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. | |
| COMU | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and an improved safety profile. Outperforms HBTU in some difficult sequences.[1] | |
| Phosphonium Salt | PyBOP | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| Carbodiimide/Additive | DIC/HOBt | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization. |
Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[1]
Advantages of the Allyl Ester Strategy:
-
Orthogonality: The key advantage is the ability to deprotect the C-terminus on-resin for cyclization or fragment condensation without disturbing other protecting groups.
-
Minimal Steric Hindrance during Deprotection: The deprotection conditions are mild and do not involve harsh acids or bases that could compromise the peptide.
Disadvantages of the Allyl Ester Strategy:
-
Additional Synthesis Steps: Requires the initial synthesis of the allyl ester and a separate palladium-catalyzed deprotection step.
-
Catalyst Residues: Potential for trace palladium contamination in the final product, which may require additional purification steps.
Experimental Protocols
This protocol describes a standard method for coupling a sterically hindered amino acid onto a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For highly hindered couplings, the reaction time may be extended, or a second coupling may be necessary.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
This protocol outlines the N-terminal protection of the valine allyl ester.
-
Neutralization: Dissolve this compound (1 equivalent) in DMF. Add a non-nucleophilic base such as DIPEA (2.2 equivalents) and stir for 10 minutes at room temperature to neutralize the p-tosylate salt.
-
Fmoc Protection: In a separate vessel, dissolve Fmoc-OSu (1.1 equivalents) in DMF. Add this solution to the neutralized amino acid ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-Val-OAll.
This protocol describes the removal of the C-terminal allyl group on a solid support.
-
Resin Preparation: Swell the peptide-resin containing the C-terminal allyl ester in DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 25 equivalents) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction by HPLC-MS analysis of a cleaved sample of the resin.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and methanol to remove the palladium catalyst and scavenger byproducts.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the two compared peptide synthesis strategies.
References
A Researcher's Guide to Alternative Methods for Introducing Valine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of the sterically hindered amino acid valine into a peptide sequence can be a significant bottleneck in solid-phase peptide synthesis (SPPS). The bulky isopropyl side chain of valine impedes coupling reactions, often leading to incomplete reactions, lower yields, and the formation of deletion sequences. This guide provides an objective comparison of alternative methods to the standard Fmoc-based SPPS for introducing valine, supported by experimental data, to aid in the selection of the most effective strategy for your research needs.
Performance Comparison of Valine Incorporation Methods
The following tables summarize quantitative data for various methods, offering a comparative overview of their performance in the context of sterically hindered amino acid coupling.
Table 1: Comparison of Coupling Reagents for Valine Incorporation
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like valine. Aminium/uronium and phosphonium salt-based reagents generally outperform standard carbodiimide methods.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | 85-90[1] | Moderate[1] | A classic, economical choice, but can be less effective for difficult couplings. |
| HBTU | Aminium/Uronium Salt | 90-95[1] | Fast[1] | A cost-effective and reliable option for routine and challenging couplings. |
| HATU | Aminium/Uronium Salt | >95[1] | Very Fast[1] | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| COMU | Aminium/Uronium Salt | >95[1] | Very Fast[1] | A third-generation uronium reagent with high solubility and an improved safety profile; often outperforms HBTU in difficult sequences.[1] |
| PyBOP | Phosphonium Salt | 90-95[1] | Fast[1] | Byproducts are generally less problematic than those from older phosphonium reagents. |
Table 2: Microwave-Assisted Peptide Synthesis (MAPS) vs. Conventional SPPS
Microwave energy can significantly accelerate coupling and deprotection steps, leading to shorter synthesis times and often improved purity, especially for difficult sequences.
| Parameter | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (MAPS) |
| Coupling Time for Valine | 1 - 4 hours | 5 - 15 minutes[2] |
| Typical Crude Purity | Variable, often lower for complex sequences | Generally higher, with fewer deletion products |
| Overall Synthesis Time | Significantly longer (days) | Dramatically reduced (hours)[3] |
| Efficiency for Hindered Couplings | Prone to incomplete reactions | Overcomes steric challenges for more efficient coupling |
Table 3: Pseudoproline Dipeptides for Overcoming Aggregation
Incorporating pseudoproline dipeptides can disrupt secondary structures that hinder coupling reactions, leading to improved yields and purity.
| Synthesis Strategy | Crude Product Yield (%) | Crude Product Purity (Qualitative via HPLC) |
| Standard Fmoc-amino acids | 50[4] | Low (multiple impurity peaks)[4] |
| With Fmoc-Leu-Ser(ΨMe,Mepro)-OH | 85[4] | High (major peak corresponding to the desired product)[4] |
Data from a case study on the synthesis of a challenging C-terminal fragment of the human Calcitonin Gene-Related Peptide (CGRP).
Table 4: Native Chemical Ligation (NCL) at Valine
NCL allows for the joining of large peptide fragments. By using a valine surrogate with a thiol group, ligation can be achieved at a valine residue, followed by desulfurization.
| Ligation Junction | Ligation Time (h) | Isolated Yield (%) |
| Gln-(γ-thiol)Val | 1 | 92[5] |
| Phe-(γ-thiol)Val | 1 | 90[5] |
| Thr-(γ-thiol)Val | 4 | 77[5] |
| Pro-(γ-thiol)Val | 12 | 68[5] |
Data for the ligation of various C-terminal residues to an N-terminal γ-thiol valine surrogate, followed by desulfurization to yield the native valine residue.
Experimental Protocols
Detailed methodologies for the key experiments and synthesis strategies are provided below.
Protocol 1: Standard Fmoc-SPPS of a Valine-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ac-Ala-Val-Phe-NH₂) on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a fritted peptide synthesis vessel.
-
Fmoc Deprotection (First Amino Acid): Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for 15 minutes. Wash the resin with DMF (5 x 5 mL).
-
Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 0.3 mmol), HOBt (3 eq, 0.3 mmol) in 2 mL of DMF.
-
Add DIC (3 eq, 0.3 mmol) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Incorporation of Fmoc-Val-OH (Sterically Hindered Amino Acid):
-
Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the resin-bound Phenylalanine.
-
Coupling of Fmoc-Val-OH: Repeat the coupling procedure in Step 3 using Fmoc-Val-OH. Due to steric hindrance, the coupling time may need to be extended to 4 hours, or a double coupling may be necessary if the Kaiser test is positive after the initial coupling.
-
-
Incorporation of Fmoc-Ala-OH and Acetylation:
-
Repeat the deprotection and coupling steps for Fmoc-Ala-OH.
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes to acetylate the N-terminus.
-
Wash the resin with DMF (5 x 5 mL) and then DCM (3 x 5 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to determine purity and confirm the molecular weight.
Protocol 2: High-Efficiency Coupling of Fmoc-Val-OH using COMU
This protocol utilizes the highly efficient coupling reagent COMU for the incorporation of valine.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Val-OH
-
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is washed thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Val-OH (1.5 eq relative to resin loading) and COMU (1.5 eq) in DMF.
-
Add DIPEA (3 eq) to the solution and agitate for 1 minute to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-45 minutes at room temperature.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be performed.
-
Protocol 3: Microwave-Assisted Coupling of Fmoc-Val-OH
This protocol is for use with an automated microwave peptide synthesizer.
Materials:
-
Deprotected peptide-resin in a microwave-compatible reaction vessel
-
Fmoc-Val-OH
-
HCTU or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (as programmed in an automated synthesizer):
-
Reagent Delivery: The synthesizer delivers a solution of Fmoc-Val-OH (5 eq), HCTU (4.9 eq), and DIPEA (10 eq) in DMF to the reaction vessel containing the deprotected peptide-resin.
-
Microwave Irradiation: Apply microwave power to ramp the temperature to 75°C and hold for 5-10 minutes.
-
Washing: The reaction mixture is drained, and the resin is washed automatically with DMF.
Protocol 4: General Procedure for Incorporating a Pseudoproline Dipeptide
This protocol outlines the steps for using a pre-formed pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ΨMe,MePro)-OH, to introduce a valine residue at the Xaa position followed by a serine.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Val-Ser(ΨMe,MePro)-OH
-
HATU
-
DIPEA
-
DMF or NMP
Procedure:
-
Resin Preparation: Start with the deprotected peptide-resin ready for coupling.
-
Activation and Coupling:
-
Dissolve the pseudoproline dipeptide (1.5-2 eq) and HATU (1.45-1.9 eq) in DMF or NMP.
-
Add DIPEA (3-4 eq) and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin with DMF.
-
Use the TNBS test to monitor for complete coupling, as the Kaiser test can give false negatives with proline-like structures.
-
-
Final Cleavage: The oxazolidine ring of the pseudoproline is cleaved during the final TFA cleavage step, regenerating the native serine and valine residues.
Protocol 5: Native Chemical Ligation at Valine using a γ-Thiol Surrogate
This advanced technique involves the synthesis of a peptide fragment with an N-terminal γ-thiol valine and its ligation to a C-terminal thioester fragment.
A. Synthesis of Fmoc-(γ-thioacetyl)-Val-OH surrogate: This is a multi-step organic synthesis that starts from a protected aspartic acid derivative to introduce the thiol group at the γ-position of valine. A detailed synthetic scheme can be found in the literature.[5]
B. Ligation and Desulfurization:
-
Peptide Fragment Synthesis: Synthesize the C-terminal peptide fragment as a thioester and the N-terminal fragment with the Fmoc-(γ-thioacetyl)-Val-OH surrogate at its N-terminus using standard SPPS.
-
Ligation:
-
Dissolve the two unprotected peptide fragments in a ligation buffer (e.g., 6 M Gn·HCl, 100 mM phosphate buffer, pH 7.5) containing a thiol additive (e.g., 4-mercaptophenylacetic acid).
-
Stir the reaction at room temperature and monitor by HPLC and mass spectrometry. Ligation times can vary from 1 to 12 hours depending on the C-terminal residue of the thioester fragment.[5]
-
-
Desulfurization:
-
After ligation is complete, the ligated peptide is treated with a radical initiator (e.g., VA-044) and a thiol source (e.g., TCEP and glutathione) to remove the thiol group from the valine surrogate, yielding the native peptide.
-
Visualizing the Workflows
The following diagrams illustrate the key workflows for standard and alternative methods for incorporating valine.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of the p-Tosylate Counter-ion on Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonate anion, commonly known as tosylate (TsO⁻), is a versatile and widely utilized functional group in organic chemistry. Its impact on the reactivity of a molecule is twofold: it can act as an exceptionally effective leaving group in nucleophilic substitution and elimination reactions, or it can serve as a counter-ion to a cationic species, where its influence is more nuanced. This guide provides an objective comparison of the tosylate group's performance in these roles, supported by experimental data, detailed protocols, and visualizations to clarify its effects on chemical reactivity.
Part 1: The Tosylate Group as a Superior Leaving Group
The primary role for which the tosylate group is known is its ability to transform a poor leaving group, such as a hydroxyl group (-OH), into an excellent one.[1] The efficacy of a leaving group is determined by the stability of the anion formed after it departs. The tosylate anion's high stability is a direct result of the strong acidity of its conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8).[2] This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring.[2][3][4]
The reactivity of tosylates in nucleophilic substitution reactions is significantly higher than that of common halides. The relative rates of reaction provide a clear quantitative measure of leaving group ability. While triflate (CF₃SO₃⁻) is a more reactive leaving group, tosylate offers a strategic balance of high reactivity, stability for isolation, and cost-effectiveness.[2]
| Leaving Group | Common Name | Relative Rate (k_rel) | pKa of Conjugate Acid |
| CF₃SO₃⁻ | Triflate | 56,000 | -14 |
| CH₃SO₃⁻ | Mesylate | 1.00 | -1.9 |
| p-CH₃C₆H₄SO₃⁻ | Tosylate | 0.70 | -2.8 |
| I⁻ | Iodide | 0.01 | -10 |
| Br⁻ | Bromide | 0.001 | -9 |
| Cl⁻ | Chloride | 0.0001 | -7 |
| CH₃COO⁻ | Acetate | 1 x 10⁻¹⁰ | 4.76 |
| Data compiled from various sources, with Mesylate set as the reference (k_rel = 1.00) for Sₙ2 reactions.[2] Note: Relative rates can vary with substrate, nucleophile, and solvent.[4] |
This protocol describes the general procedure for converting an alcohol into a tosylate, thereby activating it for subsequent nucleophilic substitution or elimination reactions.
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq) and dissolved in a minimal amount of anhydrous DCM.
-
Cooling: The flask is cooled in an ice bath to 0 °C.
-
Addition of Reagents: Pyridine (1.5 eq) is added to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The pyridine acts as a base to neutralize the HCl byproduct.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring overnight or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: The reaction is quenched by the slow addition of saturated NaHCO₃ solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.
-
Washing: The combined organic layers are washed successively with water, 1M HCl (to remove excess pyridine), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude tosylate product is purified by recrystallization or column chromatography on silica gel.
References
Safety Operating Guide
Proper Disposal of h-Val-allyl ester p-tosylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides crucial safety protocols and detailed disposal procedures for h-Val-allyl ester p-tosylate (CAS 88224-02-6), a compound widely utilized in peptide synthesis. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach to handling and disposal is strongly recommended, treating it as a hazardous waste. This guidance is based on the known hazards of its constituent components, p-toluenesulfonic acid and allyl esters.
Immediate Safety and Hazard Information
-
Corrosivity: The p-toluenesulfonate moiety indicates that the compound is a salt of a strong acid. p-Toluenesulfonic acid itself is corrosive and can cause severe skin and eye burns.[1][2]
-
Irritation: It is prudent to assume the compound may cause irritation to the skin, eyes, and respiratory tract. Safety phrases from older literature suggest avoiding contact with skin and eyes and not breathing the dust.[3][4]
-
Flammability: While the compound itself is a non-combustible solid, allyl esters can be flammable.[5][6] Decomposition under high heat may produce flammable and toxic gases.
-
Peroxide Formation: Ethers, including some esters with ether-like functionalities, have the potential to form explosive peroxides over time, especially when exposed to air and light.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
A dust mask (e.g., N95) when handling the solid to prevent inhalation
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 88224-02-6 | [1][4][7] |
| Molecular Weight | 329.41 g/mol | [1][7] |
| Melting Point | 117-120 °C | [1][3] |
| Appearance | White solid/crystals | [1] |
| Storage Temperature | 2-8°C | [4] |
| Transport Information | Non-hazardous for all modes of transport (Note: Treat with caution despite this classification) | [3] |
Disposal Protocol: A Step-by-Step Guide
The recommended disposal method for this compound is through a licensed hazardous waste disposal facility. Incineration is a common and effective method for the disposal of similar chemical waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "88224-02-6"
-
The primary hazards (e.g., "Corrosive," "Irritant")
-
Step 2: Handling Spills
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as listed above.
-
Contain the spill. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Collect the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for the storage and handling of hazardous waste pending disposal.
Disposal Decision Workflow
Caption: A flowchart outlining the decision-making process for the safe disposal of this compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. H-Val-OAll.TosOH | CAS 88224-02-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 88224-02-6 | Benchchem [benchchem.com]
Personal protective equipment for handling h-Val-allyl ester p-tosylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with h-Val-allyl ester p-tosylate. The following procedures are designed to ensure laboratory safety and maintain the integrity of the chemical.
Chemical Identifier:
| Property | Value |
| CAS Number | 88224-02-6 |
| Molecular Formula | C15H23NO5S |
| Molecular Weight | 329.41 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Work in a certified chemical fume hood is required.[1] |
| In Reaction | Chemical splash goggles or face shield[2] | Nitrile or other chemically resistant gloves | Lab coat (chemical-resistant apron recommended)[1] | Work in a certified chemical fume hood is required.[1] |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood is required.[1] |
| Spill Cleanup | Chemical splash goggles and face shield[2] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron[1] | Air-purifying respirator with appropriate cartridges if outside a fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match your order.
-
Wear basic PPE (lab coat, safety glasses, and nitrile gloves) during inspection.[3]
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Consult the supplier's documentation for specific long-term storage temperature recommendations.
3. Weighing and Transferring:
-
All weighing and transferring of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of any dust.[1]
-
Use an anti-static weighing dish and appropriate tools (spatula, etc.).
-
Double-gloving with nitrile gloves is recommended to provide an extra layer of protection.[4]
-
Close the container tightly immediately after use.
4. Use in a Reaction:
-
Set up all reactions involving this compound in a certified chemical fume hood.[1]
-
Tosylates are often used to convert alcohols into good leaving groups for substitution reactions.[5][6] The reaction may involve bases like pyridine or triethylamine.[6][7]
-
Ensure all glassware is dry and appropriate for the reaction scale and conditions.
-
After the reaction is complete, any excess tosyl-containing reagents may need to be quenched or removed.
5. Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for large chemical spills.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[1]
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound into a designated liquid chemical waste container.[4] Do not pour chemical waste down the drain.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
